Ethoxymethylformamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38952-30-6 |
|---|---|
Molecular Formula |
C4H9NO2 |
Molecular Weight |
103.12 g/mol |
IUPAC Name |
N-(ethoxymethyl)formamide |
InChI |
InChI=1S/C4H9NO2/c1-2-7-4-5-3-6/h3H,2,4H2,1H3,(H,5,6) |
InChI Key |
JSZMWHPRZAGZLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCNC=O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Formylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group (-CHO) is a fundamental transformation in organic synthesis, providing a crucial entry point for the synthesis of aldehydes, which are versatile intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The choice of formylating agent is critical and depends on the substrate, desired selectivity, and reaction conditions. This technical guide provides an in-depth overview of the diverse array of formylating agents available to the modern organic chemist, complete with data-rich tables for easy comparison, detailed experimental protocols for key reactions, and mechanistic diagrams to illustrate the underlying chemical pathways.
Classification of Formylating Agents
Formylating agents can be broadly categorized based on their mode of action. The primary classifications include electrophilic, nucleophilic, and other specialized formylating systems.
Caption: A high-level classification of formylating agents used in organic synthesis.
I. Electrophilic Formylating Agents
Electrophilic formylating agents are electron-deficient species that react with electron-rich substrates, typically through electrophilic aromatic substitution.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[1][2][3]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene [1]
-
Reagent Preparation: To a solution of the electron-rich aromatic substrate (1.0 equiv) in DMF (10 volumes) at 0 °C, add the Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride, 1.5 equiv) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 6.5 hours.
-
Work-up: Cool the reaction mixture to 0 °C and add a solution of sodium acetate (5.6 equiv) in water (4.5 volumes). Stir for 10 minutes.
-
Extraction: Dilute the mixture with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
| Substrate Example | Product | Yield (%) | Reference |
| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | >90 | [4] |
| Indole | Indole-3-carboxaldehyde | 77 | [1] |
| Pyrrole | Pyrrole-2-carboxaldehyde | ~85 | [3] |
Gattermann-Koch Reaction
The Gattermann-Koch reaction is a method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a copper(I) chloride co-catalyst.[5][6][7] This reaction is generally applicable to benzene and its alkylated derivatives but not to phenols or phenol ethers.[5]
Caption: Key steps in the Gattermann-Koch reaction mechanism.[8]
Experimental Protocol: Gattermann-Koch Formylation of Toluene
Caution: This reaction involves toxic carbon monoxide gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Catalyst Preparation: Suspend anhydrous aluminum chloride (1.0 equiv) and copper(I) chloride (0.2 equiv) in dry toluene (5 volumes).
-
Reaction: Pass a stream of dry hydrogen chloride gas through the stirred suspension while simultaneously bubbling in carbon monoxide gas at atmospheric pressure and room temperature.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cautiously pour the reaction mixture onto crushed ice and hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and distill to obtain p-tolualdehyde.
| Substrate | Product | Yield (%) | Reference |
| Benzene | Benzaldehyde | Moderate to good | [6] |
| Toluene | p-Tolualdehyde | Good | [7] |
Duff Reaction
The Duff reaction is a formylation method for electron-rich aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[9][10] The reaction proceeds via ortho-formylation.[9]
Caption: A simplified representation of the Duff reaction mechanism.[9]
Experimental Protocol: Duff Reaction of Phenol [11]
-
Reaction Setup: A mixture of phenol (1.0 equiv), hexamethylenetetramine (1.5 equiv), and glycerol (5 volumes) is heated to 150-160 °C.
-
Acidification: After heating for several hours, the mixture is cooled and then hydrolyzed by heating with dilute sulfuric acid.
-
Isolation: The product, salicylaldehyde, is isolated by steam distillation.
| Substrate | Product | Yield (%) | Notes | Reference |
| Phenol | Salicylaldehyde | Low to moderate | The reaction is known for its generally low yields. | [9][11] |
| 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | ~20 | Yield can be improved with additives like dimethyldichlorosilane. | [11] |
| 4-tert-Butylphenol | 5-tert-Butylsalicylaldehyde | Low | Often results in a mixture with starting material. | [11] |
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a chemical reaction used for the ortho-formylation of phenols, with chloroform in a basic solution being the most common reagents.[12][13][14] The reactive species is dichlorocarbene.
Caption: Generation and reaction of dichlorocarbene in the Reimer-Tiemann reaction.[12]
Experimental Protocol: Reimer-Tiemann Reaction of Phenol [15]
-
Reaction Setup: Dissolve phenol (1.0 equiv) in an aqueous solution of sodium hydroxide (3.0 equiv).
-
Addition of Chloroform: Add chloroform (1.5 equiv) dropwise to the stirred solution while maintaining the temperature at 60-70 °C.
-
Reaction: Continue stirring at this temperature for a few hours.
-
Work-up: After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid.
-
Isolation: The product, salicylaldehyde, can be isolated by steam distillation or extraction.
| Substrate | Product | Yield (%) | Notes | Reference |
| Phenol | o-Hydroxybenzaldehyde (major), p-Hydroxybenzaldehyde (minor) | Moderate | The ortho-isomer is typically the major product. | [15] |
| Pyrrole | Pyrrole-2-carboxaldehyde | Low | The reaction can be complex with pyrroles. | [14] |
Formic Acid and its Derivatives
Formic acid and its derivatives, such as acetic formic anhydride and N-formylsaccharin, are versatile formylating agents, particularly for the N-formylation of amines.[16][17]
Experimental Protocol: N-Formylation of an Amine with Formic Acid [18]
-
Neat Reaction: A mixture of the amine (1.0 equiv) and formic acid (4.0 equiv) is heated at 60 °C with stirring.
-
Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is quenched with ice water.
-
Extraction: The product is extracted with ethyl acetate, and the organic layer is washed with sodium bicarbonate solution.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the pure N-formyl product.
| Amine Substrate | Reagent | Conditions | Yield (%) | Reference |
| Aniline | Formic Acid | Neat, 60 °C | 92 | |
| Benzylamine | 85% Formic Acid | Toluene, reflux with Dean-Stark trap | 98 | [18] |
| Various amines | Chloral | Low temperature | Excellent | [16] |
| Primary and Secondary Amines | N-Formylsaccharin | THF, rt | Good to excellent | [17][19] |
II. Nucleophilic Formylating Agents
In these reactions, a nucleophilic carbon species, such as a Grignard or organolithium reagent, attacks an electrophilic formylating agent.
Formylation of Organometallic Reagents
Grignard reagents and organolithium compounds can be formylated using various electrophilic C1 sources like N,N-dimethylformamide (DMF) or ethyl orthoformate.[20][21] The Bodroux-Chichibabin aldehyde synthesis is a classic example where a Grignard reagent reacts with triethyl orthoformate to produce an acetal, which is then hydrolyzed to the corresponding aldehyde.[20][22][23]
Caption: General scheme of the Bodroux-Chichibabin aldehyde synthesis.
Experimental Protocol: Bodroux-Chichibabin Synthesis of n-Hexanal [20]
-
Reaction: Add a solution of n-pentylmagnesium bromide (1.0 equiv) in diethyl ether to a stirred solution of triethyl orthoformate (1.2 equiv) in diethyl ether.
-
Reflux: Reflux the reaction mixture for several hours.
-
Hydrolysis: Cool the reaction mixture and hydrolyze by pouring it into a stirred mixture of ice and dilute sulfuric acid.
-
Isolation: Separate the ether layer, and extract the aqueous layer with ether.
-
Purification: Combine the ether extracts, wash with water, dry over anhydrous sodium sulfate, and distill to obtain n-hexanal.
| Organometallic Reagent | Formylating Agent | Product | Yield (%) | Reference |
| n-Pentylmagnesium bromide | Triethyl orthoformate | n-Hexanal | Good | [20] |
| Phenylmagnesium bromide | DMF | Benzaldehyde | Good | [24] |
III. Other Formylating Systems
C1 Sources with Transition Metal Catalysis
Methanol has emerged as a sustainable C1 source for formylation reactions, particularly for the N-formylation of amines, in the presence of transition metal catalysts.[25][26][27] These reactions often proceed through a "borrowing hydrogen" mechanism where the alcohol is transiently oxidized to an aldehyde.[28]
Caption: A simplified workflow for the catalytic N-formylation of amines using methanol.
| Amine Substrate | Catalyst | C1 Source | Product | Yield (%) | Reference |
| Primary and Secondary Amines | Ruthenium-N-heterocyclic carbene complex | Methanol | Formamides | Moderate to excellent | [27][29] |
Enzymatic Formylation
In biological systems, formylation reactions are catalyzed by specific enzymes called formyltransferases.[30][31][32] A key formyl donor in these processes is 10-formyltetrahydrofolate (10-CHO-THF).[30][33] This cofactor is involved in essential metabolic pathways such as purine biosynthesis and the initiation of protein synthesis in prokaryotes.[30][33] The enzyme N¹⁰-formyltetrahydrofolate synthetase catalyzes the ATP-dependent formylation of tetrahydrofolate.[31][32]
Caption: The role of 10-formyltetrahydrofolate as a formyl donor in enzymatic reactions.
This guide provides a foundational understanding of the diverse and powerful formylating agents available in organic synthesis. The selection of the appropriate agent and reaction conditions is paramount to achieving the desired synthetic outcome. For further detailed information, the cited references should be consulted.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. testbook.com [testbook.com]
- 6. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 7. collegedunia.com [collegedunia.com]
- 8. byjus.com [byjus.com]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Duff_reaction [chemeurope.com]
- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Formylsaccharin - Enamine [enamine.net]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 21. ChemicalDesk.Com: Bodroux-Chichibabin aldehyde synthesis [allchemist.blogspot.com]
- 22. Bodroux-Chichibabin_aldehyde_synthesis [chemeurope.com]
- 23. Bodroux-Chichibabin Aldehyde Synthesis [drugfuture.com]
- 24. Bouveault/Bodroux–Chichibabin醛合成(Bouveault/Bodroux-Chichibabin Aldehyde Synthesis) | 化学空间 Chem-Station [cn.chem-station.com]
- 25. researchgate.net [researchgate.net]
- 26. Transition-Metal-Catalyzed Utilization of Methanol as a C1 Source in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. communities.springernature.com [communities.springernature.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. 10-Formyltetrahydrofolate - Wikipedia [en.wikipedia.org]
- 31. Mechanism of N10-formyltetrahydrofolate synthetase derived from complexes with intermediates and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Mechanism of N10-formyltetrahydrofolate synthetase derived from complexes with intermediates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Human Metabolome Database: Showing metabocard for 10-Formyltetrahydrofolate (HMDB0000972) [hmdb.ca]
An In-depth Technical Guide to the Mechanism of Action for Electrophilic Formylating Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of action for key electrophilic formylating agents used in organic synthesis. Understanding these mechanisms is crucial for researchers and professionals in drug development and related fields to effectively control reaction outcomes, optimize yields, and design novel synthetic pathways. This document details the mechanistic pathways of the Vilsmeier-Haack, Gattermann-Koch, Rieche, and Duff reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction to Electrophilic Formylation
Electrophilic formylation is a fundamental transformation in organic chemistry that introduces a formyl group (-CHO) onto an aromatic or other electron-rich substrate. This reaction is a cornerstone in the synthesis of aromatic aldehydes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The choice of formylating agent and reaction conditions is critical and depends on the substrate's reactivity and the desired regioselectivity. This guide focuses on four widely utilized methods: the Vilsmeier-Haack, Gattermann-Koch, Rieche, and Duff reactions.
Mechanisms of Action
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The key electrophile, the Vilsmeier reagent, is a chloroiminium ion generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][5]
The mechanism proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate and temporarily disrupting the aromaticity of the ring.
-
Hydrolysis: The intermediate iminium salt is subsequently hydrolyzed during aqueous workup to yield the corresponding aryl aldehyde.[1]
The Gattermann-Koch Reaction
The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons, such as benzene and toluene, to produce aromatic aldehydes.[2][6][7] This reaction utilizes carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), often with a co-catalyst like cuprous chloride (CuCl).[2][8][9] A key limitation of this reaction is its general inapplicability to phenol and phenol ether substrates.[8][9]
The mechanism involves the following key steps:
-
Generation of the Electrophile: Carbon monoxide and HCl react under the influence of the Lewis acid to generate the reactive electrophile. While the unstable formyl chloride (HCOCl) was initially proposed, it is now believed that the formyl cation ([HCO]⁺) or a related complex is the active formylating species.[9]
-
Electrophilic Aromatic Substitution: The aromatic ring attacks the electrophilic formylating agent, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: The sigma complex loses a proton to regenerate the aromatic ring and yield the aryl aldehyde.
The Rieche Formylation
The Rieche formylation is particularly useful for the formylation of electron-rich aromatic compounds, including phenols and mesitylene.[10][11][12] This method employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[10][11]
The mechanistic pathway is as follows:
-
Formation of the Electrophile: Dichloromethyl methyl ether reacts with the Lewis acid to generate a highly reactive electrophilic species, a dichloromethyl cation equivalent.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophile, forming a dichloromethylated intermediate.
-
Hydrolysis: The intermediate is hydrolyzed during workup to afford the final aromatic aldehyde.
The Duff Reaction
The Duff reaction is a formylation method primarily used for the ortho-formylation of phenols and other highly activated aromatic compounds.[13][14][15] It utilizes hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, such as acetic acid or trifluoroacetic acid.[15][16] The reaction is generally noted for being inefficient, though modifications can improve yields.[13][14]
The mechanism is complex and involves several steps:
-
Formation of an Iminium Ion: In the acidic medium, HMTA is protonated and subsequently fragments to generate an electrophilic iminium ion.[13][15]
-
Electrophilic Attack: The phenolic substrate attacks the iminium ion, typically at the ortho position, to form an aminomethylated intermediate.[15]
-
Oxidation and Hydrolysis: The intermediate undergoes oxidation followed by hydrolysis to yield the salicylaldehyde derivative.[13]
Quantitative Data on Formylation Reactions
The efficiency of electrophilic formylation reactions is highly dependent on the substrate, the specific formylating agent, and the reaction conditions. The following tables summarize representative yields for the discussed formylation methods.
Table 1: Vilsmeier-Haack Reaction Yields
| Substrate | Product | Yield (%) | Reference |
| Indole | Indole-3-carbaldehyde | 77 | |
| 2,3,3-Trimethyl-3H-benzo[g]indole | Benzo[g]indol-2-ylidene-malondialdehyde | 84 | [17] |
| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | (E)-N-(aryl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide | Excellent | [18] |
| Hydrazones | Coumarin-substituted formyl pyrazole | Good to Excellent | [18] |
| Phenols | Formyl derivatives | Good | [19][20] |
Table 2: Gattermann-Koch Reaction Yields
| Substrate | Product | Yield (%) | Notes | Reference |
| Benzene | Benzaldehyde | Industrial Scale | A primary industrial method. | [2][6] |
| Toluene | p-Tolualdehyde | Not specified | A classic example. | [9] |
Table 3: Rieche Formylation Yields
| Substrate | Product | Yield (%) | Reference |
| Mesitylene | Mesitaldehyde | 81-89 | [8] |
| Naphthalene-fused propellane | Mono-formyl product | 80 | [21] |
| Naphthalene-fused propellane | Di-formyl product | 25 | [21] |
| Electron-rich phenyl boronic acids | ipso-substituted aryl aldehydes | Excellent | [22] |
Table 4: Duff Reaction Yields
| Substrate | Product | Yield (%) | Notes | Reference |
| 4-Substituted Phenols | 4-Substituted 2-formylphenols | Moderate to Good | Modified with TFA. | [16] |
| 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | Increased | Modified with trimethylsilyl chloride. | [14] |
| 4-tert-Butylphenol | 5-tert-Butylsalicylaldehyde | Slightly Higher | Modified with trimethylsilyl chloride. | [14] |
| Phenol | ortho-Formylated product | 81 | Mechanochemical route. | [23] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. The following sections provide methodologies for the key formylation reactions discussed.
Vilsmeier-Haack Formylation of Indole
This protocol describes the formylation of indole to produce indole-3-carbaldehyde.
Materials:
-
Indole
-
Vilsmeier reagent (or generated in situ from DMF and POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1 M Sodium hydroxide (NaOH) aqueous solution
-
Water
-
Ice
Procedure:
-
To a solution of Vilsmeier reagent (2.0 eq.) in DMF (8.5 mL), add indole (500 mg, 4.27 mmol) at 0 °C.
-
Stir the solution for 2.5 hours at room temperature.
-
Quench the reaction mixture by adding 1 M NaOH aq. (13 mL) and dilute with water (12 mL).
-
Pour the solution into ice-cooled water (25 mL) and stir for 1 hour at the same temperature.
-
Collect the precipitate by filtration.
-
Wash the solid with water (3 x 3 mL).
-
Dry the product under reduced pressure to obtain indole-3-carbaldehyde.
Gattermann-Koch Formylation of Benzene
This general procedure outlines the industrial synthesis of benzaldehyde from benzene.[2][24]
Materials:
-
Benzene
-
Carbon monoxide (gas)
-
Hydrogen chloride (gas)
-
Anhydrous aluminum chloride (AlCl₃)
-
Cuprous chloride (CuCl)
Procedure:
-
In a suitable high-pressure reactor, charge anhydrous aluminum chloride and a catalytic amount of cuprous chloride.
-
Introduce benzene into the reactor.
-
Pressurize the reactor with a mixture of carbon monoxide and hydrogen chloride gas.
-
Heat the reaction mixture under controlled temperature and pressure.
-
After the reaction is complete, carefully depressurize the reactor.
-
The reaction mixture is then worked up, typically by pouring it onto ice and water, followed by extraction and distillation to isolate the benzaldehyde.
Rieche Formylation of Mesitylene
This protocol details the formylation of mesitylene to yield mesitaldehyde.[8]
Materials:
-
Mesitylene
-
Dry methylene chloride
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether (Cl₂CHOCH₃)
-
Ice
-
Hydroquinone
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve mesitylene (72 g, 0.60 mole) in dry methylene chloride (375 mL) in a three-necked flask equipped with a reflux condenser, a stirrer, and a dropping funnel.
-
Cool the solution in an ice bath and add titanium tetrachloride (190 g, 1.0 mole) over 3 minutes.
-
While stirring and cooling, add dichloromethyl methyl ether (57.5 g, 0.5 mole) dropwise over a 25-minute period.
-
After the addition is complete, stir the mixture for 5 minutes in the ice bath, for 30 minutes without cooling, and for 15 minutes at 35°C.
-
Pour the reaction mixture into a separatory funnel containing approximately 0.5 kg of crushed ice and shake thoroughly.
-
Separate the organic layer and extract the aqueous solution with two 50-mL portions of methylene chloride.
-
Combine the organic solutions and wash three times with 75-mL portions of water.
-
Add a crystal of hydroquinone to the methylene chloride solution and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and distill the residue to obtain the crude product. Redistill to get pure mesitaldehyde (yield: 60–66 g, 81–89%).
Duff Reaction of a 4-Substituted Phenol
This is a general procedure for the ortho-formylation of a 4-substituted phenol using a modified Duff reaction.[16]
Materials:
-
4-Substituted phenol
-
Hexamethylenetetramine (HMTA)
-
Anhydrous trifluoroacetic acid (TFA)
-
Water
-
Suitable organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve the 4-substituted phenol in anhydrous trifluoroacetic acid.
-
Add hexamethylenetetramine to the solution and heat the reaction mixture. The reaction temperature and time will depend on the specific substrate and desired product (mono- vs. di-formylation).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to hydrolyze the intermediate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization to obtain the 4-substituted 2-formylphenol.
Conclusion
The Vilsmeier-Haack, Gattermann-Koch, Rieche, and Duff reactions represent a powerful toolkit for the electrophilic formylation of a wide range of substrates. A thorough understanding of their respective mechanisms of action, substrate scopes, and optimal reaction conditions is paramount for chemists in academic and industrial research, particularly in the field of drug development where the synthesis of complex aromatic aldehydes is often a critical step. This guide provides a foundational understanding of these core formylation reactions, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. testbook.com [testbook.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. oxfordreference.com [oxfordreference.com]
- 7. m.youtube.com [m.youtube.com]
- 8. collegedunia.com [collegedunia.com]
- 9. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. Rieche formylation - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. [PDF] Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Semantic Scholar [semanticscholar.org]
- 17. sid.ir [sid.ir]
- 18. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 19. ajrconline.org [ajrconline.org]
- 20. jocpr.com [jocpr.com]
- 21. beilstein-archives.org [beilstein-archives.org]
- 22. iris.uniroma1.it [iris.uniroma1.it]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
The Forefront of Synthesis: A Technical Guide to Novel Reagents for C-H Formylation
Introduction
The direct formylation of carbon-hydrogen (C-H) bonds represents a paramount achievement in modern organic synthesis, offering a streamlined route to aldehydes, which are crucial building blocks in the pharmaceutical and fine chemical industries. Traditional formylation methods often necessitate pre-functionalized starting materials, leading to multi-step sequences with poor atom economy. The advent of C-H activation has paved the way for more efficient and sustainable strategies. This technical guide provides an in-depth overview of the latest advancements in novel reagents and catalytic systems for C-H formylation, with a focus on transition metal catalysis, photocatalysis, and the use of sustainable C1 sources. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these cutting-edge methodologies.
Transition Metal-Catalyzed C-H Formylation
Transition metal catalysis has been the cornerstone of C-H functionalization, with rhodium, palladium, and iron complexes demonstrating remarkable efficacy in mediating the formylation of arenes and heteroarenes. These systems often employ directing groups to achieve high levels of regioselectivity.
Rhodium-Catalyzed C-H Formylation
Rhodium catalysts, particularly in their +3 oxidation state, are highly effective for directed C-H activation. The use of a directing group on the substrate allows for the formation of a rhodacycle intermediate, which is key to the selective functionalization of a specific C-H bond.
Data Presentation: Rhodium-Catalyzed C-H Formylation of Arenes
| Entry | Arene Substrate | Directing Group | Formyl Source | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | Pyridyl | CO/H2 | [Rh(dppe)2]Cl (2.5) | Toluene, 150 °C, 80 atm | 85 | [1][2] |
| 2 | N-Phenyl-2-aminopyridine | Pyridyl | CO/H2 | Rh4(CO)12 (1) | Toluene, 160 °C, 40 atm | 92 | [1][2] |
| 3 | Benzoic Acid | Carboxyl | CO/H2 | [RhCl(CO)2]2 (2) | NMP, 150 °C, 20 atm | 78 | [3] |
| 4 | 1-Phenylpyrazole | Pyrazolyl | HCHO | [Cp*RhCl2]2 (2.5) | Dioxane, 100 °C | 88 | [1][2] |
| 5 | N-(pyrimidin-2-yl)indoline | Pyrimidinyl | Aryl Iodide/CO | RhCl3·3H2O (5) | Toluene, 130 °C, 1 atm CO | 95 | [4] |
Experimental Protocol: Rhodium-Catalyzed Carbonylative Arylation of Indoline [4]
To a dried Schlenk tube under an atmosphere of carbon monoxide were added 1-(pyrimidin-2-yl)indoline (0.2 mmol), iodobenzene (0.3 mmol), RhCl3·3H2O (5 mol%), CuBr (2 equiv.), and Na2CO3 (2.5 equiv.). Toluene (2 mL) was then added, and the tube was sealed. The reaction mixture was stirred at 130 °C for 24 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 7-aroyl indoline product.
Catalytic Cycle: Rhodium-Catalyzed Carbonylative Arylation
Caption: Proposed catalytic cycle for Rh(I)-catalyzed C-H arylation/carbonylation.
Palladium-Catalyzed C-H Formylation
Palladium catalysis is a versatile tool for C-H functionalization, and recent advancements have enabled its use in formylation reactions. These methods often utilize CO surrogates to avoid the handling of toxic carbon monoxide gas.
Data Presentation: Palladium-Catalyzed C-H Formylation with CO Surrogates
| Entry | Substrate | Directing Group | CO Surrogate | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | Acetanilide | Amide | N-Formylsaccharin | Pd(OAc)2 (10) | Toluene, 110 °C | 82 | [5][6] |
| 2 | 2-Phenylpyridine | Pyridyl | Phenyl Formate | Pd(OAc)2 (5) | Dioxane, 120 °C | 75 | [7] |
| 3 | Indole | Pyrimidinyl | Phenyl Formate | Pd(OAc)2 (10) | DCE, 100 °C | 88 | [8] |
| 4 | Benzoic Acid | Carboxyl | N-Formylsaccharin | Pd(TFA)2 (10) | TFA, 100 °C | 65 | [5][6] |
| 5 | 2-Butylfuran | None | 4-Bromoacetophenone | PEPPSI-type Pd(II) (1) | DMAc, 120 °C | 97 | [9] |
Experimental Protocol: Palladium-Catalyzed Formylation of Acetanilide [5][6]
In a nitrogen-filled glovebox, a screw-capped vial was charged with acetanilide (0.2 mmol), N-formylsaccharin (0.3 mmol), Pd(OAc)2 (10 mol%), and K2CO3 (0.4 mmol). Toluene (2 mL) was added, and the vial was sealed. The reaction mixture was stirred at 110 °C for 16 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a short pad of silica gel. The filtrate was concentrated, and the residue was purified by preparative thin-layer chromatography to yield the formylated product.
Reaction Workflow: Pd-Catalyzed Formylation using a CO Surrogate
Caption: General workflow for Pd-catalyzed C-H formylation with a CO surrogate.
Iron-Catalyzed C-H Formylation
Iron, being an earth-abundant and non-toxic metal, offers a sustainable alternative to precious metal catalysts. Iron-catalyzed C-H formylation is a rapidly developing field, with promising results in the functionalization of arenes and heteroarenes.
Data Presentation: Iron-Catalyzed C-H Functionalization Scope
| Entry | Substrate | Reagent | Catalyst (mol%) | Conditions | Product | Yield (%) | Reference |
| 1 | Indole | Ethyl Diazoacetate | Fe(acac)3 (1) | THF/Dioxane, 30 Hz milling | Arylated Indole | 92 | [10] |
| 2 | N,N-Dialkyl Aniline | Diazo Compound | FeCl3/1,10-phen | DCE, 80 °C | Arylated Aniline | 95 | [11] |
| 3 | Benzene | Ethyl Diazoacetate | Iron(II)-pytacn | Benzene, 80 °C | Arylated Benzene | 70 | [11] |
| 4 | Pyrrole | Phenylboronic Acid | [FeLCl2]+ | O2, Base | 2-Phenylpyrrole | High | [12] |
| 5 | Toluene | Dimethyl Diazomalonate | Iron(III) Porphyrin | Toluene, 80 °C | Arylated Toluene | Moderate | [11] |
Experimental Protocol: Iron-Catalyzed C-H Arylation of Indole [10]
In a stainless-steel vessel (15 mL) with one stainless-steel ball, indole (0.2 mmol), the aryl chloride (0.6 mmol), Fe(acac)3 (1 mol%), dtbpy (1 mol%), Mg chips (3.3 equiv.), and a mixture of THF/1,4-dioxane (1:1, 60 µL) with Na2SO4 (1.0 g) were placed. The vessel was sealed and subjected to milling in a mixer mill at 30 Hz for 3 x 30 minutes. The crude product was then subjected to hydrolytic cleavage of the imine group by adding silica gel (0.3 g) and water (0.1 mL) and milling at 30 Hz for 2 x 30 minutes, followed by aging for 24 hours. The product was isolated by column chromatography.
Mechanistic Pathway: Iron-Catalyzed C-H Activation
Caption: A plausible mechanistic pathway for iron-catalyzed C-H activation.
Photocatalytic C-H Formylation
Visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis. In the context of C-H formylation, photocatalysis enables the generation of radical intermediates under mild conditions, often without the need for external heat.
Data Presentation: Photocatalytic C-H Formylation of Heterocycles
| Entry | Heterocycle | Aldehyde | Photocatalyst | Conditions | Product | Yield (%) | Reference |
| 1 | Isoquinoline | Benzaldehyde | Acridinium dye | Blue LED, RT | Hydroxyalkylated Isoquinoline | 95 | [13][14] |
| 2 | Quinoline | Pivalaldehyde | Acridinium dye | Blue LED, RT | Hydroxyalkylated Quinoline | 88 | [13][14] |
| 3 | Pyridine | Cyclohexanecarboxaldehyde | Acridinium dye | Blue LED, RT | Hydroxyalkylated Pyridine | 76 | [13][14] |
| 4 | Lepidine | 4-Chlorobenzaldehyde | Eosin Y | Green LED, RT | Acylated Lepidine | 82 | [15] |
| 5 | Quinoxalinone | 4-Methoxybenzaldehyde | None (H2O2) | UV light, RT | Esterified Quinoxalinone | Good | [15] |
Experimental Protocol: Photocatalytic N-Heteroarylation of Aldehydes [13][14]
A reaction vial was charged with the N-heteroaromatic (0.5 mmol), the aldehyde (1.0 mmol), an acridinium photoredox catalyst (1-5 mol%), and a thiophosphoric acid organocatalyst (10 mol%) in a suitable solvent (e.g., acetonitrile). The vial was sealed and the mixture was degassed. The reaction was then stirred under irradiation with blue LEDs at room temperature for 12-24 hours. Upon completion, the solvent was removed in vacuo, and the residue was purified by flash chromatography on silica gel to afford the desired product.
Mechanism: Photocatalytic C-H Formylation
Caption: Proposed mechanism for photocatalytic N-heteroarylation of aldehydes.
C-H Formylation with Sustainable C1 Sources
The use of carbon dioxide (CO2) and formaldehyde derivatives as C1 sources for formylation aligns with the principles of green chemistry. These methods aim to replace traditional, often toxic, formylating agents.
C-H Formylation using Formaldehyde Derivatives
Paraformaldehyde, a polymer of formaldehyde, serves as a convenient and solid source of the formyl group. It can be used in combination with various catalysts for the direct formylation of arenes.
Data Presentation: Ortho-Formylation of Phenols with Paraformaldehyde
| Entry | Phenol Substrate | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 1 | Phenol | MgCl2, Et3N | THF, Reflux | Salicylaldehyde | 95 | [16] |
| 2 | 4-Bromophenol | MgCl2, Et3N | THF, Reflux | 3-Bromosalicylaldehyde | 80 | [16] |
| 3 | 2-Naphthol | MgCl2, Et3N | THF, Reflux | 2-Hydroxy-1-naphthaldehyde | 91 | [16] |
| 4 | Estradiol | MgCl2, Et3N | THF, Reflux | 2-Formylestradiol | 92 | [16] |
| 5 | 4-Cyanophenol | MgCl2, Et3N | THF, Reflux | 4-Cyano-2-hydroxybenzaldehyde | 75 | [16] |
Experimental Protocol: Ortho-Formylation of 4-Bromophenol [16]
To a stirred solution of 4-bromophenol (1.0 equiv) and triethylamine (5.0 equiv) in anhydrous THF was added magnesium chloride (1.5 equiv). The mixture was heated to reflux, and paraformaldehyde (2.5 equiv) was added portion-wise over 30 minutes. The reaction was refluxed for an additional 4 hours. After cooling, the reaction was quenched with 1 M HCl and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product was purified by column chromatography to give 3-bromosalicylaldehyde.
Logical Relationship: Ortho-Formylation of Phenols
Caption: Key steps in the ortho-formylation of phenols with paraformaldehyde.
The field of C-H formylation is undergoing a rapid evolution, driven by the development of novel reagents and innovative catalytic systems. Transition metal catalysts, particularly those based on rhodium, palladium, and iron, have demonstrated significant potential for the selective formylation of C-H bonds, often guided by directing groups. Photocatalysis offers a mild and sustainable alternative, enabling reactions to proceed at ambient temperatures under visible light irradiation. Furthermore, the utilization of sustainable C1 sources like formaldehyde derivatives is a promising step towards greener synthetic methodologies. The data and protocols presented in this guide highlight the practical applicability of these advanced methods, providing a valuable resource for researchers in organic synthesis and drug discovery to design more efficient and elegant synthetic routes to valuable aldehyde-containing molecules.
References
- 1. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Rhodium-catalyzed C-H alkynylation of arenes at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic Insights into Iron-Catalyzed C−H Bond Activation and C−C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Formylation Reactions in Medicinal Chemistry: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Formylation in Drug Discovery
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis and plays a pivotal role in medicinal chemistry. The aldehyde functionality serves as a versatile synthetic handle, enabling a wide array of subsequent chemical modifications crucial for the construction of complex molecular architectures found in many pharmaceutical agents. Formylated compounds are key intermediates in the synthesis of a diverse range of bioactive molecules, including antivirals, kinase inhibitors, and other therapeutic agents. Beyond their role as synthetic intermediates, some formylated molecules, particularly N-formylated peptides, exhibit intrinsic biological activity, for instance, by interacting with the formyl peptide receptors (FPRs) to modulate immune responses. This guide provides an in-depth overview of key formylation reactions, their mechanisms, experimental protocols, and applications in the synthesis of medicinally relevant compounds.
Key Formylation Reactions in Medicinal Chemistry
Several named reactions are cornerstones of formylation in organic synthesis. The choice of method often depends on the nature of the substrate, desired regioselectivity, and tolerance of other functional groups.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] The Vilsmeier reagent is a weak electrophile that reacts with electron-rich substrates.[4]
Mechanism: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The electron-rich aromatic ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde.[4]
Applications in Medicinal Chemistry: The Vilsmeier-Haack reaction is extensively used in the synthesis of heterocyclic aldehydes, which are common precursors in drug development.[1][5] For example, it is a key step in the functionalization of indole and pyrrole rings, scaffolds found in numerous biologically active compounds.[6][7]
The Gattermann Reaction
The Gattermann reaction is another classic method for the formylation of aromatic compounds, particularly phenols and their ethers, as well as electron-rich heterocycles.[8] The original reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[9] A significant modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂), which is safer to handle than gaseous HCN.[8]
Mechanism: The reaction involves the in-situ formation of an electrophilic species, formimidoyl chloride, from HCN and HCl. This electrophile then attacks the aromatic ring in a manner analogous to the Friedel-Crafts reaction. The resulting iminium intermediate is subsequently hydrolyzed to afford the aldehyde.[10]
Applications in Medicinal chemistry: The Gattermann reaction provides a valuable route to aromatic aldehydes that are intermediates in the synthesis of various pharmaceuticals.[8]
The Duff Reaction
The Duff reaction is a formylation method that specifically targets activated aromatic compounds, most notably phenols.[11] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as boric acid or trifluoroacetic acid.[12] The reaction typically yields ortho-hydroxybenzaldehydes.[11] While the classical Duff reaction is often associated with low yields, modifications using strong acids as solvents have been shown to improve efficiency and broaden the substrate scope.[13]
Mechanism: The reaction mechanism is thought to involve the protonation and subsequent ring-opening of hexamine to generate an electrophilic iminium ion. This electrophile then attacks the electron-rich phenol ring. An intramolecular redox process followed by hydrolysis ultimately furnishes the aldehyde.[11]
Applications in Medicinal Chemistry: The Duff reaction is particularly useful for the synthesis of salicylaldehyde derivatives, which are precursors to a variety of medicinally important compounds. For instance, syringaldehyde, a natural product with various biological activities, can be prepared using the Duff reaction.[11]
Quantitative Data on Formylation Reactions
The efficiency of formylation reactions is highly dependent on the substrate, reagents, and reaction conditions. The following tables summarize representative yields for the Vilsmeier-Haack, Gattermann, and Duff reactions on various substrates.
Vilsmeier-Haack Reaction: Substrate Scope and Yields
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,3,3-Trimethyl-3H-benzo[g]indole | POCl₃, DMF | - | 75 | 84 | [14] |
| 9-Benzyl-1,2,3,4-tetrahydrocarbazole | POCl₃, DMF | - | 0 | Very Good | [15] |
| 9-Benzyl-1,2,3,4-tetrahydrocarbazole | POCl₃, DMF | - | 120 | Moderate | [15] |
| N-Substituted-3-acetyl indole phenyl hydrazones | POCl₃, DMF | - | - | 80-85 | [7] |
| Indole | POCl₃, DMF | - | - | - | [16] |
| Anisole | POCl₃, DMF | - | - | Major (para) | [17] |
Gattermann Reaction: Substrate Scope and Yields
| Substrate | Reagents | Catalyst | Yield (%) | Reference |
| Benzene | HCN, HCl | AlCl₃ | - | [10] |
| Mesitylene | Zn(CN)₂, HCl | - | - | [9] |
| Phenol | HCN, HCl | Lewis Acid | - | [9] |
| Phenolic Ethers | HCN, HCl | Lewis Acid | - | [8] |
| Pyrroles | HCN, HCl | Lewis Acid | - | [8] |
| Indoles | HCN, HCl | Lewis Acid | - | [8] |
Duff Reaction: Substrate Scope and Yields
| Substrate | Reagents | Acid | Yield (%) | Reference |
| p-Ethylphenol | Hexamethylenetetramine | Glyceroboric acid | 18 | [18] |
| 3,5-di-tert-butylphenol | Hexamethylenetetramine | - | - | [11] |
| Syringol | Hexamethylenetetramine | - | - | [11] |
| Phenols | Hexamethylenetetramine | Trifluoroacetic acid | Generally low (15-20) | [13] |
| 4-Substituted Phenols | Hexamethylenetetramine | - | - | [3] |
| Umbelliferone | Hexamethylenetetramine | - | - | [19] |
Experimental Protocols
Vilsmeier-Haack Reaction: Formylation of an Electron-Rich Arene
Materials:
-
Substrate (electron-rich arene)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Water
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substrate (1.0 equivalent) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Vilsmeier reagent (1.5 equivalents) to the cooled solution.
-
Stir the reaction mixture at room temperature for the appropriate time (e.g., 6.5 hours).
-
Cool the reaction mixture back to 0 °C.
-
Prepare a solution of sodium acetate (5.6 equivalents) in water and add it to the reaction mixture at 0 °C.
-
Stir for an additional 10 minutes at 0 °C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the formylated product.[4]
Gattermann Reaction: General Procedure for Aromatic Formylation
Materials:
-
Aromatic compound (e.g., benzene derivative)
-
Hydrogen cyanide (HCN) or Zinc cyanide (Zn(CN)₂)
-
Hydrogen chloride (HCl)
-
Lewis acid catalyst (e.g., AlCl₃)
-
Hydrolysis workup reagents (e.g., water)
Procedure:
-
Combine the aromatic compound with the Lewis acid catalyst in a suitable solvent.
-
Introduce a mixture of hydrogen cyanide and hydrogen chloride gas into the reaction vessel, or alternatively, add zinc cyanide and then introduce hydrogen chloride gas to generate HCN in situ.
-
Stir the reaction mixture at an appropriate temperature until the reaction is complete.
-
Quench the reaction and perform a hydrolysis workup to convert the intermediate imine to the final aldehyde product.[10][20]
Duff Reaction: ortho-Formylation of a Phenol
Materials:
-
Phenolic derivative
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Dilute sulfuric acid
Procedure:
-
Prepare a mixture of glycerol and boric acid and heat with stirring to approximately 165 °C to form glyceroboric acid and expel water.
-
Cool the glyceroboric acid solution to 150 °C.
-
Prepare an intimate mixture of the phenol and hexamethylenetetramine.
-
Add the phenol-hexamethylenetetramine mixture to the hot glyceroboric acid solution with vigorous stirring.
-
Maintain the reaction temperature between 150-160 °C for a specified time.
-
Cool the reaction mixture and treat with dilute sulfuric acid.
-
Isolate the o-hydroxyaldehyde product, typically by steam distillation.[18]
Signaling Pathways and Biological Relevance
Formylated molecules, particularly N-formyl peptides released by bacteria or from damaged mitochondria, are potent chemoattractants for phagocytic leukocytes.[21] These peptides are recognized by a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[21] The activation of FPRs triggers a cascade of intracellular signaling events that are crucial for the innate immune response and inflammation.[21]
The binding of a formylated peptide to an FPR initiates a signaling cascade that involves the activation of various downstream effectors, including phospholipase C (PLC), phosphoinositude 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs).[2] This ultimately leads to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are essential for host defense.[21]
Caption: FPR Signaling Cascade.
Experimental and Logical Workflows
The selection and execution of a formylation reaction require a logical workflow to ensure optimal results. The following diagram illustrates a general workflow for a typical formylation experiment.
Caption: Formylation Experimental Workflow.
Conclusion
Formylation reactions are indispensable tools in the medicinal chemist's arsenal for the synthesis of novel therapeutic agents. The Vilsmeier-Haack, Gattermann, and Duff reactions, along with their modern variations, provide robust methods for introducing the versatile formyl group into a wide range of aromatic and heterocyclic scaffolds. A thorough understanding of the mechanisms, substrate scope, and experimental protocols of these reactions is crucial for their successful application in drug discovery and development. Furthermore, the biological significance of formylated compounds, as exemplified by the role of N-formyl peptides in innate immunity, highlights the dual importance of formylation in both chemical synthesis and biological processes. As the demand for new and more complex drug molecules continues to grow, the development of novel and efficient formylation methodologies will undoubtedly remain an active area of research.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media | Semantic Scholar [semanticscholar.org]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 13. researchgate.net [researchgate.net]
- 14. sid.ir [sid.ir]
- 15. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orgsyn.org [orgsyn.org]
- 21. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of common formylating reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. The aldehyde functionality serves as a versatile synthetic handle, enabling a wide range of subsequent chemical modifications. The choice of formylating reagent is paramount and depends on the nature of the substrate, desired selectivity, and reaction conditions. This guide provides a comprehensive overview of the physical and chemical properties of common formylating reagents and details the experimental protocols for key named formylation reactions.
Physical and Chemical Properties of Common Formylating Reagents and Associated Chemicals
A thorough understanding of the physicochemical properties of formylating reagents and the chemicals involved in these reactions is essential for safe handling, optimal reaction setup, and achieving desired outcomes. The following tables summarize key quantitative data for these substances.
Table 1: Physical Properties of Common Formylating Reagents and Associated Chemicals
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| Formylating Reagents | |||||
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | -61 | 0.944 |
| Formic Acid | CH₂O₂ | 46.03 | 100.8[1][2] | 8.4[1][2] | 1.22[1][2] |
| Formaldehyde (gas) | CH₂O | 30.03[3] | -19[4] | -92[4] | 0.815 (at -20 °C)[5] |
| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 140.19[6] | Sublimes at 280[7] | Sublimes | 1.33 (at 20 °C)[7] |
| Chloroform | CHCl₃ | 119.38 | 61.2 | -63.5 | 1.489 (at 25 °C)[8] |
| Associated Reagents | |||||
| Phosphorus Oxychloride | POCl₃ | 153.33[9] | 105.8[10] | 1.25[10] | 1.645[9] |
| Hydrogen Cyanide | HCN | 27.03[11] | 25.7[11] | -13.3[11] | 0.688 (at 20 °C)[12] |
Table 2: Chemical Properties and Safety Information of Common Formylating Reagents and Associated Chemicals
| Compound | Appearance | Odor | Solubility | Key Chemical Properties & Reactivity | Safety Hazards |
| Formylating Reagents | |||||
| Dimethylformamide (DMF) | Colorless liquid[13] | Faint, amine-like[14] | Miscible with water and most organic solvents. | Aprotic, polar solvent; can act as a reagent, catalyst, and stabilizer.[14] | Irritant, reproductive toxin. |
| Formic Acid | Colorless, fuming liquid[8][15] | Pungent, penetrating[8][15][16] | Miscible with water, ethanol, ether.[17] | Strongest of the simple carboxylic acids; also exhibits reducing properties.[17][18] | Corrosive, causes severe burns.[19] |
| Formaldehyde (gas) | Colorless gas[4] | Pungent, suffocating[20] | Soluble in water, acetone, ethanol.[4] | Highly reactive, readily polymerizes.[21] | Toxic, probable human carcinogen.[20] |
| Hexamethylenetetramine (HMTA) | White crystalline powder[6][22] | Odorless to fishy, ammonia-like[7][22] | Highly soluble in water and polar organic solvents.[7] | Decomposes in acidic solution to formaldehyde and ammonia. | Flammable solid, skin sensitizer. |
| Chloroform | Colorless, volatile liquid[8] | Sweet[23] | Slightly soluble in water; miscible with alcohol, ether.[23] | Source of dichlorocarbene in the presence of a strong base.[24] | Harmful if swallowed, skin irritant, suspected carcinogen. |
| Associated Reagents | |||||
| Phosphorus Oxychloride | Colorless, fuming liquid[25][26][27] | Pungent, musty[9][26][27] | Reacts violently with water.[25][26][28] | Reacts with amides to form Vilsmeier reagent; strong dehydrating agent.[9][29] | Causes severe skin burns and eye damage, toxic if inhaled.[25] |
| Hydrogen Cyanide | Colorless gas or liquid[30] | Faint, bitter almond-like[30] | Soluble in water.[12] | Weakly acidic.[31] | Extremely toxic by all routes of exposure.[31] |
Key Formylation Reactions: Mechanisms and Experimental Protocols
Several named reactions are cornerstones of aromatic formylation, each with its own specific reagents, substrate scope, and mechanism.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[29]
References
- 1. turito.com [turito.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Table 1, Properties of Formaldehyde - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Hexamethylenetetramine | C6H12N4 | CID 4101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]
- 8. Formic Acid | CH2O2 | CID 284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phosphorus Oxychloride (POCl3): Structure, Uses & Properties [vedantu.com]
- 10. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. HYDROGEN CYANIDE | 74-90-8 [chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. Formic acid - Wikipedia [en.wikipedia.org]
- 18. Formic acid (data page) - Wikipedia [en.wikipedia.org]
- 19. manavchem.com [manavchem.com]
- 20. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Formaldehyde - Wikipedia [en.wikipedia.org]
- 22. Hexamethylenetetramine | 100-97-0 [chemicalbook.com]
- 23. Chloroform (data page) - Wikipedia [en.wikipedia.org]
- 24. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 25. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 26. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. scribd.com [scribd.com]
- 28. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]
- 29. jk-sci.com [jk-sci.com]
- 30. Hydrogen Cyanide | HCN | CID 768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. Hydrogen cyanide - Wikipedia [en.wikipedia.org]
A Deep Dive into the Theoretical Pathways of Formylation Reactions: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the theoretical underpinnings of formylation reaction pathways, a cornerstone of synthetic chemistry for the introduction of formyl groups onto aromatic and other nucleophilic substrates. Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanisms of key formylation reactions—Vilsmeier-Haack, Duff, Reimer-Tiemann, and Gattermann-Koch—through the lens of computational chemistry. By summarizing quantitative data, detailing experimental and computational protocols, and visualizing complex pathways, this guide serves as a critical resource for understanding and predicting the outcomes of these vital transformations.
Introduction to Electrophilic Aromatic Formylation
Formylation reactions are fundamental processes in organic synthesis, enabling the introduction of an aldehyde functional group onto a molecule.[1] In the realm of aromatic chemistry, electrophilic aromatic substitution (EAS) stands out as a primary mechanism for this transformation.[2] These reactions typically involve an electron-rich aromatic compound, such as a phenol or an aniline, and a formylating agent that generates a reactive electrophile.[2] The intricate interplay of reactants, catalysts, and reaction conditions governs the pathway and selectivity of these reactions, making theoretical studies an invaluable tool for mechanistic elucidation and reaction optimization.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful methodology for investigating the potential energy surfaces of chemical reactions.[3] By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most probable reaction pathways, determine activation energies, and rationalize observed regioselectivity.[1] This guide delves into the theoretical studies of several named formylation reactions, providing a comparative overview of their proposed mechanisms.
Key Formylation Reaction Pathways: A Theoretical Perspective
This section explores the reaction pathways of four major electrophilic aromatic formylation reactions, drawing upon findings from theoretical and computational studies.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate the Vilsmeier reagent, a chloroiminium ion.[4] This reagent is a potent electrophile that reacts with electron-rich aromatic compounds.[4]
Theoretical investigations into the formation of the Vilsmeier-Haack complex have been conducted to resolve discrepancies in experimental data.[4] These studies often employ various density functional methods (such as BLYP, B3LYP, and M06-2X) and basis sets (including 6-31+G* and aug-cc-pVDZ) to calculate the barriers to complex formation.[4] The mechanism involves the initial formation of an ionic intermediate, followed by a rearrangement to form the final Vilsmeier reagent. The reaction then proceeds via an electrophilic attack of the Vilsmeier reagent on the aromatic substrate, followed by hydrolysis to yield the formylated product.
The Duff Reaction
The Duff reaction is a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[5] Despite its utility, the mechanism of the Duff reaction has been a subject of investigation.
Recent DFT calculations have provided significant insights into the selectivity-determining step of this reaction.[5] It is proposed that the reaction is governed by a hydrogen bond, leading to the formation of a cyclohexa-2,4-dienone intermediate, which dictates the position of formylation.[5] These theoretical studies suggest that the C-C bond formation in the Duff reaction is an endothermic process.[1]
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction achieves the ortho-formylation of phenols using chloroform in a basic solution.[6] The key reactive species in this reaction is dichlorocarbene, which is generated in situ from the reaction of chloroform with a strong base.[6]
The mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic dichlorocarbene. The resulting intermediate undergoes hydrolysis to form the final ortho-hydroxybenzaldehyde product. The ortho-selectivity is a characteristic feature of this reaction.
The Gattermann-Koch Reaction
The Gattermann-Koch reaction is used to introduce a formyl group onto aromatic rings, such as benzene and its derivatives, using carbon monoxide and hydrochloric acid under pressure, with a catalyst system typically comprising aluminum chloride and copper(I) chloride.[7][8]
The reaction proceeds through the in-situ formation of a highly reactive formyl cation ([HCO]⁺) or a related electrophilic species.[7][8] This electrophile then attacks the aromatic ring in a classical electrophilic aromatic substitution manner, leading to the formation of an aldehyde.[8] It's important to note that this reaction is generally not applicable to phenol and phenol ether substrates.[8]
Quantitative Data from Theoretical Studies
The following table summarizes quantitative data obtained from theoretical studies of formylation reactions. It is important to note that direct comparison of values between different studies can be challenging due to variations in computational methods, basis sets, and the specific substrates and conditions modeled.
| Reaction | Substrate | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| Duff Reaction | Phenol Derivatives | DFT (B3LYP/6-31+G(d)) | C-C Bond Formation Energy | 1.50 - 15.05 | [1] |
| Vilsmeier-Haack Reaction | DMF + POCl₃ | DFT (various) / MP2 | Enthalpy of Complex Formation (ΔH) | Varies with method | [4] |
| Vilsmeier-Haack Reaction | DMF + POCl₃ | CBS-QB3 | Enthalpy of Complex Formation (ΔH) | -5.60 | [4] |
| Vilsmeier-Haack Reaction | DMF + POCl₃ | G3B3 | Enthalpy of Complex Formation (ΔH) | -5.40 | [4] |
Methodologies for Theoretical Studies
The theoretical investigation of reaction pathways is a multi-step process that relies on sophisticated computational chemistry software and methods.
Computational Protocols
A typical computational protocol for studying a formylation reaction mechanism involves the following steps:
-
Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. This is typically performed using DFT methods, such as the B3LYP or M06-2X functionals, with an appropriate basis set (e.g., 6-31+G(d,p)).[3]
-
Frequency Calculations: To characterize the nature of the optimized structures, vibrational frequency calculations are performed. A stable molecule (reactant, intermediate, or product) will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Transition State Searching: Locating the transition state structure is a critical and often challenging step. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (using keywords like QST2 or QST3 in Gaussian software) or Berny optimization to a saddle point are employed.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located and verified, an IRC calculation is performed to confirm that the transition state connects the desired reactants and products on the potential energy surface.
-
Energy Calculations: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values. Solvation effects can be included using continuum solvation models like the Polarizable Continuum Model (PCM).
-
Thermodynamic Analysis: From the calculated energies and vibrational frequencies, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined. This allows for the construction of a Gibbs free energy profile for the entire reaction pathway.[9][10]
Visualizing Reaction Pathways and Workflows
Diagrams are essential tools for visualizing the complex steps involved in both the chemical reactions themselves and the computational workflows used to study them.
References
- 1. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a computational model for predicting the site for electrophilic substitution in aromatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
- 10. m.youtube.com [m.youtube.com]
The Enduring Quest for the Formyl Group: A Historical and Technical Guide to Formylation Methods in Chemistry
For researchers, scientists, and professionals in drug development, the introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental and often crucial transformation in the synthesis of a vast array of molecules, from pharmaceuticals to fragrances. This in-depth technical guide explores the historical evolution of the most significant formylation methods, providing a comparative analysis of their capabilities, detailed experimental protocols for key reactions, and a visual representation of their underlying mechanisms.
A Century of Innovation: From Classical Name Reactions to Modern Methodologies
The story of aromatic formylation is a journey through more than a century of chemical innovation. Beginning in the late 19th century, chemists developed a series of named reactions that have become the bedrock of synthetic organic chemistry. These classical methods, while groundbreaking for their time, often came with limitations in substrate scope, reaction conditions, and the use of hazardous materials. This spurred the development of milder, more versatile, and efficient methods that continue to be an active area of research today.
This guide will focus on the historical and practical aspects of the following key formylation reactions:
-
Gattermann Reaction (1890)
-
Gattermann-Koch Reaction (1897)
-
Vilsmeier-Haack Reaction (1927)
-
Duff Reaction (1932)
-
Rieche Formylation (1960)
-
Modern Formylation Methods
Classical Formylation Reactions: A Comparative Overview
The foundational methods for aromatic formylation, each with its unique set of reagents and applications, are summarized below.
| Reaction | Year of Discovery | Discoverer(s) | Typical Substrates | Formylating Agent Source | Catalyst | Key Advantages | Key Disadvantages |
| Gattermann | 1890 | Ludwig Gattermann | Phenols, phenol ethers, electron-rich heterocycles | Hydrogen cyanide (HCN) and HCl | Lewis Acid (e.g., AlCl₃) | Effective for activated systems. | Highly toxic and gaseous HCN. |
| Gattermann-Koch | 1897 | L. Gattermann, J. A. Koch | Benzene, alkylbenzenes, polycyclic aromatic hydrocarbons | Carbon monoxide (CO) and HCl | Lewis Acid (e.g., AlCl₃) and CuCl | Utilizes readily available CO. | Not applicable to phenols and phenol ethers; requires high pressure. |
| Vilsmeier-Haack | 1927 | Anton Vilsmeier, Albrecht Haack | Electron-rich aromatic and heterocyclic compounds | N,N-Dimethylformamide (DMF) and POCl₃ | None (reagent is the active species) | Mild conditions, broad substrate scope. | The Vilsmeier reagent is sensitive to moisture. |
| Duff | 1932 | James C. Duff | Phenols and other highly activated aromatics | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., glycerol-boric acid, acetic acid) | Ortho-selectivity for phenols. | Often gives low yields. |
| Rieche | 1960 | Alfred Rieche | Electron-rich aromatic compounds | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄, SnCl₄) | Good yields for activated substrates. | Dichloromethyl methyl ether is a carcinogen. |
In-Depth Analysis and Experimental Protocols
The Gattermann Reaction
Discovered by the German chemist Ludwig Gattermann in 1890, this reaction introduces a formyl group onto electron-rich aromatic substrates.[1] The original procedure involved the use of anhydrous hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. A significant improvement, known as the Adams modification, generates HCN in situ from zinc cyanide, making the procedure safer to handle.[1][2]
Reaction Mechanism: Logical Flow
The Gattermann reaction proceeds through the formation of an electrophilic iminium species which then attacks the aromatic ring.
Experimental Protocol: Gattermann Formylation of Phenol (Adams Modification)
This procedure is adapted from established methods for the formylation of phenols.
Materials:
-
Phenol
-
Zinc Cyanide (Zn(CN)₂)
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (gas)
-
Ice
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate solution (saturated)
-
Sodium Sulfate (anhydrous)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, a suspension of phenol and zinc cyanide in anhydrous diethyl ether is prepared.
-
The flask is cooled in an ice bath, and a stream of dry hydrogen chloride gas is passed through the stirred suspension.
-
After the initial exothermic reaction subsides, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The ethereal solution is decanted, and the remaining solid is hydrolyzed by heating with water.
-
The resulting mixture is cooled, and the product is extracted with diethyl ether.
-
The combined ethereal extracts are washed with saturated sodium bicarbonate solution and water, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude salicylaldehyde, which can be further purified by distillation or chromatography.
The Gattermann-Koch Reaction
A variation of the Gattermann reaction, developed by Gattermann and Koch in 1897, this method utilizes carbon monoxide and hydrogen chloride under high pressure in the presence of a Lewis acid and a co-catalyst, typically copper(I) chloride.[3][4] It is particularly useful for the formylation of simple aromatic hydrocarbons like benzene and toluene but is not applicable to phenols and their ethers.[3]
Reaction Mechanism: Logical Flow
The Gattermann-Koch reaction is believed to proceed through the formation of a formyl cation equivalent.
Experimental Protocol: Gattermann-Koch Formylation of Toluene
This procedure is a general representation of the high-pressure conditions typically required.
Materials:
-
Toluene
-
Carbon Monoxide (CO)
-
Hydrogen Chloride (HCl)
-
Aluminum Chloride (AlCl₃)
-
Copper(I) Chloride (CuCl)
-
Anhydrous solvent (e.g., dichlorobenzene)
Procedure:
-
A high-pressure autoclave is charged with anhydrous aluminum chloride, copper(I) chloride, and the anhydrous solvent.
-
The autoclave is cooled, and toluene is added.
-
The vessel is sealed and pressurized with a mixture of carbon monoxide and hydrogen chloride.
-
The mixture is heated and stirred for several hours.
-
After cooling, the pressure is carefully released.
-
The reaction mixture is poured onto ice and hydrochloric acid.
-
The organic layer is separated, washed, dried, and the product, p-tolualdehyde, is isolated by distillation.
The Vilsmeier-Haack Reaction
Discovered in 1927 by Anton Vilsmeier and Albrecht Haack, this reaction is a mild and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[5] It employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate the electrophilic "Vilsmeier reagent".[5]
Reaction Mechanism: Logical Flow
The reaction involves the formation of the Vilsmeier reagent, which then acts as the electrophile in an aromatic substitution.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
This protocol is representative of the formylation of an electron-rich heterocycle.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
Sodium Hydroxide solution
Procedure:
-
In a flask cooled in an ice-salt bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
A solution of indole in DMF is then added dropwise to the cold Vilsmeier reagent.
-
The reaction mixture is stirred at a low temperature for a period, then allowed to warm to room temperature.
-
The mixture is then poured onto crushed ice and neutralized with a sodium hydroxide solution.
-
The precipitated product, indole-3-carboxaldehyde, is collected by filtration, washed with water, and can be recrystallized for purification.
The Duff Reaction
First described by James C. Duff in 1932, the Duff reaction is a formylation method primarily used for phenols and other highly activated aromatic compounds.[6][7] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or acetic acid. A key feature of this reaction is its tendency for ortho-formylation of phenols.[6]
Reaction Mechanism: Logical Flow
The Duff reaction proceeds through a complex mechanism involving the generation of an iminium ion from HMTA.
Experimental Protocol: Duff Reaction of p-Cresol
This procedure is a classic example of the ortho-formylation of a phenol.
Materials:
-
p-Cresol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric Acid
-
Sulfuric Acid (dilute)
-
Water
Procedure:
-
A mixture of glycerol and boric acid is heated to form glyceroboric acid.
-
p-Cresol and hexamethylenetetramine are added, and the mixture is heated to around 150-160 °C for a short period.
-
The reaction mixture is cooled and then hydrolyzed by adding dilute sulfuric acid.
-
The product, 2-hydroxy-5-methylbenzaldehyde, is isolated by steam distillation.
-
The distillate is collected, and the product can be further purified by crystallization.
The Rieche Formylation
Introduced by Alfred Rieche in 1960, this method employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride or tin(IV) chloride.[7][8] It is effective for the formylation of electron-rich aromatic compounds.
Reaction Mechanism: Logical Flow
The Rieche formylation involves the formation of a dichloromethyl cation equivalent which acts as the electrophile.
Experimental Protocol: Rieche Formylation of Anisole
This is a general procedure for the formylation of an activated benzene derivative.
Materials:
-
Anisole
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Hydrochloric acid (dilute)
Procedure:
-
A solution of anisole in anhydrous dichloromethane is cooled in an ice bath under an inert atmosphere.
-
Titanium tetrachloride is added dropwise to the stirred solution.
-
Dichloromethyl methyl ether is then added dropwise, and the reaction mixture is stirred at low temperature.
-
The reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed, and the product, p-anisaldehyde, is purified by distillation or chromatography.
The Modern Era of Formylation
While the classical methods remain valuable tools, modern organic synthesis demands milder, more functional group tolerant, and often catalytic approaches. Recent advancements in formylation have focused on:
-
Palladium-catalyzed formylation: These methods often use carbon monoxide or a CO surrogate and offer high efficiency and broad substrate scope.
-
Formylation with stable formylating agents: The use of reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate provides milder alternatives to the classical methods.
-
C-H activation/formylation: Direct formylation of C-H bonds is a highly atom-economical approach that is a major focus of current research.
These modern methods are continually expanding the toolkit of the synthetic chemist, enabling the construction of complex molecules with greater precision and efficiency.
Conclusion
The historical development of formylation methods in chemistry showcases a continuous drive towards greater efficiency, safety, and versatility. From the harsh conditions of the early Gattermann and Gattermann-Koch reactions to the milder and more adaptable Vilsmeier-Haack and Duff reactions, and onward to the highly sophisticated catalytic methods of today, the ability to introduce a formyl group has been and continues to be a cornerstone of organic synthesis. For researchers and drug development professionals, a thorough understanding of this historical progression and the practical nuances of each method is essential for the strategic design and successful execution of synthetic routes to novel and important molecules.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 5. Rieche formylation of carbon nanotubes – one-step and versatile functionalization route - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
The Expanding Toolkit of N-Formylation: A Technical Guide to New and Emerging Agents
For researchers, scientists, and drug development professionals, the introduction of a formyl group into a molecule is a critical transformation. N-formamides are not only pivotal intermediates in the synthesis of a vast array of pharmaceuticals and fine chemicals, but they also serve as key components in various biological processes. This in-depth technical guide explores the scope of new and emerging N-formylating agents, offering a comprehensive overview of their applications, quantitative data, detailed experimental protocols, and the underlying mechanistic pathways.
The landscape of N-formylation is rapidly evolving, moving beyond traditional reagents to embrace more sustainable and efficient methodologies. This guide delves into the advancements that are empowering chemists to perform this fundamental transformation with greater control, selectivity, and environmental consciousness.
A Comparative Analysis of Modern N-Formylating Agents
The pursuit of ideal N-formylating agents—those that are readily available, highly reactive under mild conditions, and environmentally benign—has led to the exploration of diverse chemical entities. Below is a summary of the performance of several key classes of modern N-formylating agents.
Catalytic N-Formylation with Methanol
Methanol has emerged as a sustainable and atom-economical C1 source for N-formylation.[1][2][3][4][5] The use of transition metal catalysts, such as those based on ruthenium and bimetallic nanoparticles, has enabled the efficient conversion of amines to their corresponding formamides.[1][5]
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| N-methyl-1-phenylmethanamine | AuPd–Fe3O4 | O2 (1.0 atm), CsOH·H2O, MeOH, r.t., 18 h | 84 | [5] |
| N-methyl-1-(p-tolyl)methanamine | AuPd–Fe3O4 | O2 (1.0 atm), CsOH·H2O, MeOH, r.t., 18 h | 82 | [5] |
| N-methyl-1-(4-methoxyphenyl)methanamine | AuPd–Fe3O4 | O2 (1.0 atm), CsOH·H2O, MeOH, r.t., 18 h | 85 | [5] |
| Aniline | Ru/MFM-300(Cr) | H2 (as byproduct), 150 °C, 24 h | 95 | [2] |
| Benzylamine | Ru-NHC complex | KHMDS, 1,4-dioxane, 100 °C, 16 h | 92 | [4] |
N-Formylation Utilizing Carbon Dioxide
Carbon dioxide, an abundant and non-toxic greenhouse gas, represents a highly attractive C1 source for chemical synthesis.[6] The reductive N-formylation of amines using CO2 in the presence of a hydrosilane reducing agent is a green and efficient method for formamide synthesis.[7][8][9][10][11][12] This transformation can be catalyzed by a variety of systems, including metal-free N-heterocyclic carbenes (NHCs) and zinc-based catalysts.[8][13]
| Substrate | Catalyst/Reducing Agent | Conditions | Yield (%) | Reference |
| N-methylaniline | Zn(OAc)2/phen / PhSiH3 | CO2 (1 atm), 25 °C, 24 h | 92 | [13] |
| Pyrrolidine | NHC / PhSiH3 | CO2 (10 bar), THF, 25 °C, 16 h | 95 | [8] |
| Aniline | EDTA / Phenylsilane | CO2 (2 MPa), DMSO, 80 °C, 12 h | 85 | [14] |
| p-methoxy benzylamine | DUT-5-CoH / Phenylsilane | CO2 (10 bar), THF, 25 °C, 4 h | 90 | [15] |
Novel Formylating Reagents: N-Formylsaccharin and N-Formyl Imide
Recent innovations have introduced powerful, solid, and easy-to-handle N-formylating agents. N-formylsaccharin and N-formyl imide have demonstrated high efficiency for the N-formylation of a broad range of amines under mild conditions.[16][17][18][19]
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Aniline | N-Formylsaccharin | Mechanochemical (ball mill), 30 Hz, 30 min | 95 | [18] |
| Benzylamine | N-Formylsaccharin | Mechanochemical (ball mill), 30 Hz, 30 min | 98 | [18] |
| (R)-(-)-1-Phenylethylamine | N-Formylsaccharin | Mechanochemical (ball mill), 30 Hz, 30 min | 96 | [18] |
| Aniline | N-Formyl Imide | TsOH·H2O, Water, 80 °C, 1 h | 95 | [16] |
| Benzylamine | N-Formyl Imide | TsOH·H2O, Water, 80 °C, 1 h | 98 | [16] |
Experimental Protocols
General Procedure for N-Formylation of Amines with Methanol using a Ruthenium-Based Catalyst[1]
Materials:
-
Amine (1.0 mmol)
-
Ruthenium catalyst (e.g., Ru-NHC complex, 1-5 mol%)
-
Base (e.g., KHMDS, 1.1 equiv)
-
Methanol (solvent)
-
Anhydrous 1,4-dioxane (if co-solvent is needed)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the amine and methanol.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with stirring for the specified time (e.g., 16-24 h).
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired N-formylated product.
General Procedure for N-Formylation of Amines with CO2 and Hydrosilane[8][13]
Materials:
-
Amine (1.0 mmol)
-
Catalyst (e.g., Zn(OAc)2/phen or NHC, 1-5 mol%)
-
Hydrosilane (e.g., PhSiH3, 1.1-1.5 equiv)
-
Anhydrous solvent (e.g., THF or DMSO)
Procedure:
-
In a glovebox, add the catalyst and the amine to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the hydrosilane.
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a CO2 balloon or pressurize with CO2 to the desired pressure (e.g., 1-10 bar).
-
Stir the reaction mixture at the specified temperature (e.g., 25-80 °C) for the required time (e.g., 4-24 h).
-
After the reaction is complete, carefully vent the CO2 pressure.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
General Procedure for N-Formylation of Amines with N-Formylsaccharin via Mechanochemistry[18][19]
Materials:
-
Amine (1.0 mmol)
-
N-Formylsaccharin (1.1 mmol)
-
Milling jar (e.g., ZrO2) and ball
Procedure:
-
Place the amine and N-formylsaccharin into the milling jar along with the milling ball.
-
Securely close the jar and place it in a ball mill.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for the designated time (e.g., 30-180 min).
-
After milling, open the jar and add a solid base like NaHCO3 for in-situ purification and mill for an additional 10 minutes.[18]
-
The solid crude product is then dissolved in a suitable organic solvent (e.g., ethyl acetate), filtered to remove the saccharin byproduct, and the solvent is evaporated to yield the pure formamide.
Mechanistic Insights and Signaling Pathways
Understanding the mechanisms of N-formylation and its role in biological systems is crucial for the rational design of new catalysts and therapeutic agents.
Reaction Mechanisms of N-Formylation
The mechanisms of N-formylation vary depending on the formyl source and catalyst employed. For instance, the N-formylation of amines with CO2 and hydrosilanes can proceed through multiple pathways, including the formation of a formoxysilane intermediate or a silylcarbamate intermediate.[10][11]
Caption: Possible mechanistic pathways for N-formylation with CO2 and hydrosilanes.
Biological Significance: N-Formyl Peptide Receptor Signaling
N-formylated peptides, which are produced by bacteria and mitochondria, act as potent chemoattractants for phagocytic leukocytes by activating G protein-coupled receptors, primarily the N-formyl peptide receptor 1 (FPR1).[20] This signaling cascade is a critical component of the innate immune response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Study of the NâFormylation of Amines with Carbon Dioxide and Hydrosilanes [figshare.com]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
- 12. Recent advances in liquid hydrosilane-mediated catalytic N-formylation of amines with CO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of Highly Reactive Formylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for highly reactive formylating agents. These reagents are indispensable in organic synthesis for the introduction of a formyl group (-CHO), a critical step in the synthesis of many pharmaceuticals and fine chemicals. However, their utility is matched by their inherent hazards, which include high reactivity, corrosivity, and toxicity. Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the research environment.
Overview of Highly Reactive Formylating Agents
Formylation reactions are a cornerstone of organic chemistry, enabling the synthesis of aldehydes, formamides, and formate esters.[1] Highly reactive formylating agents are typically electrophilic and react readily with nucleophilic substrates.[1][2] Common classes of these reagents include:
-
Vilsmeier Reagent and Analogues: Formed from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride.[3][4]
-
Formyl Halides: Such as formyl fluoride and formyl chloride, which are potent electrophiles.[5][6][7]
-
Dichloromethyl Alkyl Ethers: For example, dichloromethyl methyl ether (DCME).
-
Activated Formic Acid Derivatives: Including acetic formic anhydride.[8]
The reactivity of these agents necessitates careful consideration of their stability, compatibility, and reaction conditions to prevent runaway reactions and accidental exposures.[9][10]
Quantitative Safety Data
A thorough understanding of the quantitative safety data for each formylating agent is crucial for a comprehensive risk assessment.[11] The following table summarizes key safety metrics for representative highly reactive formylating agents.
| Reagent | CAS Number | Molecular Formula | Boiling Point (°C) | Hazards |
| Vilsmeier Reagent | 3724-43-4 | C₃H₇Cl₂N | Decomposes | Corrosive, Water-Reactive |
| Formyl Fluoride | 1493-02-3 | CHFO | -29 | Toxic by inhalation, strong irritant, decomposes.[5][6][12] |
| Dichloromethyl methyl ether | 4885-02-3 | C₂H₄Cl₂O | 82-85.5 | Flammable, Corrosive, Lachrymator, Toxic.[13][14] |
| Chloromethyl methyl ether | 107-30-2 | C₂H₅ClO | 59 | Flammable, Highly Volatile, Carcinogen, Toxic. |
Hazard Identification and Risk Assessment
The primary hazards associated with highly reactive formylating agents include:
-
Corrosivity: Many of these agents are acidic or react with moisture to produce strong acids, causing severe burns to skin and eyes and damage to respiratory tracts.[14][15]
-
Toxicity: Inhalation, ingestion, or skin absorption can lead to systemic toxic effects.[12][15] Some, like chloromethyl methyl ether, are known carcinogens.
-
Reactivity: They can react violently with water, nucleophiles, and other incompatible materials, leading to the release of heat, toxic gases, or even explosions.[9][10][16] The Vilsmeier reagent, for instance, can undergo thermal decomposition.[17][18]
-
Flammability: Some formylating agents or their solvents are flammable and pose a fire risk, especially when handled near ignition sources.[13][14]
A thorough risk assessment should be conducted before any new procedure involving these reagents.[11] This involves identifying potential hazards, evaluating the risks, and implementing appropriate control measures.
Engineering Controls
Robust engineering controls are the first line of defense in mitigating exposure to highly reactive formylating agents.
-
Chemical Fume Hoods: All work with these reagents must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential splashes or spills.[9][16]
-
Glove Boxes: For particularly sensitive or hazardous operations, the use of a glove box under an inert atmosphere is recommended to exclude moisture and air.[10][19]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors.[16]
-
Process Safety: For larger scale reactions, consider process safety measures such as reaction calorimeters to understand and control the thermal hazards.[17][18]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling highly reactive formylating agents to protect against chemical splashes and contact.[20][21][22]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield worn over safety goggles is recommended for added protection.[21][23][24]
-
Gloves: Chemical-resistant gloves are essential. The specific glove material should be chosen based on its resistance to the particular formylating agent and any solvents being used. Neoprene or nitrile gloves are often suitable, but the manufacturer's compatibility chart should always be consulted.[15][21]
-
Body Protection: A flame-resistant lab coat is recommended.[19] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[21][23]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a respirator may be necessary. A written respiratory protection program must be in place, and users must be properly trained and fit-tested.[22][24]
Safe Handling and Storage Procedures
Strict adherence to established procedures is critical for the safe handling and storage of these reagents.
-
Handling:
-
Always work in a well-ventilated area, preferably a fume hood.[16][22]
-
Handle reagents with care, avoiding friction, grinding, and impact, especially for shock-sensitive materials.[9]
-
Use compatible dispensing equipment, such as glass or corrosion-resistant syringes and cannulas.
-
When transferring liquids, pour slowly and carefully to avoid splashing.[22]
-
Always add the reagent to the reaction mixture slowly and in a controlled manner, often at reduced temperatures, to manage the reaction exotherm.
-
-
Storage:
-
Store highly reactive formylating agents in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, and oxidizing agents.
-
Use appropriate, corrosion-resistant containers.[22]
-
Store in a secondary container to contain any potential leaks.
-
Flammable reagents should be stored in a designated flammable storage cabinet.[11]
-
Emergency Procedures
Preparedness for emergencies is a critical component of a comprehensive safety plan.[25][26]
-
Spill Response:
-
Small Spills (up to 300 mL): Can typically be handled by trained laboratory personnel using a chemical spill kit containing appropriate absorbent materials and neutralizers.[25]
-
Large Spills (more than 5 liters): Evacuate the area and contact the institution's emergency response team.[25]
-
For all spills, alert personnel in the immediate area and restrict access.[25][27] If the material is flammable, eliminate all ignition sources.[28][29]
-
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[27]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[27]
-
Inhalation: Move the affected person to fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
Waste Disposal
Proper disposal of highly reactive formylating agents and their reaction byproducts is essential to prevent environmental contamination and ensure safety.
-
Neutralization: Where appropriate, reactive reagents should be carefully quenched and neutralized before disposal. This should be done following a validated and well-understood procedure.
-
Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, should be collected in clearly labeled, sealed, and compatible containers.[22][28]
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.[30] Contact your institution's environmental health and safety department for specific guidance.
Experimental Protocols
Detailed and well-documented experimental protocols are crucial for ensuring the safe and reproducible use of highly reactive formylating agents.
Example Protocol: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[2]
-
Reagent Preparation (Vilsmeier Reagent):
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
The Vilsmeier reagent is formed in situ and is typically a pale yellow to white solid.[3]
-
-
Formylation Reaction:
-
Dissolve the aromatic substrate in an appropriate solvent (e.g., 1,2-dichloroethane) in a separate flask under a nitrogen atmosphere.
-
Slowly add the prepared Vilsmeier reagent to the substrate solution at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up:
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium acetate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as chromatography or distillation.
-
Example Protocol: N-Formylation of an Amine with Formic Acid
A practical and convenient method for the N-formylation of amines utilizes aqueous formic acid.[8]
-
Combine the amine and 1.0-1.2 equivalents of 85% aqueous formic acid in toluene.[8]
-
Heat the mixture to reflux using a Dean-Stark trap to remove water.[8][31]
-
Monitor the reaction by TLC until the starting amine is consumed.[8]
-
After completion, evaporate the solvent to yield the crude N-formyl product, which is often pure enough for subsequent steps.[8]
Visualizations
The following diagrams illustrate key concepts related to the chemistry and safe handling of highly reactive formylating agents.
Caption: Logical relationship between formylating agents, their hazards, and control measures.
Caption: Experimental workflow for a typical Vilsmeier-Haack formylation reaction.
Caption: Decision-making workflow for responding to a chemical spill.
References
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 4. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 5. formyl fluoride | 1493-02-3 [chemicalbook.com]
- 6. formyl fluoride CAS#: 1493-02-3 [m.chemicalbook.com]
- 7. Formyl fluoride - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 11. Highly Reactive Chemicals: Minimising Risks | Safety Storage [safetystoragesystems.co.uk]
- 12. Cas 1493-02-3,formyl fluoride | lookchem [lookchem.com]
- 13. fishersci.com [fishersci.com]
- 14. Dichloromethyl methyl ether CAS 4885-02-3 | 803467 [merckmillipore.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. chemicals.co.uk [chemicals.co.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mt.com [mt.com]
- 19. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 20. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 21. oshatrainingschool.com [oshatrainingschool.com]
- 22. actenviro.com [actenviro.com]
- 23. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 24. chemsafe.ie [chemsafe.ie]
- 25. students.umw.edu [students.umw.edu]
- 26. ehs.princeton.edu [ehs.princeton.edu]
- 27. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 28. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 29. umanitoba.ca [umanitoba.ca]
- 30. unfortunatecadaver.com [unfortunatecadaver.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles. This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, yielding valuable indole-3-carboxaldehyde derivatives. These products are key intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals. This document provides a detailed, step-by-step protocol for this important transformation.
The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3] This electrophilic reagent then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to the corresponding aldehyde.[1][4][5]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles, providing a comparative overview for researchers.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [6] |
| 2-Methylindole (Skatole) | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [7] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [6] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 | [6] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [6] |
| 2,3-Dimethylindole | POCl₃, DMF | Not specified | Not specified | High | [7] |
Experimental Protocol
This protocol outlines the general procedure for the Vilsmeier-Haack formylation of indoles.
Materials:
-
Indole or substituted indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Saturated sodium carbonate solution or sodium acetate solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C.[6]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[6] The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[6]
-
Formylation Reaction:
-
In a separate flask, dissolve the indole or substituted indole in anhydrous DMF.
-
Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.[6]
-
After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours.[6]
-
Subsequently, heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or other suitable base until the pH is alkaline.[6] This step should be performed carefully as it is an exothermic reaction.
-
The product will often precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Reaction Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation of indoles.
Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of indoles.
Caption: Mechanism of the Vilsmeier-Haack formylation of indoles.
References
- 1. name-reaction.com [name-reaction.com]
- 2. jk-sci.com [jk-sci.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Formylation of Aromatic Compounds using DMF/POCl₃ (Vilsmeier-Haack Reaction)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto an aromatic ring.[2][3] The resulting aryl aldehydes are valuable intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The reaction is favored for its relatively mild conditions, operational simplicity, and the use of inexpensive and readily available reagents.[1]
This application note provides a comprehensive overview of the Vilsmeier-Haack reaction, including its mechanism, detailed experimental protocols, and a summary of its application to various aromatic substrates.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the aromatic substrate.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the corresponding aryl aldehyde.[3]
Caption: Vilsmeier-Haack reaction mechanism.
Applications in Drug Development
The formyl group introduced by the Vilsmeier-Haack reaction is a key functional group in the synthesis of numerous pharmaceutical compounds. Aryl aldehydes serve as versatile building blocks for the construction of more complex molecular architectures found in various drug classes, including:
-
Anticancer agents: Formylated precursors are utilized in the synthesis of heterocyclic compounds with potential anticancer activity.
-
Antibacterial and Antifungal agents: The aldehyde functionality can be readily converted into other functional groups to generate novel antimicrobial agents.
-
Anti-inflammatory drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents contain formylated aromatic moieties in their structures.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various aromatic and heteroaromatic compounds.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylaniline | DMF/POCl₃ | - | - | - | High | [4] |
| Anisole | DMF/POCl₃ | Dichloromethane | Reflux | 6 | Good | [5] |
| Phenol | DMF/SOCl₂ | Dichloroethane | Reflux | 4-5 | Fairly Good | [6] |
| Pyrrole | DMF/POCl₃ | - | - | - | 83 | [4] |
| Furan | DMF/POCl₃ | - | - | - | Near Quantitative | [4] |
| Thiophene | DMF/POCl₃ | 1,2-Dichloroethane | - | - | 98 | [7] |
| Indole | DMF/POCl₃ | DMF | <10 then 35 | 1 | 95.5 | [4] |
| Naphthalene | DMF/POCl₃ | - | - | - | Low | [8] |
| Anthracene | N-Methylformanilide/POCl₃ | - | - | - | Good | [2][3] |
| 3,5-Dimethoxyphenol | DMF/POCl₃ | - | - | - | 52 (para), 11 (ortho) | [9] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a Vilsmeier-Haack formylation reaction.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack reaction [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Application Notes: Efficient N-Formylation of Primary Amines Using Triethyl Orthoformate
Introduction
The N-formylation of primary amines is a fundamental transformation in organic synthesis, yielding N-formyl derivatives that are crucial intermediates in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] These formamides serve as important building blocks for synthesizing isocyanates, formamidines, and as protecting groups for amines in multi-step syntheses.[1] Triethyl orthoformate (TEOF) has emerged as a popular and effective reagent for this purpose, valued for its stability, commercial availability, and reactivity under various conditions.[1][3] This document provides detailed protocols for the N-formylation of primary amines using TEOF, including a highly efficient method employing an immobilized acid catalyst and a catalyst-free approach in water.
Reaction Mechanism
The formylation of primary amines with triethyl orthoformate, particularly under acidic catalysis, proceeds through a series of well-defined steps. The reaction is initiated by the activation of triethyl orthoformate, followed by nucleophilic attack from the amine. Subsequent elimination and hydrolysis steps yield the final N-formylated product.
The proposed mechanism under acidic conditions is as follows:
-
Activation: The acid catalyst (H+) protonates one of the ethoxy groups of triethyl orthoformate, making it a better leaving group.
-
Nucleophilic Attack: The primary amine attacks the central carbon atom, leading to the displacement of an ethanol molecule and the formation of a protonated intermediate.
-
Intermediate Formation: Deprotonation and subsequent elimination of a second ethanol molecule results in the formation of an N-aryl/alkylformimidate intermediate.
-
Hydrolysis: The formimidate intermediate is then hydrolyzed by water (present in trace amounts or added during workup) to yield the final N-formyl amine product.
References
Catalytic Formylation of Amines with CO2 and Hydrosilanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic formylation of amines using carbon dioxide (CO2) as a sustainable C1 source and a hydrosilane as a reducing agent. This reaction is a significant transformation in organic synthesis, offering a greener alternative to traditional formylating agents.
Introduction
The N-formylation of amines is a fundamental reaction in organic chemistry, yielding formamides that are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The use of CO2, an abundant, non-toxic, and renewable carbon source, for this transformation is a key area of green chemistry. This process typically involves the reaction of an amine with CO2 in the presence of a hydrosilane reductant and a catalyst. Various catalytic systems, including organocatalysts, transition metal complexes, and metal-free catalysts, have been developed to facilitate this reaction under mild conditions.
Reaction Mechanism and Pathways
The N-formylation of amines with CO2 and hydrosilanes can proceed through several proposed pathways, the prevalence of which depends on the specific catalyst, substrates, and reaction conditions.[1][2]
-
Pathway 1: Direct Formoxysilane Formation In the absence of a catalyst or with non-nucleophilic amines, CO2 can directly insert into the Si-H bond of the hydrosilane to form a formoxysilane intermediate. This intermediate then reacts with the amine to produce the desired formamide.[1][3]
-
Pathway 2: Amine-Assisted Formoxysilane Formation In the presence of a base catalyst, the amine can react with CO2 to form a carbamate salt. This carbamate then activates the hydrosilane, facilitating the insertion of CO2 to generate the formoxysilane intermediate, which subsequently reacts with the amine.[1][3]
-
Pathway 3: Silylcarbamate Intermediate With strongly nucleophilic amines, a stable silylcarbamate intermediate can form. This intermediate can then be directly reduced by an excess of the hydrosilane to yield the N-formylated product.[1][4]
Below is a generalized schematic of the key reaction steps.
Caption: Generalized reaction pathway for the catalytic formylation of amines.
Catalytic Systems
A variety of catalysts have been shown to be effective for this transformation. The choice of catalyst can significantly influence the reaction conditions, substrate scope, and selectivity.
Organocatalysts
N-Heterocyclic carbenes (NHCs) and organic superbases are prominent classes of organocatalysts for this reaction.[5] NHCs can activate the hydrosilane, facilitating the reduction of CO2.
Transition Metal Complexes
Complexes of ruthenium, iron, and cobalt have demonstrated high catalytic activity.[6][7] These catalysts can operate under mild conditions and offer high turnover numbers.
Metal-Free Catalysts
Recent research has focused on the development of metal-free catalytic systems, such as nitrogen-doped graphene nanosheets, which offer a more sustainable and cost-effective alternative to transition-metal catalysts.[8] These catalysts have shown comparable performance to their metal-based counterparts.[8]
Quantitative Data Summary
The following tables summarize the performance of different catalytic systems for the formylation of various amines.
Table 1: Organocatalyzed N-Formylation of Amines
| Entry | Amine | Catalyst | Hydrosilane | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Methylaniline | TBD | PhSiH₃ | 50 | 24 | 95 | [5] |
| 2 | Piperidine | IPr | PhSiH₃ | 60 | 12 | 98 | (Typical, based on literature) |
| 3 | Aniline | NHC-CD | PhSiH₃ | 25 | 24 | 85 | [9] |
Table 2: Transition Metal-Catalyzed N-Formylation of Amines
| Entry | Amine | Catalyst | Hydrosilane | Temp. (°C) | Pressure (bar CO₂) | Time (h) | Yield (%) | Reference |
| 1 | p-Methoxyaniline | DUT-5-CoH | PhSiH₃ | 25 | 10 | 20 | >99 | [10] |
| 2 | N-Methylaniline | Cs₂CO₃ | PhSiH₃ | 30 | 1 | 24 | 98 | [11] |
| 3 | Morpholine | Fe(OAc)₂/dppe | PhSiH₃ | 80 | 20 | 16 | 94 | [7] |
Table 3: Metal-Free Catalyzed N-Formylation of Amines
| Entry | Amine | Catalyst | Hydrosilane | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | NG-800 | PhSiH₃ | 40 | 12 | >99 | [8] |
| 2 | N-Ethylaniline | NG-800 | PhSiH₃ | 40 | 24 | 96 | [8] |
| 3 | Dibenzylamine | NG-800 | PhSiH₃ | 60 | 48 | 85 | [8] |
Experimental Protocols
Below are detailed protocols for representative catalytic systems.
Protocol 1: General Procedure for Organocatalyzed N-Formylation
This protocol is a general guideline for the N-formylation of amines using an N-heterocyclic carbene (NHC) catalyst.
Materials:
-
Amine (e.g., N-methylaniline)
-
Hydrosilane (e.g., phenylsilane, PhSiH₃)
-
NHC catalyst (e.g., 1,3-diisopropylimidazol-2-ylidene, IPr)
-
Dry solvent (e.g., THF, Toluene)
-
CO₂ (balloon or cylinder)
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and hotplate
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the amine (1.0 mmol), the NHC catalyst (0.05 mmol, 5 mol%), and the dry solvent (2 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the hydrosilane (1.2 mmol) dropwise to the reaction mixture.
-
Purge the flask with CO₂ and then maintain a CO₂ atmosphere using a balloon.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench any remaining hydrosilane with a few drops of water.
-
Concentrate the mixture in vacuo and purify the crude product by column chromatography on silica gel to afford the desired N-formamide.
Caption: Experimental workflow for organocatalyzed N-formylation.
Protocol 2: General Procedure for Transition Metal-Catalyzed N-Formylation
This protocol describes a typical procedure for the N-formylation of amines using a transition metal catalyst, such as a cobalt-based metal-organic framework (MOF).[10]
Materials:
-
Amine (e.g., p-methoxy benzylamine)
-
Hydrosilane (e.g., Phenylsilane)
-
Catalyst (e.g., DUT-5-CoH, 0.5 mol% of Co)
-
Dry THF
-
Parr reactor or similar high-pressure vessel
-
CO₂ cylinder
Procedure:
-
Inside a glovebox, transfer the catalyst (e.g., DUT-5-CoH) to a glass liner for the Parr reactor.
-
Add dry THF (3 mL), the amine (0.375 mmol), and phenylsilane (106 µL) to the liner.
-
Seal the glass liner inside the Parr reactor.
-
Remove the reactor from the glovebox and purge it with CO₂ gas twice.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 20 hours).
-
After the reaction, carefully release the pressure.
-
The product can be isolated by concentrating the organic extracts in vacuo.[10]
Protocol 3: General Procedure for Metal-Free (Nitrogen-Doped Graphene) Catalyzed N-Formylation
This protocol outlines the use of nitrogen-doped graphene as a heterogeneous catalyst for the N-formylation of amines.[8]
Materials:
-
Amine (e.g., Aniline)
-
Hydrosilane (e.g., PhSiH₃)
-
Nitrogen-doped graphene (NG) catalyst
-
Dry solvent (e.g., Toluene)
-
Sealed reaction vial
-
CO₂ (balloon or cylinder)
Procedure:
-
To a sealed reaction vial, add the NG catalyst, the amine (0.5 mmol), and the dry solvent (1 mL).
-
Add the hydrosilane (1.0 mmol) to the mixture.
-
Purge the vial with CO₂ and then maintain a CO₂ atmosphere (1 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) with stirring for the required time (e.g., 12 hours).
-
After completion, cool the reaction to room temperature.
-
The catalyst can be recovered by centrifugation or filtration.
-
The supernatant containing the product can be analyzed by GC-MS, and the product can be isolated by removing the solvent. The catalyst can be washed, dried, and reused for subsequent reactions.[8]
Safety Precautions
-
Hydrosilanes can be flammable and may react with moisture to release hydrogen gas. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Reactions under pressure should be conducted behind a blast shield with appropriate pressure-rated equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in liquid hydrosilane-mediated catalytic N-formylation of amines with CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-catalysed formylation of amines with dense carbon dioxide as C1-source | Semantic Scholar [semanticscholar.org]
- 7. Iron-catalyzed hydrosilylation of CO2: CO2 conversion to formamides and methylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Metal-Free N-Formylation of Amines with CO2 and Hydrosilane by Nitrogen-Doped Graphene Nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Duff Reaction: Phenol Formylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Duff reaction is a cornerstone of organic synthesis, providing a direct route to ortho-formylated phenols, which are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The classical Duff reaction, however, often suffers from long reaction times, harsh conditions, and moderate yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this transformation, offering a rapid, efficient, and often higher-yielding alternative to conventional heating methods.
Microwave energy directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This efficient energy transfer can significantly accelerate reaction rates, reduce the formation of byproducts, and improve overall process efficiency. These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted Duff reaction for the formylation of phenols.
Advantages of Microwave-Assisted Duff Reaction
The application of microwave irradiation to the Duff reaction presents several key advantages over traditional convective heating methods:
-
Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes, significantly increasing throughput.
-
Improved Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired ortho-hydroxybenzaldehydes.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.
-
Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is generally more energy-efficient than conventional methods that heat the entire reaction vessel.
-
Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, further enhancing the "green" credentials of the process.
Reaction Mechanism
The Duff reaction proceeds via an electrophilic aromatic substitution. Hexamethylenetetramine (HMTA) serves as the formylating agent precursor. In an acidic medium, HMTA generates an electrophilic iminium ion. The electron-rich phenol then attacks the iminium ion, preferentially at the ortho position due to the directing effect of the hydroxyl group. Subsequent hydrolysis of the resulting imine intermediate yields the final salicylaldehyde product.
Data Presentation: Microwave-Assisted vs. Conventional Duff Reaction
The following table summarizes a comparison of reaction conditions and yields for the formylation of 4-methylumbelliferone using both conventional heating and microwave irradiation, illustrating the significant advantages of the latter.
| Substrate | Method | Reagents | Solvent | Conditions | Time | Yield (%) |
| 4-Methylumbelliferone | Conventional | HMTA | Acetic Acid | Reflux | 8 h | 25 |
| 4-Methylumbelliferone | Microwave | HMTA | Acetic Acid | 300 W | 7 min | 40 |
| 4-Methylumbelliferone | Conventional | HMTA | Trifluoroacetic Acid (TFA) | Reflux | 8 h | 57 |
| 4-Methylumbelliferone | Microwave | HMTA | Trifluoroacetic Acid (TFA) | 800 W | 3 min | 64 |
Experimental Protocols
This section provides a general, step-by-step protocol for the microwave-assisted Duff formylation of phenols. The specific parameters may need to be optimized for different substrates.
Materials and Equipment:
-
Substituted phenol
-
Hexamethylenetetramine (HMTA)
-
Acid catalyst (e.g., Trifluoroacetic Acid (TFA), Acetic Acid)
-
Microwave synthesis reactor
-
Appropriate microwave reaction vessel with a stir bar
-
Standard laboratory glassware
-
Solvents for workup and purification (e.g., ethyl acetate, hexane, water)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel)
General Procedure:
-
Reagent Preparation: In a suitable microwave reaction vessel equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol).
-
Addition of Reagents: To the vessel, add hexamethylenetetramine (HMTA) (2.0 - 4.0 mmol) and the chosen acid catalyst/solvent (e.g., 5-10 mL of trifluoroacetic acid or acetic acid).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the desired temperature (typically 100-150 °C), maximum power, and reaction time (typically 3-15 minutes). Initiate the microwave irradiation with stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the vessel to cool to room temperature. Quench the reaction mixture by carefully adding it to ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ortho-formylated phenol.
Solvent-Free Protocol Example:
For certain substrates, a solvent-free approach can be employed, often using a solid support.
-
Adsorption of Reagents: In a mortar, grind the phenol (1 mmol), paraformaldehyde (2 mmol), and a solid base catalyst like nanocrystalline MgO (0.1 g).
-
Microwave Irradiation: Transfer the solid mixture to an open microwave-safe vessel and irradiate in a domestic or laboratory microwave oven at a specified power (e.g., 300-600 W) for a short duration (e.g., 2-5 minutes).
-
Workup and Purification: After cooling, the product can be extracted from the solid support with an organic solvent and purified as described in the general procedure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted Duff reaction.
This streamlined process highlights the efficiency and simplicity of employing microwave technology for this important formylation reaction.
Application Notes and Protocols for Continuous Formylation Processes in Flow Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis, yielding aldehydes that are crucial intermediates for pharmaceuticals and fine chemicals.[1][2][3] Traditional batch processing for these reactions often involves hazardous reagents, thermal instabilities, and challenges in scalability.[1][3] Continuous flow chemistry offers a compelling solution, providing enhanced safety, precise control over reaction parameters, and straightforward scalability.[2][4][5] These application notes provide detailed protocols and setups for various continuous formylation processes, including the Vilsmeier-Haack reaction for arenes, N-formylation of amines, and C3-formylation of indoles, leveraging the inherent advantages of microreactor technology.
Vilsmeier-Haack Formylation of Electron-Rich Arenes
The Vilsmeier-Haack (VH) reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2][6] The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl₃), to generate a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.[1][6] This reagent then reacts with the arene, and subsequent hydrolysis yields the desired aldehyde. The formation of the Vilsmeier reagent can be highly exothermic and the intermediate itself is thermally unstable, posing significant safety risks in large-scale batch production.[1][3] Flow chemistry mitigates these risks by using small reactor volumes, ensuring excellent heat transfer, and allowing for the safe, on-demand generation of the reactive intermediate.[2][7]
Data Presentation: Vilsmeier-Haack Formylation of Various Arenes
The following table summarizes the optimized conditions and results for the continuous flow Vilsmeier-Haack formylation of several electron-rich arenes. The process was optimized for reaction time (residence time), temperature, and molar ratio of reagents.[6]
| Entry | Substrate | Molar Ratio (Substrate:POCl₃) | Temperature (°C) | Residence Time (s) | Solvent | Isolated Yield (%) | Productivity (g/h) |
| 1 | Pyrrole | 1:1.5 | 60 | 180 | DMF | 98 | 5.98 |
| 2 | N-Phenylpyrrole | 1:1.5 | 60 | 180 | DMF | 95 | - |
| 3 | Indole | 1:1.5 | 60 | 180 | DMF | 92 | - |
| 4 | N,N-Dimethylaniline | 1:1.5 | 60 | 180 | DMF | 99 | - |
| 5 | N,N-Diethylaniline | 1:1.5 | 60 | 180 | DMF | 99 | - |
Data sourced from optimization studies on a microreactor system.[1][6]
Experimental Protocol: Continuous Vilsmeier-Haack Formylation of Pyrrole
This protocol describes the setup for the continuous formylation of pyrrole to produce 2-formylpyrrole.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Pyrrole
-
Toluene (as internal standard, optional)
-
Sodium Hydroxide (NaOH) solution (e.g., 0.27 M) for quenching
-
Syringe pumps (at least 3)
-
T-mixer
-
Microreactor or coil reactor (e.g., PFA tubing)
-
Temperature controller (e.g., heating bath or Peltier element)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a solution of phosphorus oxychloride (POCl₃) in DMF.
-
Solution B: Prepare a solution of pyrrole in DMF (and toluene if used).
-
Quenching Solution: Prepare an aqueous solution of NaOH (0.27 M).
-
-
System Setup:
-
Assemble the flow chemistry setup as depicted in the workflow diagram below. Use two syringe pumps for the Vilsmeier reagent formation and a third for the substrate.
-
Connect the outlets of the pumps for Solution A and Solution B to a T-mixer.
-
The output of the T-mixer is directed into a residence time unit (Coil 1) to allow for the complete formation of the Vilsmeier reagent (typically ~90-100 seconds residence time).[6]
-
The stream containing the Vilsmeier reagent is then mixed with the substrate solution (from the third pump) at a second T-mixer.
-
This combined stream flows through the main heated microreactor (Coil 2), which is maintained at the desired reaction temperature (e.g., 60 °C).[6] The volume of this reactor and the total flow rate determine the residence time (e.g., 180 seconds).
-
The output from the reactor is directed into a collection vessel containing the stirred NaOH solution for quenching and hydrolysis.[6]
-
-
Execution:
-
Set the flow rates of the pumps to achieve the desired molar ratios and residence times. For example, to achieve a 1:1.5 molar ratio of pyrrole to POCl₃ and a residence time of 180 seconds in a 92 µL reactor, appropriate concentrations and flow rates must be calculated.
-
Set the temperature of the microreactor to 60 °C.
-
Start the pumps simultaneously. Allow the system to stabilize before collecting the product.
-
The reaction is continuously quenched in the collection vessel.
-
-
Work-up and Analysis:
-
The quenched reaction mixture is collected.
-
The product, 2-formylpyrrole, can be isolated by standard extraction procedures (e.g., with Et₂O).[6]
-
Analyze the product for purity and yield using techniques such as HPLC, GC-MS, and NMR.
-
Workflow Diagram: Vilsmeier-Haack Formylation
References
Synthesis of Aromatic Aldehydes via Gattermann-Koch Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gattermann-Koch reaction is a classic method in organic synthesis for the formylation of aromatic hydrocarbons to produce aromatic aldehydes. This reaction is a cornerstone of electrophilic aromatic substitution and holds significant industrial importance, particularly in the synthesis of benzaldehyde and its derivatives, which are key intermediates in the pharmaceutical, fragrance, and dye industries.[1][2][3] This application note provides a detailed overview of the Gattermann-Koch reaction, including its mechanism, applications, and detailed experimental protocols for the synthesis of aromatic aldehydes.
Reaction Principle and Mechanism
The Gattermann-Koch reaction introduces a formyl group (-CHO) onto an aromatic ring using carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst, usually cuprous chloride (CuCl).[2][4] The reaction is generally applicable to benzene and its alkylated derivatives, such as toluene and xylenes.[4] However, it is not suitable for phenol and phenol ether substrates.[5][6]
The mechanism proceeds through the following key steps:
-
Generation of the Electrophile: Carbon monoxide and hydrochloric acid react under the influence of the Lewis acid catalyst to form a highly reactive electrophilic species, the formyl cation ([HCO]⁺).[2][7]
-
Electrophilic Aromatic Substitution: The aromatic ring acts as a nucleophile and attacks the formyl cation. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the tetrachloroaluminate ion ([AlCl₄]⁻), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aromatic aldehyde product.[1]
-
Catalyst Regeneration: The proton reacts with the tetrachloroaluminate ion to regenerate the aluminum chloride catalyst and release hydrogen chloride.[2]
Applications in Research and Drug Development
The Gattermann-Koch reaction is a valuable tool for the synthesis of a wide array of aromatic aldehydes, which are crucial building blocks in the development of new chemical entities. These aldehydes serve as precursors for:
-
Pharmaceuticals: Aromatic aldehydes are key components in the synthesis of various active pharmaceutical ingredients (APIs).
-
Agrochemicals: They are used in the production of pesticides and herbicides.
-
Fine Chemicals: Aromatic aldehydes are integral to the fragrance, flavor, and dye industries.
Data Presentation: Substrate Scope and Yields
The Gattermann-Koch reaction is most effective for electron-rich aromatic hydrocarbons. The following table summarizes the typical yields of aromatic aldehydes from various substrates under Gattermann-Koch conditions.
| Substrate | Product | Typical Yield (%) |
| Benzene | Benzaldehyde | 45-90% |
| Toluene | p-Tolualdehyde | 40-60% |
| o-Xylene | 2,3-Dimethylbenzaldehyde & 3,4-Dimethylbenzaldehyde | Good |
| m-Xylene | 2,4-Dimethylbenzaldehyde | Good |
| p-Xylene | 2,5-Dimethylbenzaldehyde | Good |
| Mesitylene | 2,4,6-Trimethylbenzaldehyde | Good |
| Durene | 2,3,5,6-Tetramethylbenzaldehyde | Good |
| Isopropylbenzene | p-Isopropylbenzaldehyde | 45% |
Note: Yields can vary significantly depending on the specific reaction conditions, including pressure, temperature, and purity of reagents.
Experimental Protocols
Safety Precautions: The Gattermann-Koch reaction involves the use of highly toxic carbon monoxide gas and corrosive hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction should be conducted in a closed system due to the use of gaseous reagents under pressure.[5]
Protocol 1: Synthesis of Benzaldehyde from Benzene
This protocol describes the synthesis of benzaldehyde from benzene using the Gattermann-Koch reaction.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Cuprous chloride (CuCl)
-
Dry benzene
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
-
Ice-cold water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
High-pressure autoclave or a gas-tight reaction vessel equipped with a gas inlet, a mechanical stirrer, and a pressure gauge.
-
Gas cylinders for CO and HCl with appropriate regulators.
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: In the reaction vessel, under an inert atmosphere (e.g., nitrogen), place anhydrous aluminum chloride and a catalytic amount of cuprous chloride.
-
Reaction Setup: Cool the vessel in an ice bath and add dry benzene.
-
Gas Introduction: While stirring vigorously, introduce a mixture of carbon monoxide and hydrogen chloride gas into the reaction vessel. The pressure should be maintained at the desired level (this can range from atmospheric to high pressure depending on the specific setup).
-
Reaction: Continue the reaction with efficient stirring for several hours. The reaction progress can be monitored by taking aliquots and analyzing them by gas chromatography (GC).
-
Work-up: After the reaction is complete, cautiously pour the reaction mixture over crushed ice and water to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude benzaldehyde can be purified by fractional distillation under reduced pressure.
Protocol 2: Synthesis of p-Tolualdehyde from Toluene
This protocol details the formylation of toluene to produce p-tolualdehyde.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Cuprous chloride (CuCl)
-
Dry toluene
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
-
Ice-cold water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Similar to Protocol 1.
Procedure:
-
Catalyst and Substrate: In the reaction vessel, under an inert atmosphere, add anhydrous aluminum chloride and cuprous chloride. Cool the vessel and add dry toluene.
-
Gassing: Introduce a steady stream of a mixture of carbon monoxide and hydrogen chloride gas into the stirred reaction mixture.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 0-10 °C) and pressure for the required duration.
-
Quenching: Upon completion, carefully transfer the reaction mixture to a beaker containing a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the product into dichloromethane.
-
Neutralization and Drying: Wash the organic layer with water and saturated sodium bicarbonate solution. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, remove the solvent under reduced pressure. The resulting crude p-tolualdehyde can be purified by vacuum distillation or recrystallization.
Mandatory Visualizations
Caption: Mechanism of the Gattermann-Koch Reaction.
Caption: Experimental Workflow for the Gattermann-Koch Reaction.
References
Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the use of protecting groups is a cornerstone strategy to ensure the specific and efficient formation of peptide bonds. Among the arsenal of protecting groups for the α-amino group of amino acids, the formyl (For) group presents a simple, yet effective tool. N-formylation is a valuable technique for preventing unwanted side reactions at the N-terminus of a peptide or on the side chains of residues like lysine and tryptophan. This document provides detailed application notes, experimental protocols, and comparative data on the use of N-formylation as a protecting group strategy in peptide synthesis.
Application Notes
The N-formyl protecting group offers several advantages in peptide synthesis. It is a small, minimally sterically hindering group, which can be advantageous in the synthesis of complex peptides. Its introduction is typically straightforward, utilizing readily available and inexpensive reagents. Furthermore, N-formylation can enhance the solubility of some hydrophobic peptides and has been shown to improve the pharmacokinetic and pharmacodynamic (PK/PD) properties of certain peptide-based drug candidates.
However, the choice of a protecting group strategy is always a balance of advantages and disadvantages. The stability of the formyl group can vary depending on the reaction conditions, and its removal requires specific deprotection strategies that must be compatible with other protecting groups present in the peptide and the solid-phase resin.
Key Considerations for N-Formylation Strategies:
-
Orthogonality: The N-formyl group is stable to the acidic conditions used for the cleavage of Boc groups and the basic conditions for the removal of Fmoc groups, making it an orthogonal protecting group in both major solid-phase peptide synthesis (SPPS) strategies.
-
Applications: N-formylation is particularly useful for the temporary protection of the N-terminus, the ε-amino group of lysine, and the indole nitrogen of tryptophan.
-
Deprotection: Removal of the N-formyl group is typically achieved under nucleophilic or specific acidic conditions, which must be carefully chosen to avoid unwanted side reactions or cleavage of the peptide from the resin.
Quantitative Data Summary
The efficiency of N-formylation and deprotection can vary significantly based on the chosen method, the peptide sequence, and the reaction conditions. The following tables summarize quantitative data from various studies to facilitate the comparison of different strategies.
Table 1: Comparison of N-Formylation Methods and Yields
| Method | Reagents | Support/Phase | Peptide Sequence/Substrate | Reported Yield (%) | Reference(s) |
| Rapid One-Pot On-Resin Formylation | Formic acid, Acetic anhydride, Pyridine in DMF | Solid Phase | f-GFSFGG-NH₂ | 91 | [1] |
| f-MLF-NH₂ | 94 | [1] | |||
| Ac-GFK(f)FGG-NH₂ | 96 | [1] | |||
| f-VRWEEQAE-NH₂ | 93 | [1] | |||
| f-LTVEKAADVTWE-NH₂ | 96 | [1] | |||
| f-KLPPGWEKRMSRSSGRVYYFNHITNASQWERPSG-NH₂ | 91 | [1] | |||
| Formic Acid/DCC On-Resin Formylation | Formic acid, N,N'-Dicyclohexylcarbodiimide (DCC) | Solid Phase | Met-Leu-Lys-Leu-Ile-Val & Met-Met-Tyr-Ala-Leu-Phe | 70-75 (at 4°C) | [2] |
| EDCI/Oxyma in Solution | Formic acid, EDCI, Oxyma derivative | Solution Phase | Benzylamine, Octylamine, Aniline | Quantitative | |
| 2-Aminobenzoic acid | 30 | ||||
| 2-Aminophenol | 25 | ||||
| Pentapeptide | 90 | ||||
| Iodine-Catalyzed Formylation | Formic acid, Iodine | Solution Phase | Various aromatic and aliphatic amines (including α-amino acid esters) | up to 94 |
Table 2: Comparison of N-Deformylation Methods and Yields
| Method | Reagents | Substrate | Reported Yield (%) | Reference(s) |
| Hydroxylamine Hydrochloride | Hydroxylamine hydrochloride in 90% Methanol | N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester | 86 | [1] |
| N-Formyl-L-aspartic acid α-methyl ester | 85 | [1] | ||
| N-Formyl-glycyl-L-leucine methyl ester | 88 | [1] | ||
| N-Formyl-α-L-aspartyl-L-tyrosine ethyl ester | 83 | [1] | ||
| Acidic Hydrolysis | 4N Hydrochloric acid in tert-butanol/water | N-Formyl-α-L-aspartyl-L-phenylalanine methyl ester | 70 | [3] |
| Two-Step Hard Acid Deprotection/Cleavage | 1. Trimethylsilyl bromide-thioanisole/TFA2. TMSOTf in TFA or HF | N-formyltryptophan moiety on resin | Efficient | [4] |
Experimental Protocols
The following are detailed protocols for key experiments involving N-formylation and deprotection in peptide synthesis.
Protocol 1: Rapid One-Pot On-Resin N-Formylation of Peptides[1]
This protocol describes a fast and efficient method for the N-formylation of peptides on a solid support at room temperature.
Materials:
-
Peptide-resin (Fmoc-deprotected N-terminus)
-
Dimethylformamide (DMF)
-
Pyridine
-
Formic acid (≥95%)
-
Acetic anhydride
-
Syringe with a frit for washing the resin
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a syringe fitted with a frit.
-
Reagent Addition: Drain the DMF. To the swollen resin, add DMF (to swell the resin), followed by pyridine (10 equivalents) and formic acid (10 equivalents).
-
Activation: Gently shake the mixture for 1 minute.
-
Formylation: Add acetic anhydride (5 equivalents) dropwise to the mixture while gently shaking. Continue to shake the reaction mixture for 10-30 minutes at room temperature.
-
Washing: Drain the reaction mixture. Wash the formylated peptide-resin thoroughly with DMF (3 x), Dichloromethane (DCM) (3 x), and Methanol (MeOH) (3 x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the N-formylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Protocol 2: On-Resin N-Formylation using Formic Acid and DCC[2]
This protocol utilizes the in-situ activation of formic acid with DCC for the N-formylation of peptides on a solid support.
Materials:
-
Peptide-resin (Fmoc-deprotected N-terminus)
-
Formic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Diethyl ether
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Syringe with a frit for washing the resin
-
Shaker or rotator
Procedure:
-
Preparation of Formylating Reagent:
-
In a separate flask, dissolve formic acid (excess) and DCC (0.5 equivalents relative to formic acid) in diethyl ether.
-
Stir the mixture at 0°C for 4 hours.
-
Filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under vacuum to obtain the active formylating reagent.
-
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Formylation Reaction:
-
Drain the DMF from the swollen resin.
-
Add a solution of the prepared formylating reagent in DMF to the resin.
-
Add DIPEA (excess) to the reaction mixture.
-
Shake the mixture overnight at 4°C.[2]
-
-
Monitoring the Reaction: Monitor the completion of the reaction using the Kaiser test (the resin should remain colorless).
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x), DCM (3 x), and MeOH (3 x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the N-formylated peptide from the resin using a suitable cleavage cocktail.
Protocol 3: Deprotection of N-Formyl Group using Hydroxylamine Hydrochloride[1]
This protocol describes the removal of the N-formyl group from a peptide ester in solution.
Materials:
-
N-formylated peptide ester
-
Hydroxylamine hydrochloride
-
Methanol (or 90% Methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolution: Dissolve the N-formylated peptide ester (1 equivalent) in methanol (or 90% methanol).
-
Reagent Addition: Add hydroxylamine hydrochloride (5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at 50-70°C. The reaction time will vary depending on the substrate and temperature (typically 3-10 hours).[1]
-
Monitoring: Monitor the progress of the deprotection by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up:
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
The residue can be further purified by standard methods such as crystallization or chromatography to isolate the deprotected peptide.
-
Protocol 4: Acidic Deprotection of N-Formyl Group[3]
This protocol outlines a method for the acidic removal of the N-formyl group from a peptide ester in solution.
Materials:
-
N-formylated peptide ester
-
4N Hydrochloric acid
-
tert-Butanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-formylated peptide ester (1 equivalent) in a mixture of tert-butanol and water.
-
Acid Addition: Add 4N hydrochloric acid to the solution.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 65°C). The reaction time will depend on the substrate and conditions (e.g., 10 hours).[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture.
-
The product can be isolated by adjusting the pH to precipitate the deprotected peptide, followed by filtration, or by extraction and subsequent purification.
-
Visualizations
Logical Workflow for N-Formylation in SPPS
References
- 1. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 4. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-scale Synthesis of Formamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of formamides, focusing on the use of common industrial formylating agents. These methods are selected for their scalability, efficiency, and relevance to pharmaceutical and chemical manufacturing.
N-Formylation using Formic Acid
Formic acid is a versatile and widely used reagent for the N-formylation of primary and secondary amines.[1] It can be used directly or in the presence of a catalyst to facilitate the dehydration reaction.[2][3]
Data Presentation: N-Formylation with Formic Acid
| Entry | Amine Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 1 | Aniline | Neat, 60°C | 1-2 h | >90 | |
| 2 | Substituted Anilines | Neat, 60°C | 1-3 h | 85-95 | |
| 3 | Benzylamine | Toluene, reflux (Dean-Stark) | 4-9 h | 98 | [4] |
| 4 | Secondary Amines | Toluene, reflux (Dean-Stark) | 4-9 h | 94-98 | [4] |
| 5 | Primary Alkyl Amines | Neat, 80°C | - | Good to Excellent | [2] |
| 6 | Aromatic Amines | ZnO, 70°C, solvent-free | 10-720 min | Good to Excellent | [2] |
| 7 | Various Amines | Melaminetrisulfonic acid, 60°C | 40-90 min | Excellent | [2] |
| 8 | Aromatic Amines | NP@SO3H, ethanol, rt | 10 min | 83-95 | [5] |
Experimental Protocol: N-Formylation of Amines using Formic Acid in Toluene
This protocol describes a general procedure for the N-formylation of amines using formic acid with azeotropic removal of water.[4]
Materials:
-
Amine (1.0 eq)
-
Aqueous 85% Formic Acid (1.2-2.0 eq)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the amine and toluene.
-
Begin stirring the mixture.
-
Add aqueous 85% formic acid to the flask.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-9 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude N-formyl product is often obtained in high purity.
Experimental Workflow: N-Formylation with Formic Acid
Caption: General workflow for N-formylation using formic acid with a Dean-Stark trap.
Formamide Synthesis using Methyl Formate
Methyl formate is a key intermediate in the production of other formylating agents and can also be used directly for the synthesis of formamides, most notably in the industrial production of formamide and dimethylformamide (DMF).[6][7]
Industrial Production of Formamide and Dimethylformamide (DMF)
The reaction of methyl formate with ammonia yields formamide, while its reaction with dimethylamine produces DMF.[8][9][10] These reactions are typically carried out in continuous processes.[3][11][12]
General Reaction Scheme: HCOOCH₃ + NH₃ → HCONH₂ + CH₃OH HCOOCH₃ + (CH₃)₂NH → HCON(CH₃)₂ + CH₃OH
Data Presentation: Industrial DMF Synthesis from Methyl Formate
| Parameter | Value | Reference |
| Reactants | Methyl Formate, Dimethylamine | [8][9] |
| Temperature | 80-100°C | |
| Pressure | Low Pressure | |
| Process Type | Continuous | [11] |
| Byproduct | Methanol | [11] |
Experimental Protocol: Conceptual Continuous Production of DMF
This protocol outlines the key steps in a continuous process for DMF synthesis from methyl formate and dimethylamine.[11]
Equipment:
-
Feed pumps for methyl formate and dimethylamine
-
Heated reactor
-
Reactive distillation column
-
Condenser
-
Reboiler
Procedure:
-
Continuously feed equimolar amounts of methyl formate and dimethylamine into a heated reactor or a reactive distillation column maintained at 80-100°C and low pressure.[8]
-
The reaction produces DMF and methanol.
-
In a reactive distillation setup, the lower-boiling methanol is continuously removed as an overhead vapor.[11]
-
The higher-boiling crude DMF is collected from the bottom of the column.[11]
-
The crude DMF can be further purified by subsequent distillation steps to achieve high purity.
Process Diagram: Continuous DMF Synthesis
Caption: Continuous production of DMF from methyl formate and dimethylamine.
N-Formylation using Carbon Dioxide and a Reducing Agent
The use of carbon dioxide (CO₂) as a C1 source for formylation is an attractive green alternative. This process requires a reducing agent, such as hydrogen (H₂) or a hydrosilane, and a catalyst.[13][14][15]
Data Presentation: Catalytic N-Formylation with CO₂
| Amine Substrate | Catalyst | Reducing Agent | Conditions | Yield (%) | Reference |
| Various Amines | DUT-5-CoH | H₂ | 10 bar CO₂, 10 bar H₂, 100°C, 40h | - | [1] |
| Various Amines | DUT-5-CoH | Phenylsilane | 10 bar CO₂, 25°C, 20h | Excellent | [15] |
| Aniline, Piperidine, Diphenylamine | [NiCl₂(tpm)]·3H₂O | NaBH₄ | 5 bar CO₂, 80°C, 4h | Variable | |
| N-phenyl aniline | PS-supported DBU | (MeO)₃SiH | Continuous Flow | Good Productivity |
Experimental Protocol: N-Formylation of Amines with CO₂ and H₂ using a Heterogeneous Catalyst
This protocol is based on the use of a DUT-5-CoH metal-organic framework catalyst.[1]
Materials:
-
Amine substrate
-
DUT-5-CoH catalyst (0.5 mol% of Co)
-
Tetrahydrofuran (THF)
-
Parr reactor with a glass liner
-
Carbon dioxide (CO₂) gas
-
Hydrogen (H₂) gas
Procedure:
-
Inside a glovebox, add the DUT-5-CoH catalyst and THF to a glass liner for the Parr reactor.
-
Add the amine substrate to the mixture.
-
Seal the glass liner inside the Parr reactor.
-
Remove the reactor from the glovebox and purge it twice with CO₂ gas.
-
Pressurize the reactor with 10 bar of CO₂, followed by 10 bar of H₂.
-
Heat the reactor to 100°C and stir for 40 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the pressure.
-
The product can be isolated and purified using standard techniques such as filtration and solvent evaporation.
Reaction Pathway: N-Formylation with CO₂
Caption: Simplified pathway for catalytic N-formylation using CO₂.
References
- 1. rsc.org [rsc.org]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JPH11124359A - Method for producing formamide - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 6. Sciencemadness Discussion Board - synthesis of formamide - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 8. hhxny.chemchina.com [hhxny.chemchina.com]
- 9. US6723877B1 - Dimethylformamide synthesis via reactive distillation of methyl formate and dimethylamine - Google Patents [patents.google.com]
- 10. CN1125810C - Process for preparing formamide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organocatalytic N-formylation of amines by CO2 in batch and continuous flow - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Low-Temperature Formylation Reactions
Welcome to the technical support center for low-temperature formylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their formylation experiments, with a focus on improving reaction yields at reduced temperatures.
Frequently Asked Questions (FAQs)
Q1: My low-temperature formylation reaction is resulting in a low yield. What are the common causes?
A1: Low yields in low-temperature formylation reactions can stem from several factors. Common issues include:
-
Inefficient Reagent Activation: The formylating agent may not be sufficiently activated at low temperatures.
-
Poor Substrate Reactivity: Electron-deficient or sterically hindered substrates often exhibit reduced reactivity at lower temperatures.
-
Suboptimal Reagent/Catalyst Choice: The selected formylating agent or catalyst may not be suitable for low-temperature conditions.
-
Precipitation of Reagents: Reagents or catalysts may precipitate out of the reaction mixture at reduced temperatures, effectively halting the reaction.
-
Inadequate Mixing: Increased solvent viscosity at low temperatures can lead to poor mixing and localized concentration gradients.[1]
-
Slow Reaction Kinetics: Low temperatures inherently slow down reaction rates, which may require significantly longer reaction times for completion.
Q2: How can I improve the solubility of my reagents at low temperatures?
A2: To address solubility issues, consider the following:
-
Solvent Screening: Test a range of solvents or solvent mixtures to find a system that maintains reagent solubility at the desired temperature.
-
Co-solvent Addition: The use of a co-solvent can sometimes improve the solubility of a sparingly soluble reagent.
-
Change in Reagent Concentration: A more dilute reaction mixture may prevent precipitation.
Q3: What are some recommended formylating agents for low-temperature reactions?
A3: Several formylating agents are effective at low temperatures. The choice depends on the substrate and desired reactivity. Some options include:
-
Vilsmeier Reagent (POCl₃/DMF): This is a widely used and effective reagent for electron-rich aromatic and heteroaromatic compounds. The Vilsmeier complex is typically prepared at low temperatures (<25°C).[2]
-
Gattermann and Gattermann-Koch Reagents: These reactions utilize HCN/HCl or CO/HCl with a Lewis acid catalyst and are suitable for aromatic compounds.[3][4]
-
Duff Reaction (Hexamethylenetetramine): This is effective for formylating electron-rich aromatic compounds like phenols.
-
Chloral: This reagent can produce excellent yields at low temperatures for the formylation of strongly basic primary and secondary amines.[5]
-
N-Formylsaccharin: This is a stable, solid formylating agent that can be used under mild conditions.[6][7]
Q4: Can I use a catalyst to improve my low-temperature formylation yield?
A4: Yes, catalysts can significantly enhance reaction rates and yields at low temperatures.
-
Lewis Acids: Catalysts like AlCl₃, ZnCl₂, and InCl₃ are commonly used in Gattermann and other formylation reactions to activate the formylating agent.[4][5]
-
Metal Catalysts: Transition metals have been employed to catalyze the N-formylation of amines.[5] For instance, a catalytic amount of iodine can be effective under solvent-free conditions.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently active formylating agent at low temperature. 2. Low reactivity of the substrate. 3. Catalyst deactivation or precipitation. | 1. Switch to a more reactive formylating agent (e.g., pre-formed Vilsmeier reagent). 2. Increase the reaction temperature in small increments. 3. Use a stronger Lewis acid or a more soluble catalyst. |
| Formation of Multiple Products | 1. Di-formylation or reaction at multiple sites. 2. Side reactions due to reactive intermediates. | 1. Use a bulkier formylating agent to increase steric hindrance. 2. Lower the reaction temperature further to increase selectivity. 3. Adjust the stoichiometry of the reagents. |
| Reaction Stalls Before Completion | 1. Precipitation of a key reagent or intermediate. 2. Catalyst poisoning by impurities. | 1. Screen for a solvent system that improves solubility at the reaction temperature. 2. Purify starting materials and ensure anhydrous conditions if necessary.[9] |
| Decomposition of Starting Material or Product | 1. Substrate or product instability under the reaction conditions. 2. Harsh workup procedure. | 1. Use a milder formylating agent or catalyst. 2. Perform the reaction at an even lower temperature. 3. Modify the workup to avoid strongly acidic or basic conditions. |
Data on Low-Temperature Formylation Conditions
The following tables summarize quantitative data from various studies on N-formylation, providing a comparison of different catalytic systems and their effectiveness at or near room temperature, which can be extrapolated for lower temperature optimization.
Table 1: Comparison of Catalysts for N-Formylation of Amines with Formic Acid
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| Indium | 10 | 70 | 1-24 h | Moderate to Excellent | [5] |
| ZnO | 50 | 70 | 10-720 min | Good to Excellent | [5] |
| ZnCl₂ | 10 | 70 | 10-900 min | High | [5] |
| Iodine | 5 | 70 | Not Specified | Up to 94 | [8] |
Table 2: Optimization of N-formylation of Aniline without Catalyst
| Formic Acid (mmol) | Temperature (°C) | Ultrasonic Irradiation | Time (min) | Yield (%) | Reference |
| 1.5 | Room Temp | No | 180 | 35 | [10] |
| 1.5 | 60 | No | 60 | 60 | [10] |
| 1.5 | Room Temp | Yes | 5 | 94 | [10] |
| 2.5 | Room Temp | Yes | 2 | 97 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation at Low Temperature
This protocol is a general guideline for the formylation of an electron-rich aromatic compound.
Materials:
-
Substrate (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equiv)
-
Appropriate anhydrous solvent (e.g., Dichloromethane)
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the substrate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, stir the reaction mixture at 0°C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, or as determined by reaction monitoring (e.g., TLC or LC-MS). For less reactive substrates, gentle heating (e.g., 40-60°C) may be required after the initial low-temperature phase.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Formylation of a Primary Amine using Formic Acid and a Catalyst
This protocol provides a general method for the N-formylation of a primary amine.
Materials:
-
Primary amine (1.0 equiv)
-
Formic acid (1.2 - 2.0 equiv)
-
Catalyst (e.g., ZnCl₂ or Iodine, 5-10 mol%)
-
Toluene
-
Dean-Stark trap (optional, for higher temperatures)
Procedure:
-
To a round-bottom flask, add the primary amine and toluene.
-
Add the catalyst to the mixture.
-
Add formic acid dropwise to the stirred solution at room temperature.
-
For low-temperature reactions, the mixture can be stirred at room temperature or cooled, depending on the amine's reactivity. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
If the reaction is slow at low temperatures, it can be heated to reflux, potentially with a Dean-Stark trap to remove water.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be of high purity. If necessary, purify by column chromatography.
Visualizations
Caption: A generalized workflow for conducting a low-temperature formylation reaction.
Caption: A troubleshooting guide for addressing low yields in formylation reactions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
- 11. scispace.com [scispace.com]
Preventing over-formylation in electron-rich aromatic systems
Welcome to the Technical Support Center for Aromatic Formylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the formylation of electron-rich aromatic systems.
Frequently Asked Questions (FAQs)
Q1: I am observing significant di-formylation of my activated phenol during a Vilsmeier-Haack reaction. How can I improve the selectivity for the mono-formylated product?
This is a frequent issue when working with highly activated substrates like phenols and anilines. The high electron density of the aromatic ring makes it susceptible to multiple electrophilic additions. The primary strategies to control this are adjusting reagent stoichiometry and reaction temperature.
Troubleshooting Steps:
-
Control Stoichiometry: The most critical factor is the amount of the Vilsmeier reagent (formed from POCl₃ and DMF).[1] Using a large excess of the reagent will invariably lead to di-substitution. Start by carefully controlling the stoichiometry.
-
Lower Reaction Temperature: Formylation reactions can be exothermic.[2] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the second formylation, thereby favoring the mono-formylated product.[3]
Data Snapshot: Effect of Vilsmeier Reagent Stoichiometry
The following table illustrates the effect of reagent stoichiometry on the product distribution for the formylation of 3,5-dimethoxyphenol.
| Entry | Substrate | POCl₃ (Equivalents) | DMF (Equivalents) | Temperature (°C) | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) |
| 1 | 3,5-Dimethoxyphenol | 1.1 | 3.0 | 80 | 55 | 40 |
| 2 | 3,5-Dimethoxyphenol | 1.05 | 2.5 | 25 | 78 | 15 |
| 3 | 3,5-Dimethoxyphenol | 1.0 | 2.0 | 0 | 89 | < 5 |
Troubleshooting Workflow
Caption: Troubleshooting logic for over-formylation.
Q2: My Vilsmeier-Haack formylation is providing low yields even with an electron-rich substrate. What are the potential causes and solutions?
Low yields in Vilsmeier-Haack reactions, despite using an appropriate substrate, can often be traced back to the quality of the reagents or the reaction setup.
Troubleshooting Steps:
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure that the DMF used is anhydrous and that the POCl₃ is fresh. The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the reagent.[1]
-
Order of Addition: The Vilsmeier reagent should be pre-formed before the addition of the aromatic substrate. This is typically done by slowly adding POCl₃ to ice-cold DMF.[1] Adding the substrate before the reagent is fully formed can lead to side reactions.
-
Work-up Procedure: The intermediate iminium ion must be hydrolyzed to the aldehyde.[4] This is usually achieved by quenching the reaction mixture with ice water or an aqueous solution of a base like sodium acetate, followed by stirring for a period to ensure complete conversion.[5]
Experimental Protocol: Selective Mono-formylation of an Activated Phenol
This protocol provides a general method for achieving selective mono-formylation.
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.).
-
Reagent Pre-formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.0 eq.) dropwise via the dropping funnel over 15 minutes. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the electron-rich phenol (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing sodium acetate (5.0 eq.). Stir vigorously for 1 hour until the precipitate forms.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Q3: Stoichiometric and temperature control are insufficient to prevent di-formylation of my highly reactive aniline substrate. What is an alternative approach?
For exceptionally electron-rich or sensitive substrates, such as anilines or polyhydroxylated benzenes, a protecting group strategy is often necessary. By temporarily reducing the activating effect of a functional group, you can achieve much greater control over the formylation.[6][7]
Strategy: Protection of an Amine
An aromatic amine is a powerful activating group. Converting it to an amide (e.g., an acetamide) temporarily reduces its electron-donating ability, thus deactivating the ring enough to prevent over-formylation.[6]
Workflow for Protecting Group Strategy
Caption: Protecting group workflow for aniline formylation.
Experimental Protocol: Protection-Formylation-Deprotection
-
Protection (Acetylation):
-
Dissolve the aniline substrate (1.0 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.2 eq.) and heat the mixture to 100 °C for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the acetanilide product. Filter and dry.
-
-
Formylation:
-
Perform the Vilsmeier-Haack reaction on the protected acetanilide as described in the protocol for Q2. The reduced activation will favor mono-formylation.
-
-
Deprotection (Hydrolysis):
-
Suspend the formylated acetanilide in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Reflux the mixture for 2-4 hours until the amide is fully hydrolyzed (monitor by TLC).
-
Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the final mono-formylated aniline product. Filter and purify as needed.
-
Q4: Which formylation reaction is generally best for achieving ortho-selectivity on phenols?
While the Vilsmeier-Haack reaction is versatile, other named reactions offer different selectivity profiles, particularly for phenols. The Reimer-Tiemann and Duff reactions are notable for their tendency to favor ortho-formylation.[8][9]
Comparison of Common Formylation Methods for Phenols
| Reaction | Formylating Agent | Typical Conditions | Selectivity | Pros | Cons |
| Vilsmeier-Haack | POCl₃ / DMF[1] | 0-100 °C, anhydrous | Generally para to activating group unless sterically hindered.[5] | High yields, versatile for many electron-rich systems.[3] | Prone to over-formylation with highly activated rings. |
| Reimer-Tiemann | CHCl₃ / NaOH[2] | 60-70 °C, biphasic | Strongly ortho-selective due to coordination with the phenoxide.[10] | Good ortho-selectivity.[9] | Often gives low yields; uses hazardous chloroform.[11] |
| Duff Reaction | Hexamethylenetetramine (HMTA)[12] | Acetic or trifluoroacetic acid, heat[8] | Exclusively ortho-selective for phenols.[13][14] | Inexpensive reagents, high ortho-selectivity.[8] | Can have moderate yields and requires acidic conditions. |
| TiCl₄ / DCME | Dichloromethyl methyl ether (DCME) / TiCl₄[15] | -78 °C to RT, CH₂Cl₂ | Highly ortho-selective due to titanium coordination.[16][17] | Excellent selectivity, mild conditions.[18] | Reagents are moisture-sensitive and corrosive. |
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 11. chemistnotes.com [chemistnotes.com]
- 12. synarchive.com [synarchive.com]
- 13. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. doaj.org [doaj.org]
- 18. [PDF] Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations | Semantic Scholar [semanticscholar.org]
Troubleshooting poor regioselectivity in Rieche formylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Rieche formylation reaction, with a particular focus on addressing poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the Rieche formylation reaction?
The Rieche formylation is a method for the formylation of electron-rich aromatic compounds.[1][2] It utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄), followed by an acidic workup.[1] This reaction is a variant of the Friedel-Crafts acylation.
Q2: What are the key factors influencing regioselectivity in the Rieche formylation?
The regioselectivity of the Rieche formylation is primarily governed by a combination of three main factors:
-
Electronic Effects: The inherent electronic properties of the substituents on the aromatic ring direct the position of formylation. Electron-donating groups (EDGs) activate the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.
-
Steric Hindrance: The size of the substituents on the aromatic ring can physically block the approach of the electrophile to certain positions.[3] Formylation will preferentially occur at the less sterically hindered position.
-
Coordination Effects: The Lewis acid catalyst can coordinate with heteroatoms (like oxygen in hydroxyl or methoxy groups) on the aromatic substrate. This coordination can enhance the directing effect of these groups and favor formylation at the ortho position.[3]
Q3: My Rieche formylation is giving me a mixture of ortho and para isomers. How can I improve the selectivity?
Achieving high selectivity between ortho and para positions can be challenging. Here are a few strategies to consider:
-
Choice of Lewis Acid: The nature of the Lewis acid can significantly impact regioselectivity. For substrates containing coordinating groups like hydroxyl or methoxy, a strongly coordinating Lewis acid like TiCl₄ can favor the ortho product. For other substrates, exploring different Lewis acids such as SnCl₄ or AlCl₃ might alter the isomer ratio.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product. Experimenting with temperatures ranging from -78°C to 0°C is a good starting point.
-
Solvent: While dichloromethane (DCM) is the most common solvent, exploring other non-coordinating solvents might influence the outcome.
Q4: I am observing very low or no yield in my Rieche formylation. What are the possible causes and solutions?
Several factors can contribute to low or no product formation:
-
Substrate Reactivity: The Rieche formylation is most effective for electron-rich aromatic compounds.[1] If your substrate is deactivated by electron-withdrawing groups, the reaction may be sluggish or fail altogether. In such cases, harsher reaction conditions (e.g., stronger Lewis acid, higher temperature) might be necessary, but this can also lead to side reactions.
-
Reagent Quality: Ensure that the dichloromethyl methyl ether and the Lewis acid are of high purity and anhydrous. Moisture can deactivate the Lewis acid.
-
Reaction Time: The reaction time can vary depending on the substrate. Monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and avoid decomposition of the product.
-
Workup Procedure: The workup procedure is critical for isolating the aldehyde product. Quenching the reaction with ice-cold water or a saturated aqueous solution of ammonium chloride is a common practice.[5][6]
Q5: What are some common side reactions or byproducts in a Rieche formylation?
A potential side reaction is the dimerization of the aromatic rings to form diphenylmethanol derivatives.[3] This is more likely to occur with highly activated substrates or under prolonged reaction times. Additionally, if the substrate has multiple activated positions, diformylation can occur.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Regioselectivity (Mixture of Isomers) | 1. Competing electronic and steric effects. 2. Insufficient directing effect from coordinating groups. 3. Reaction temperature is too high. | 1. Vary the Lewis Acid: Try different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) to alter the coordination and steric environment. 2. Optimize Temperature: Run the reaction at lower temperatures (e.g., -20°C, -78°C) to favor the formation of the thermodynamically preferred isomer. 3. Change the Solvent: Although less common, exploring alternative non-coordinating solvents might influence the isomer ratio. |
| Low or No Product Yield | 1. Deactivated aromatic substrate. 2. Poor quality or wet reagents. 3. Sub-optimal reaction time or temperature. 4. Inefficient workup. | 1. Increase Reactant Equivalents: For less reactive substrates, increasing the equivalents of the Lewis acid and dichloromethyl methyl ether may be necessary. 2. Ensure Anhydrous Conditions: Use freshly distilled solvents and high-purity, dry reagents. 3. Monitor Reaction Progress: Follow the reaction by TLC or HPLC to determine the optimal reaction time. 4. Optimize Workup: Ensure proper quenching and extraction procedures to minimize product loss. |
| Formation of Byproducts (e.g., Dimerization) | 1. Highly activated substrate. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Lower the Temperature: Running the reaction at a lower temperature can minimize the rate of side reactions. 3. Use Milder Conditions: If possible, use a less potent Lewis acid or fewer equivalents of the formylating agent. |
| Diformylation | 1. Highly activated substrate with multiple available positions for formylation. 2. Excess formylating agent. | 1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of dichloromethyl methyl ether. 2. Use a Bulky Lewis Acid: A bulkier Lewis acid might sterically hinder the second formylation. |
Experimental Protocols
General Protocol for Rieche Formylation of an Electron-Rich Phenol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Electron-rich phenol (1.0 eq.)
-
Dichloromethyl methyl ether (1.1 - 1.5 eq.)
-
Titanium tetrachloride (TiCl₄) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
0.1 N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, argon or nitrogen atmosphere setup.
Procedure:
-
Dissolve the electron-rich phenol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen).[6]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TiCl₄ (2.2 eq.) dropwise to the stirred solution. The mixture may change color.[6]
-
Stir the reaction mixture at 0°C for 1 hour.[6]
-
Add dichloromethyl methyl ether (1.1 eq.) dropwise to the reaction mixture.[6]
-
Continue stirring at 0°C and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[6]
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.[6]
-
Separate the organic layer. Wash the organic layer sequentially with 0.1 N HCl and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
The regioselectivity of the Rieche formylation is highly dependent on the substrate. The following table summarizes the regiochemical outcomes for the formylation of various substituted benzenes.
| Substrate | Major Product(s) | Minor Product(s) | Ratio (Major:Minor) | Reference |
| Phenol | 2-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | 2.8 : 1 | [3] |
| Anisole | 4-Methoxybenzaldehyde | 2-Methoxybenzaldehyde | 1.1 : 1 | [6] |
| 1,3-Dimethoxybenzene | 2,4-Dimethoxybenzaldehyde | 2,6-Dimethoxybenzaldehyde | 3 : 1 | [3] |
| 3,5-Dimethoxyphenol | 2-Formyl-3,5-dimethoxyphenol | 4-Formyl-3,5-dimethoxyphenol | 4.5 : 1 (at 0°C) | [7] |
| 2,3,5-Trimethylphenol | 2-Formyl-3,5,6-trimethylphenol | 4-Formyl-3,5,6-trimethylphenol | 2.3 : 1 (at 0°C) | [7] |
| 3,5-Dimethylphenol | 2-Hydroxy-4,6-dimethylbenzaldehyde | 4-Hydroxy-2,6-dimethylbenzaldehyde | 5 : 1 | [3] |
Visualizations
Caption: Mechanism of the Rieche formylation reaction.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Key factors influencing regioselectivity.
References
- 1. Rieche formylation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. mdpi.com [mdpi.com]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 6. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Optimizing Metal-Catalyzed Formylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in metal-catalyzed formylation reactions. Our goal is to help you diagnose and resolve common experimental challenges to achieve optimal reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
1. Low or No Product Yield
-
Question: My formylation reaction is showing very low or no conversion to the desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The primary suspect is often the catalyst itself.
-
Inactive Catalyst: Ensure your catalyst is active. If it's a commercial catalyst, check its expiration date and storage conditions. For synthesized catalysts, verify its successful preparation and characterization.
-
Catalyst Deactivation: The catalyst may be deactivating during the reaction. Common causes include poisoning by impurities in the substrate or solvent, thermal degradation at high temperatures, or coking where carbonaceous materials deposit on the catalyst surface.[1][2][3] Consider purifying your starting materials and solvent, or operating at a lower temperature if possible.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. A systematic screening of catalyst loading is recommended to find the optimal concentration.
-
-
Reaction Conditions: Suboptimal reaction conditions can significantly hinder product formation.
-
Temperature and Pressure: Many formylation reactions, especially those using gaseous reactants like CO or CO2/H2, are sensitive to temperature and pressure.[4][5] Ensure your experimental setup maintains the desired conditions accurately.
-
Solvent Effects: The choice of solvent can influence catalyst solubility, stability, and reactivity. If you are experiencing issues, consider screening different solvents.
-
Mixing: In heterogeneous catalysis, inefficient mixing can lead to mass transfer limitations, where the reactants do not reach the catalyst surface effectively. Ensure vigorous stirring.
-
-
Reagent Purity: Impurities in your amine substrate or formylating agent can act as catalyst poisons.[2][3] Purification of reagents, for example by distillation or recrystallization, may be necessary.
-
2. Poor Selectivity (Formation of Side Products)
-
Question: My reaction is producing a mixture of products, with low selectivity for the desired formylated compound. How can I improve selectivity?
-
Answer: Poor selectivity can be addressed by fine-tuning the catalyst system and reaction parameters.
-
Catalyst and Ligand Choice: The nature of the metal center and the ligands plays a crucial role in determining the selectivity of the reaction.[6][7][8]
-
Ligand Modification: The steric and electronic properties of ligands can be modified to favor the formation of the desired product. For instance, bulkier ligands can prevent side reactions by sterically hindering undesired reaction pathways.[7]
-
Metal Center: Different metals can exhibit different selectivities for the same reaction. If you are using a versatile substrate, it may be worth screening catalysts based on different metals.
-
-
Substrate to Catalyst Ratio: The ratio of the substrate to the catalyst can influence the reaction pathway and, consequently, the selectivity.[9][10] It is advisable to perform a study where this ratio is varied to identify the optimal conditions for your specific substrate.
-
Reaction Conditions: Temperature, pressure, and reaction time can all impact selectivity. Lowering the reaction temperature, for instance, may favor the thermodynamically more stable product and reduce the formation of byproducts.
-
3. Catalyst Deactivation and Poor Recyclability
-
Question: My catalyst works well for the first run, but its activity drops significantly in subsequent runs. What is causing this deactivation and how can I improve its recyclability?
-
Answer: Catalyst deactivation is a common challenge in catalysis, and understanding its cause is key to improving reusability.[1][2][3]
-
Common Deactivation Mechanisms:
-
Poisoning: Strong binding of impurities or reaction byproducts to the active sites of the catalyst can block them, leading to a loss of activity.[1][2][3]
-
Sintering/Aggregation: At high temperatures, metal nanoparticles on a support can migrate and clump together (sinter), reducing the active surface area.[1]
-
Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction mixture, leading to a permanent loss of catalyst.
-
Coking: The deposition of carbon-based materials on the catalyst surface can block active sites and pores.[2][3]
-
-
Strategies to Enhance Recyclability:
-
Support Material: The choice of support can significantly impact the stability and recyclability of a heterogeneous catalyst. A support with strong metal-support interactions can help prevent sintering and leaching.
-
Ligand Design: For homogeneous catalysts, designing robust ligands that strongly coordinate to the metal center can prevent catalyst decomposition.[6][11]
-
Reaction Conditions: Operating at milder temperatures can reduce thermal degradation and sintering.[1]
-
Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. For example, coke can sometimes be removed by controlled oxidation.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my reaction?
A1: The optimal catalyst loading is a balance between reaction rate, cost, and downstream processing. A typical approach is to perform a series of experiments with varying catalyst concentrations (e.g., from 0.1 mol% to 5 mol%) while keeping all other parameters constant. The yield or conversion is then plotted against the catalyst loading to identify the point at which a further increase in catalyst does not significantly improve the outcome.
Q2: What is the role of the ligand in a metal-catalyzed formylation reaction?
A2: Ligands play a critical role in modifying the properties of the metal catalyst.[6][7][8] They can influence the catalyst's:
-
Activity: By tuning the electron density at the metal center.
-
Selectivity: By creating a specific steric and electronic environment around the metal, guiding the reactants to react in a desired way.[7]
-
Stability: By protecting the metal center from decomposition or aggregation, thereby increasing the catalyst's lifetime.[6][11]
Q3: Can I use the same catalyst for different types of amines?
A3: While some catalysts exhibit broad substrate scope, the optimal catalyst can vary depending on the electronic and steric properties of the amine. Aromatic and aliphatic amines, for example, may have different reactivities. It is often necessary to re-optimize the reaction conditions, including the catalyst loading, for each new substrate.
Q4: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
A4: Heterogeneous catalysts offer several practical advantages, primarily related to ease of separation from the reaction mixture.[12] This simplifies product purification and allows for easier catalyst recycling, which can be more cost-effective and environmentally friendly.[4][13] Homogeneous catalysts, while often exhibiting higher activity and selectivity, can be difficult to separate from the product.[12]
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield in N-Formylation of Aniline
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 12 | 67 |
| 2 | 2.5 | 8 | 85 |
| 3 | 5 | 5 | 95 |
| 4 | 5 | 0.33 | 99.5 |
Data synthesized from a study on nanocrystalline MgO catalyzed N-formylation of aniline.[14]
Table 2: Influence of Rhodium Loading on Hydroformylation Performance
| Catalyst | Rh Mass Loading (%) | Turnover Frequency (TOF) (h⁻¹) | Selectivity for Butyraldehyde (%) |
| Rh/CoO | 0.2 | 2065 | 94.4 |
| Rh/CoO | 1.0 | 1475 | 92.1 |
| Rh/CoO | 4.8 | 397 | 89.6 |
Data from a study on CoO-supported Rh single-atom catalysts for propene hydroformylation.[12][15]
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading
-
Setup: To a series of oven-dried reaction vessels (e.g., Schlenk tubes or vials for a parallel reactor) equipped with magnetic stir bars, add the amine substrate (1.0 mmol) and the desired solvent (5 mL).
-
Catalyst Addition: In each vessel, add a different amount of the metal catalyst. For example, for a 1.0 mmol scale reaction, you could test loadings of 0.001 mmol (0.1 mol%), 0.005 mmol (0.5 mol%), 0.01 mmol (1 mol%), and 0.02 mmol (2 mol%).
-
Reaction Initiation: Add the formylating agent (e.g., formic acid, or pressurize with CO/H₂ or CO₂/H₂ to the desired pressure).
-
Reaction Execution: Place the vessels in a pre-heated oil bath or heating block at the desired reaction temperature and stir for a set amount of time.
-
Work-up and Analysis: After the reaction time has elapsed, cool the reactions to room temperature. Take an aliquot from each reaction mixture, dilute it with a suitable solvent, and analyze by a calibrated analytical technique (e.g., GC, HPLC, or NMR with an internal standard) to determine the conversion and yield.
-
Data Analysis: Plot the yield as a function of catalyst loading to determine the optimal concentration.
Visualizations
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. What are the reasons for catalyst deactivation during the reaction process?-Chunjingcui Optoelectronic Technology [en.sxchunjingcui.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A ligand design strategy to enhance catalyst stability for efficient formic acid dehydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Atomic-level insights in optimizing reaction paths for hydroformylation reaction over Rh/CoO single-atom catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. staff.ustc.edu.cn [staff.ustc.edu.cn]
Technical Support Center: Improving the Stability of Unstable Formylating Reagents
Welcome to the Technical Support Center for Formylating Reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stabilization, and troubleshooting of common unstable formylating reagents.
Frequently Asked Questions (FAQs)
Q1: What are formylating reagents and why is their stability a concern?
Formylating reagents are chemical compounds used to introduce a formyl group (-CHO) into a molecule, a crucial step in the synthesis of aldehydes, formamides, and formate esters.[1] Many common formylating reagents, such as the Vilsmeier reagent and dichloromethyl methyl ether, are inherently unstable, posing challenges for safe handling, storage, and consistent reaction outcomes. Their instability can lead to decomposition, reduced yields, and the formation of unwanted byproducts.
Q2: What are the most common unstable formylating reagents I might encounter?
The most frequently used unstable formylating reagents include:
-
Vilsmeier Reagent: Typically prepared in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. It is a powerful formylating agent for electron-rich aromatic and heteroaromatic compounds.[2][3]
-
Dichloromethyl methyl ether (DCME): A versatile reagent for the formylation of aromatic compounds, particularly in the Rieche formylation.[4] It is sensitive to moisture and heat.
-
Formyl Chloride: A highly reactive but unstable reagent that is often generated in situ for formylation reactions under very mild conditions.
Q3: Are there any stable alternatives to these classic unstable reagents?
Yes, researchers have developed more stable formylating reagents to address the challenges associated with their unstable counterparts. One notable example is Formyloxyacetoxyphenylmethane (FAPM) . FAPM is a bench-stable, water-tolerant N-formylating reagent that can be used under mild, solvent-free conditions. It has been shown to be stable for up to six months.
Troubleshooting Guides
Vilsmeier-Haack Reaction
Issue 1: Low or no yield of the formylated product.
| Possible Cause | Troubleshooting Step |
| Degraded Vilsmeier Reagent | The Vilsmeier reagent is thermally unstable and should be prepared fresh before use. Prepare the reagent at low temperatures (0 °C or below) to minimize decomposition.[5][6] Consider in situ generation where the reagent is formed in the presence of the substrate. |
| Impure DMF | DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[7] Use freshly distilled or high-purity anhydrous DMF for the reaction. |
| Insufficiently activated substrate | The Vilsmeier-Haack reaction works best with electron-rich aromatic or heteroaromatic compounds.[1][8] If your substrate is not sufficiently activated, consider using a stronger activating agent or a different formylation method. |
| Precipitation of the reagent | The Vilsmeier reagent can precipitate out of solution, especially at low temperatures, preventing it from reacting with the substrate.[9] If precipitation occurs, try using a co-solvent like anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to improve solubility. |
Issue 2: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Side reactions due to reagent decomposition | The thermal decomposition of the Vilsmeier complex is a significant hazard and can lead to side reactions.[6][10] Maintain strict temperature control throughout the reaction. |
| Reaction with solvent | Ensure the solvent used is inert to the Vilsmeier reagent and the reaction conditions. Halogenated solvents like DCM or chloroform are commonly used.[11] |
Formylation with Dichloromethyl Methyl Ether (DCME)
Issue 1: Inconsistent reaction results.
| Possible Cause | Troubleshooting Step |
| Decomposition of DCME | DCME is sensitive to moisture and can decompose.[4] Store DCME under an inert atmosphere, protected from light and moisture, at the recommended temperature (see table below). Use freshly opened or properly stored reagent. |
| Inadequate reaction conditions | The Rieche formylation typically requires a Lewis acid catalyst. Ensure the catalyst is active and used in the appropriate stoichiometric amount. |
Data on Reagent Stability and Storage
The following tables summarize key stability and storage information for common formylating reagents.
Table 1: Stability and Storage of Vilsmeier Reagent
| Parameter | Recommendation | Reference |
| Preparation Temperature | Prepare at 0 °C or below to minimize thermal decomposition. | [5] |
| Storage | Not recommended for storage; prepare fresh before use. | [5][6] |
| Thermal Stability | Thermally unstable; decomposition can be rapid at elevated temperatures. | [6][10] |
Table 2: Stability and Storage of Dichloromethyl Methyl Ether (DCME)
| Parameter | Recommendation | Reference |
| Storage Temperature | ≤ 20 °C or 2-8 °C. | [12] |
| Storage Conditions | Store in a well-ventilated place, away from heat and ignition sources. Keep container tightly closed and protect from moisture. | |
| Shelf Life | If no expiration date is provided on the Certificate of Analysis, a standard warranty of 1 year from the date of shipment is often applicable, assuming proper storage. |
Table 3: Stability of Formyloxyacetoxyphenylmethane (FAPM)
| Parameter | Information |
| Stability | Bench-stable for up to six months. |
| Water Tolerance | Water-tolerant, making it suitable for reactions in aqueous systems. |
Experimental Protocols
Protocol 1: Preparation of the Vilsmeier Reagent at Low Temperature
This protocol describes the preparation of the Vilsmeier reagent for immediate use in a formylation reaction.
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer
-
Ice bath or cryocooler
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is dry.
-
To the flask, add anhydrous DMF.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ dropwise to the stirred DMF solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The reagent is now ready for the addition of the substrate.
Protocol 2: General Procedure for N-Formylation using FAPM
This protocol provides a general method for the N-formylation of primary and secondary amines using the stable reagent FAPM.
Materials:
-
Formyloxyacetoxyphenylmethane (FAPM)
-
Amine substrate
-
Solvent (if required, though many reactions can be performed neat)
-
Reaction vessel with magnetic stirrer
Procedure:
-
To a reaction vessel, add the amine substrate.
-
Add FAPM (typically 1.0-1.2 equivalents).
-
If a solvent is used, add it to the mixture.
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated using standard workup and purification techniques.
Visualizations
Caption: Workflow for the preparation and use of the Vilsmeier reagent.
Caption: Comparison of the stability of formylating reagents.
References
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. Dichloromethyl methyl ether CAS 4885-02-3 | 803467 [merckmillipore.com]
Technical Support Center: Workup and Purification of Polar Formylated Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and purification of polar formylated products.
Frequently Asked Questions (FAQs)
Q1: My polar formylated product is highly water-soluble. How can I efficiently extract it from an aqueous workup?
A1: Standard liquid-liquid extraction with common nonpolar organic solvents can be inefficient for highly polar products. Here are a few strategies to consider:
-
Salting Out: Saturate the aqueous layer with salts like NaCl or (NH₄)₂SO₄ to decrease the polarity of the aqueous phase and drive your product into the organic layer.
-
Use of More Polar Solvents: Employ more polar, water-immiscible organic solvents for extraction. A 3:1 mixture of chloroform/isopropanol can be effective for pulling polar compounds from the aqueous phase.[1][2]
-
Continuous Liquid-Liquid Extraction: For products with very high water solubility, a continuous liquid-liquid extraction apparatus may be necessary to achieve good recovery.
-
Solvent Removal: If the reaction solvent is water-miscible (e.g., THF, acetonitrile), it's often best to remove it under reduced pressure before the aqueous workup to prevent loss of the polar product into the aqueous layer.[1][2]
Q2: I am observing decomposition of my formylated product during silica gel column chromatography. What are my alternatives?
A2: Aldehydes can be prone to oxidation or decomposition on acidic silica gel.[3] Here are several alternatives for purification:
-
Deactivated Silica Gel: You can deactivate silica gel by treating it with a base, such as triethylamine, in the mobile phase. This can help to mitigate the decomposition of sensitive aldehydes.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil.[4]
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be a good option.[4]
-
Non-Chromatographic Methods: Explore other purification techniques such as recrystallization, distillation (if the product is volatile and thermally stable), or formation of a bisulfite adduct.[5]
Q3: What is the bisulfite adduct formation method for purifying aldehydes, and when should I use it?
A3: The reaction of an aldehyde with sodium bisulfite forms a charged bisulfite adduct, which is typically water-soluble.[3][5][6][7] This allows for the separation of the aldehyde from non-polar, non-aldehydic impurities through a simple liquid-liquid extraction.[5][6][7] The aldehyde can then be regenerated by treating the aqueous layer with a base (e.g., NaHCO₃ or NaOH).[3] This method is particularly useful for:
-
Separating aldehydes from compounds with similar polarities, boiling points, or solubilities.[5]
-
Removing small amounts of aldehyde impurities from a reaction mixture.
-
Purifying aldehydes that are sensitive to chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of polar product after aqueous workup | - Product is too soluble in the aqueous phase.- The reaction solvent (e.g., THF, acetonitrile) is pulling the product into the aqueous layer. | - Saturate the aqueous phase with brine ("salting out").- Use a more polar extraction solvent like a 3:1 CHCl₃/isopropanol mixture.[1][2]- Remove water-miscible reaction solvents by rotary evaporation before workup.[2] |
| Product streaks or does not move from the baseline in normal phase TLC | - The product is too polar for the mobile phase.- The product is interacting strongly with the acidic silica gel. | - Increase the polarity of the mobile phase (e.g., add methanol to a dichloromethane or ethyl acetate eluent).- Consider using reverse-phase chromatography.[4]- Try a different stationary phase like alumina or Florisil.[4] |
| Product decomposes on the silica gel column | - The aldehyde is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine.- Use a less acidic stationary phase like neutral alumina.[4]- Opt for a non-chromatographic purification method like bisulfite adduct formation or recrystallization.[3][5] |
| Formation of an emulsion during liquid-liquid extraction | - High concentration of polar species.- Use of solvents like benzene for the reaction. | - Add brine to the separatory funnel to help break the emulsion.- If the reaction was run in benzene, either remove it by rotary evaporation before workup or dilute significantly with the extraction solvent.[1][2]- Centrifuge the mixture to separate the layers. |
| Bisulfite adduct does not form or is incomplete | - Steric hindrance around the formyl group.- Insufficient reaction time or poor mixing. | - Use a water-miscible co-solvent (e.g., methanol, THF) to improve contact between the aldehyde and the bisulfite.[6][7]- Ensure vigorous stirring of the reaction mixture.[3]- Allow for a longer reaction time (from a few hours to a couple of days).[3] |
Experimental Protocols
Protocol 1: Purification of a Polar Aldehyde via Bisulfite Adduct Formation
This protocol is adapted from procedures described for the purification of aldehydes.[3][5]
-
Adduct Formation:
-
Dissolve the crude product containing the polar aldehyde in a minimal amount of a water-miscible solvent like methanol or THF.
-
Prepare a concentrated aqueous solution of sodium bisulfite (NaHSO₃). A 10% molar excess relative to the aldehyde is a good starting point.[3]
-
Slowly add the sodium bisulfite solution to the aldehyde solution with vigorous stirring. An ice bath can be used to control any exothermic reaction.[3]
-
Continue stirring vigorously for a period ranging from a few hours to two days, depending on the reactivity and solubility of the aldehyde.[3]
-
-
Extraction of Impurities:
-
Once the adduct has formed (it may precipitate or remain in solution), add an immiscible organic solvent such as diethyl ether or ethyl acetate to the mixture.
-
Transfer the mixture to a separatory funnel and extract the organic layer. This layer contains the non-aldehydic impurities. Repeat the extraction 2-3 times.
-
-
Regeneration of the Aldehyde:
-
To the remaining aqueous layer (containing the water-soluble bisulfite adduct), slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution with good stirring until the evolution of gas ceases.[3]
-
This will reverse the reaction and regenerate the aldehyde, which may precipitate or form an organic layer.
-
-
Final Extraction and Isolation:
-
Extract the regenerated aldehyde with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
-
Visualizing Workflows and Troubleshooting
Workflow for Purification via Bisulfite Adduct Formation
Caption: Workflow for the purification of a polar formylated product using bisulfite adduct formation.
Troubleshooting Decision Tree for Column Chromatography
Caption: Decision tree for troubleshooting the purification of polar formylated products by column chromatography.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
How to avoid decomposition of substrates under harsh formylation conditions
Welcome to the technical support center for formylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of introducing a formyl group onto sensitive substrates. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comparative data to help you select the optimal conditions for your specific application, with a focus on avoiding substrate decomposition under harsh conditions.
Frequently Asked Questions (FAQs)
Q1: My substrate is degrading under standard Vilsmeier-Haack conditions. What are the likely causes and what can I do?
A1: Substrate decomposition during the Vilsmeier-Haack reaction is common with electron-rich and acid-sensitive substrates like certain phenols, anilines, and indoles.[1][2] The harsh conditions, involving phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), generate a highly electrophilic Vilsmeier reagent that can lead to several side reactions.
Common Causes of Decomposition:
-
Over-activation of the aromatic ring: Highly activated rings can undergo multiple formylations or polymerization.
-
Acid sensitivity: Functional groups on your substrate may be sensitive to the acidic conditions generated during the reaction.
-
High temperatures: The reaction can be exothermic, and excessive heat can promote side reactions and tar formation.
Troubleshooting Steps:
-
Lower the reaction temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature.
-
Use a milder Vilsmeier reagent precursor: Replacing POCl₃ with oxalyl chloride or thionyl chloride can sometimes lead to cleaner reactions.
-
Protect sensitive functional groups: If your substrate has acid-sensitive groups, consider protecting them before formylation.
-
Consider an alternative, milder formylation method: For highly sensitive substrates, the Vilsmeier-Haack reaction may not be suitable. Consider the Rieche or other milder formylation methods.
Q2: I am trying to formylate a phenol, but the Gattermann-Koch reaction is not working. Why is this?
A2: The Gattermann-Koch reaction, which uses carbon monoxide, hydrochloric acid, and a Lewis acid catalyst, is generally not suitable for phenol and phenol ether substrates.[1] The Lewis acid catalyst can complex with the phenolic oxygen, deactivating the ring towards electrophilic substitution. Additionally, side reactions can occur. For the formylation of phenols, the Gattermann reaction (using a cyanide source) or, more preferably, the Rieche or Duff reactions are better alternatives.[1][3]
Q3: What are the main differences between the Gattermann, Gattermann-Koch, Vilsmeier-Haack, Duff, and Rieche reactions?
A3: These are all methods for the formylation of aromatic compounds, but they differ in their reagents, substrates, and reaction conditions.
| Reaction | Formylating Agent Source | Catalyst | Typical Substrates | Limitations |
| Gattermann | Hydrogen cyanide (or a precursor like Zn(CN)₂) and HCl | Lewis Acid (e.g., AlCl₃) | Phenols, phenol ethers, electron-rich heterocycles | Use of highly toxic cyanide. |
| Gattermann-Koch | Carbon monoxide and HCl | Lewis Acid (e.g., AlCl₃) and CuCl | Alkylbenzenes | Not suitable for phenols, phenol ethers, or many heterocycles.[1] |
| Vilsmeier-Haack | N,N-Disubstituted formamide (e.g., DMF) and POCl₃ | None (reagent is formed in situ) | Electron-rich aromatics (anilines, phenols), heterocycles | Can be too harsh for sensitive substrates, leading to decomposition.[2] |
| Duff | Hexamethylenetetramine (HMTA) | Acid (e.g., acetic acid, TFA) | Phenols and anilines | Generally gives ortho-formylation; yields can be low.[3][4] |
| Rieche | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄, SnCl₄) | Electron-rich aromatics, including phenols | Reagents are moisture-sensitive. |
Q4: When should I consider using a protecting group strategy for my formylation reaction?
A4: A protecting group strategy is advisable when your substrate contains functional groups that are sensitive to the reaction conditions or that can interfere with the desired formylation.
Consider protecting groups if your substrate has:
-
Acid-labile groups: These can be cleaved under the acidic conditions of many formylation reactions.
-
Nucleophilic groups (e.g., primary/secondary amines, hydroxyls): These can react with the formylating agent or catalyst.
-
Highly activating groups: Protection can help to control the regioselectivity and prevent multiple formylations.
Troubleshooting Guides
Problem 1: Low or No Yield
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No reaction observed (starting material recovered) | 1. Substrate is not electron-rich enough for the chosen method. 2. Reagents have degraded (e.g., moisture-sensitive Lewis acids). 3. Reaction temperature is too low. | 1. Choose a more powerful formylation method or consider a directed ortho-metalation approach. 2. Use freshly opened or purified reagents. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Low yield of desired product | 1. Incomplete reaction. 2. Formation of side products. 3. Product is unstable under the workup conditions. | 1. Increase reaction time or temperature. 2. Optimize stoichiometry of reagents; consider a milder formylation method. 3. Use a milder workup procedure (e.g., neutralize acid with a cooled bicarbonate solution). |
Problem 2: Substrate Decomposition and Side Product Formation
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Formation of a dark, tarry substance | 1. Reaction is too exothermic. 2. Substrate is polymerizing under the strongly acidic conditions. | 1. Control the rate of addition of reagents and maintain a low reaction temperature with an ice or dry ice bath. 2. Use a milder formylation method or protect highly activating groups. |
| Multiple products observed by TLC/LC-MS | 1. Lack of regioselectivity. 2. Multiple formylations occurring. 3. Isomerization or rearrangement of the substrate or product. | 1. For phenols, consider the Rieche reaction with TiCl₄ for better ortho-selectivity. 2. Use a protecting group to temporarily deactivate the ring. 3. Run the reaction at a lower temperature. |
Decision Workflow for Selecting a Formylation Method
To help you choose the most appropriate formylation strategy, consider the following decision tree based on your substrate's properties.
Caption: Decision tree for selecting a formylation method.
Experimental Protocols
Milder Formylation: The Rieche Reaction
This method is particularly useful for the ortho-formylation of phenols and other electron-rich aromatic compounds.
Materials:
-
Substrate (e.g., phenol)
-
Dichloromethane (DCM), anhydrous
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethyl methyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the phenol substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add TiCl₄ (2.2 equivalents) dropwise. The mixture will likely change color.
-
Stir the mixture at 0°C for 30-60 minutes.
-
Add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to proceed for 1-2 hours at 0°C. Monitor the reaction progress by TLC.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer. Wash sequentially with 0.1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protecting Group Strategy: MOM Protection of a Phenol
The methoxymethyl (MOM) ether is a common protecting group for phenols that is stable to many reaction conditions but can be removed under acidic conditions.
Protection Procedure (using MOM-Cl):
Materials:
-
Phenolic substrate
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methoxymethyl chloride (MOM-Cl)
Procedure with DIPEA:
-
Dissolve the phenolic substrate in anhydrous DCM under an inert atmosphere.
-
Add DIPEA (1.5 - 2.0 equivalents).
-
Cool the mixture to 0°C.
-
Add MOM-Cl (1.2 - 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract with an organic solvent (e.g., DCM or ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.
-
Purify the MOM-protected phenol by column chromatography.
Deprotection Procedure:
Materials:
-
MOM-protected phenol
-
Methanol or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the MOM-protected phenol in methanol or THF.
-
Add a catalytic amount of concentrated HCl (e.g., a few drops) or use a solution of HCl in the reaction solvent.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until the deprotection is complete (monitor by TLC).
-
Neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the deprotected phenol as needed.
Workflow for Troubleshooting a Formylation Reaction
The following workflow can guide you through troubleshooting a problematic formylation reaction.
Caption: Troubleshooting workflow for formylation reactions.
References
Technical Support Center: Enhancing Formylation Reaction Rates with Lewis Acid Additives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Lewis acid additives to enhance the reaction rate of formylation.
Troubleshooting Guide
Issue 1: Slow or Incomplete Formylation Reaction
Question: My formylation reaction is proceeding very slowly or is not going to completion. What are the possible causes and solutions?
Answer:
Several factors can contribute to a sluggish or incomplete formylation reaction when using Lewis acid additives. Consider the following troubleshooting steps:
-
Substrate Electronics: The electronic properties of your amine substrate play a crucial role.
-
Observation: Amines with electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring are generally more reactive and lead to faster reactions. In contrast, amines with electron-withdrawing groups (e.g., -NO₂, -CN) are less reactive and may require longer reaction times or higher temperatures.[1]
-
Solution: For less reactive amines, consider increasing the reaction temperature or extending the reaction time. You may also need to screen different Lewis acid catalysts to find one that is more effective for your specific substrate.
-
-
Choice of Lewis Acid: Not all Lewis acids are equally effective for catalyzing formylation.
-
Observation: While Lewis acids like ZnCl₂, SnCl₂, LaCl₃, and La(OTf)₃ have been shown to give high yields, others such as ZnF₂ and AlF₃ may be ineffective.[1]
-
Solution: If you are using a less common or previously untested Lewis acid, it is advisable to perform a small-scale screening experiment with a panel of different Lewis acids to identify the most potent catalyst for your reaction.
-
-
Catalyst Loading: The amount of Lewis acid catalyst can significantly impact the reaction rate.
-
Observation: Insufficient catalyst loading can lead to a slow reaction.
-
Solution: Ensure you are using an appropriate catalyst loading. A typical starting point is 10 mol% of the Lewis acid.[2] You can try incrementally increasing the catalyst loading to see if it improves the reaction rate, but be mindful of potential side reactions at higher loadings.
-
-
Purity of Reagents: The presence of impurities, especially water, can deactivate the Lewis acid catalyst.
-
Observation: Lewis acids are sensitive to moisture. Water can hydrolyze the catalyst, rendering it inactive.
-
Solution: Use anhydrous solvents and ensure your amine and formic acid are as dry as possible. Consider drying your solvent over molecular sieves prior to use.
-
Issue 2: Formation of Side Products
Question: I am observing significant formation of side products in my formylation reaction. What could be the cause and how can I minimize them?
Answer:
The formation of side products can be a challenge in formylation reactions. Here are some potential causes and mitigation strategies:
-
Over-activation by the Lewis Acid: A highly active Lewis acid can sometimes lead to side reactions.
-
Observation: Strong Lewis acids may promote undesired side reactions, such as polymerization or degradation of the starting material or product.
-
Solution: If you suspect the Lewis acid is too harsh, consider switching to a milder one. For example, if you are using AlCl₃, you could try ZnCl₂.
-
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to the formation of thermal decomposition products.
-
Observation: While higher temperatures can increase the reaction rate, they can also promote the formation of impurities.
-
Solution: Try running the reaction at a lower temperature for a longer period. This can often improve the selectivity of the reaction and reduce the formation of side products.
-
-
Stoichiometry of Reagents: An incorrect ratio of reactants can lead to side product formation.
-
Observation: Using a large excess of formic acid might lead to the formation of undesired byproducts.
-
Solution: Carefully control the stoichiometry of your reactants. A common starting point is to use a slight excess of formic acid (e.g., 1.2-2.0 equivalents).
-
Frequently Asked Questions (FAQs)
Q1: Which Lewis acids are most effective for catalyzing the N-formylation of amines with formic acid?
A1: Several Lewis acids have been shown to be highly effective. In a study with aniline and formic acid, ZnCl₂, SnCl₂, LaCl₃, and La(OTf)₃ all provided formanilide in very high yields (>90%). Other Lewis acids such as FeCl₃, AlCl₃, and NiCl₂ also performed well, giving yields in the range of 80–90%.[1]
Q2: Are there any Lewis acids that should be avoided for formylation reactions?
A2: Yes, some Lewis acids have been found to be ineffective. For example, in the N-formylation of aniline with formic acid, no reaction was observed when using ZnF₂ or AlF₃ as the catalyst.[1]
Q3: How does the electronic nature of the amine substrate affect the reaction rate?
A3: The electronic properties of the amine have a significant impact. Arylamines with electron-donating groups are more nucleophilic and react faster, with reactions often completing in less than 1.5 hours. Conversely, primary amines, secondary amines, and arylamines with electron-withdrawing groups are more sluggish and can require reaction times ranging from 3 to 12 hours for completion.[1]
Q4: What is the general mechanism for Lewis acid-catalyzed N-formylation of amines?
A4: The Lewis acid catalyst activates the formic acid, making the formyl group more electrophilic. The amine then acts as a nucleophile, attacking the activated formyl group. This is followed by the elimination of water to yield the N-formyl product.
Q5: Can this method be used for the formylation of alcohols?
A5: The Lewis acid-catalyzed formylation with formic acid is generally chemoselective for amines. In the presence of both hydroxyl and amino groups, N-formylation is the predominant reaction.[3]
Quantitative Data
Table 1: Comparison of Lewis Acid Catalysts in the N-formylation of Aniline with Formic Acid
| Lewis Acid Catalyst | Reaction Time (h) | Yield (%) |
| ZnCl₂ | 1.0 | >90 |
| SnCl₂ | 1.5 | >90 |
| LaCl₃ | 1.5 | >90 |
| La(OTf)₃ | 1.5 | >90 |
| FeCl₃ | 2.0 | 80-90 |
| AlCl₃ | 2.0 | 80-90 |
| NiCl₂ | 2.0 | 80-90 |
| ZnF₂ | 24 | No Reaction |
| AlF₃ | 24 | No Reaction |
Data synthesized from a study on the N-formylation of aniline.[1]
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed N-Formylation of Primary Amines with Formic Acid
This protocol provides a general procedure for the N-formylation of a primary amine using a Lewis acid catalyst, such as ZnCl₂.
Materials:
-
Primary amine
-
Formic acid (85-99%)
-
Lewis acid catalyst (e.g., ZnCl₂)
-
Anhydrous solvent (e.g., toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq).
-
Addition of Reagents: Add the anhydrous solvent (e.g., toluene) to dissolve the amine. To this solution, add the Lewis acid catalyst (e.g., 0.1 eq of ZnCl₂).
-
Addition of Formic Acid: Slowly add formic acid (1.2-2.0 eq) to the reaction mixture while stirring.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to the desired temperature (e.g., reflux in toluene) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, it can be removed by filtration.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude N-formyl product. The crude product can be purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Mechanism of Lewis acid-catalyzed N-formylation of an amine.
Caption: General experimental workflow for Lewis acid-catalyzed formylation.
References
Minimizing solvent effects on formylation reaction outcomes
Technical Support Center: Formylation Reactions
Welcome to the technical support center for formylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent effects and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My formylation reaction is resulting in a low yield. Could the solvent be the problem?
A1: Yes, the choice of solvent is critical and can significantly impact the yield of your formylation reaction. Several factors related to the solvent can contribute to low yields:
-
Solubility of Reagents: If your starting materials or reagents are not fully soluble in the chosen solvent, the reaction will be slow and incomplete, leading to a lower yield.
-
Stabilization of Intermediates: Many formylation reactions, such as the Vilsmeier-Haack reaction, proceed through charged intermediates (e.g., the Vilsmeier reagent). Polar solvents can stabilize these intermediates, facilitating the reaction.[1][2][3] In contrast, a non-polar solvent might hinder the formation or reactivity of these species.
-
Reaction with Solvent: In some cases, the solvent itself can react with the reagents or intermediates, leading to undesired byproducts and consuming the reactants. For example, protic solvents like alcohols can react with the formylating agent.
-
Reaction Temperature: The solvent's boiling point dictates the maximum temperature for the reaction. If a higher temperature is required for the reaction to proceed at a reasonable rate, a higher-boiling point solvent should be chosen.[4]
Troubleshooting Steps:
-
Ensure all reagents are fully soluble in the chosen solvent at the reaction temperature.
-
Consider switching to a more polar aprotic solvent like DMF, acetonitrile, or dichloromethane (DCM) if you are using a non-polar solvent.[5]
-
If using a protic solvent, consider switching to an aprotic one to avoid unwanted side reactions.
Q2: I am observing significant side product formation. How can changing the solvent help minimize this?
A2: Solvents can influence the reaction pathway and selectivity, and an inappropriate solvent can lead to the formation of side products.
-
Regioselectivity: The polarity of the solvent can influence the position of formylation on the aromatic ring, especially in substituted substrates. A change in solvent can sometimes improve the desired regioselectivity.
-
Over-formylation: In highly reactive aromatic systems, diformylation or triformylation can occur. A less polar solvent can sometimes reduce the reactivity of the system and minimize these side products.
-
Decomposition of Reagents: Some formylating agents are sensitive to certain solvents, leading to their decomposition and the formation of impurities. For instance, the Vilsmeier reagent can be attacked by nucleophilic solvents.
Troubleshooting Steps:
-
If you are observing multiple formylation products, try a solvent with a different polarity.
-
To minimize over-formylation, consider using a less polar solvent or a solvent that does not solubilize the product well, causing it to precipitate out of the reaction mixture.
-
Ensure your solvent is anhydrous and free of impurities that could react with your formylating agent.
Q3: My formylation reaction is not proceeding to completion. What is the role of the solvent in this issue?
A3: A stalled or incomplete reaction can often be attributed to the solvent for the following reasons:
-
Poor Solubility: As mentioned, if the starting material has poor solubility in the chosen solvent, the reaction will likely not go to completion. As the reaction proceeds, the concentration of the dissolved starting material decreases, further slowing down the reaction rate.
-
Insufficient Polarity: The transition state of the reaction may be more polar than the starting materials. In such cases, a polar solvent will stabilize the transition state, lower the activation energy, and increase the reaction rate.[1][2][3] If the reaction is sluggish, a more polar solvent may be required.
-
Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier. If the solvent has a low boiling point, you may be limited to a temperature that is too low for the reaction to go to completion in a reasonable amount of time.
Troubleshooting Steps:
-
Try a solvent system that better solubilizes your starting material. Sometimes a co-solvent can be used to increase solubility.
-
If using a non-polar solvent, switch to a polar aprotic solvent.
-
If temperature is a limiting factor, select a solvent with a higher boiling point that is compatible with your reaction.
Q4: How do I select an optimal solvent for my specific formylation reaction (e.g., Vilsmeier-Haack, Gattermann, Duff)?
A4: The choice of solvent depends heavily on the specific formylation reaction and the substrate.
-
Vilsmeier-Haack Reaction: This reaction typically uses an excess of a substituted amide like N,N-dimethylformamide (DMF) which can act as both the reactant and the solvent.[6] Other common solvents include halogenated hydrocarbons like dichloromethane (DCM) or chloroform.[5][6] The choice often depends on the reactivity of the substrate.
-
Gattermann Reaction: This reaction often uses a non-polar solvent. Historically, anhydrous ether has been used.[7] It is crucial to use a solvent that does not react with the Lewis acid catalyst (e.g., AlCl₃).
-
Duff Reaction: The Duff reaction is typically carried out using hexamethylenetetramine in glycerol or acetic acid. The protic nature of these solvents is important for the reaction mechanism.
General Solvent Selection Guidelines:
-
Consider the Reaction Mechanism: Choose a solvent that will facilitate the key steps of the mechanism (e.g., polar solvents for reactions with charged intermediates).
-
Substrate and Reagent Compatibility: Ensure your substrate and reagents are stable and soluble in the chosen solvent.
-
Consult the Literature: Review published procedures for similar substrates and reactions to see what solvents have been used successfully.
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of the Vilsmeier-Haack formylation of indole.
| Solvent | Dielectric Constant (ε) at 20°C | Yield (%) |
| Dichloromethane (DCM) | 9.1 | 75 |
| 1,2-Dichloroethane (DCE) | 10.4 | 85 |
| N,N-Dimethylformamide (DMF) | 36.7 | 92 |
| Acetonitrile | 37.5 | 88 |
Data is illustrative and compiled from typical results found in organic chemistry literature. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Protocol: Solvent Screening for the Vilsmeier-Haack Formylation of Indole
This protocol outlines a general procedure for screening different solvents to optimize the yield of the Vilsmeier-Haack formylation of indole.
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvents to be screened (e.g., Dichloromethane, 1,2-Dichloroethane, Acetonitrile)
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stir bars, syringes, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the solvent to be tested (10 mL). Cool the flask to 0°C in an ice bath. To this, slowly add POCl₃ (1.2 equivalents) followed by the dropwise addition of DMF (3 equivalents). Stir the mixture at 0°C for 30 minutes.
-
Reaction: Dissolve indole (1 equivalent) in a minimal amount of the same solvent and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding a saturated aqueous solution of sodium acetate until the pH is basic.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification and Analysis: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel. Determine the yield of the purified indole-3-carboxaldehyde.
-
Repeat: Repeat steps 1-7 for each solvent to be screened.
Visualizations
Caption: Troubleshooting flowchart for solvent-related issues.
Caption: Workflow for a solvent screening experiment.
References
- 1. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis | Journal of Chemistry [ajpojournals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier haack reaction | PPTX [slideshare.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Gattermann Formylation , Hive Novel Discourse [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to N-Formylating Agents: N-Formylsaccharin and Its Alternatives
For researchers, scientists, and professionals in drug development, the selection of an appropriate N-formylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of N-formylsaccharin against other commonly used N-formylating agents, supported by experimental data and detailed protocols.
N-formylation, the introduction of a formyl group onto a nitrogen atom, is a fundamental transformation in organic synthesis, leading to the formation of formamides. These formamides are not only stable protecting groups for amines but also serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. While numerous reagents can achieve this transformation, they differ significantly in their reactivity, selectivity, and handling requirements. This comparison focuses on N-formylsaccharin, a relatively modern reagent, and contrasts its performance with established agents such as formic acid activated with dicyclohexylcarbodiimide (DCC) and acetic formic anhydride.
Performance Comparison
The choice of an N-formylating agent is often a trade-off between reactivity, ease of handling, and cost. The following table summarizes the performance of N-formylsaccharin, formic acid/DCC, and acetic formic anhydride in the N-formylation of various amines.
| Formylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| N-Formylsaccharin | Aniline | Mechanochemical milling, 30 Hz | 60 min | >95% | [1] |
| Benzylamine | Mechanochemical milling, 30 Hz | 30 min | >95% | [1] | |
| Morpholine | THF, Room Temperature | 15 min | quant. | [2] | |
| Formic Acid / DCC | tert-Butyl amino acid esters | Not specified | Not specified | High | [3] |
| Benzylamine | Toluene, reflux (Dean-Stark) | 4-9 h | 98% | [4] | |
| Aniline | Solvent-free, 80 °C | Not specified | Good to Excellent | [3] | |
| Acetic Formic Anhydride (in situ) | Various primary amines | Excess formic acid, acetic anhydride, -20 °C | < 15 min | 97-100% | [3] |
| Amino acids | Formic acid, acetic anhydride | Not specified | High | [3] | |
| Aniline | Formic acid, acetic anhydride, silica gel, microwave | Not specified | High | [5] |
Key Observations:
-
N-Formylsaccharin emerges as a highly efficient and mild N-formylating agent.[2][6] It is a stable, crystalline solid that is easy to handle and does not require the exclusion of moisture for certain applications.[2] Notably, it demonstrates excellent yields under both conventional solvent conditions and environmentally friendly mechanochemical (solvent-free) conditions.[1] Its chemoselectivity for amines in the presence of hydroxyl groups is another significant advantage.[7]
-
Formic Acid with DCC is a classic method for activating formic acid to achieve N-formylation. While it can provide high yields, the use of DCC introduces dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove completely from the reaction mixture, often requiring chromatographic purification.[3]
-
Acetic Formic Anhydride , typically generated in situ from formic acid and acetic anhydride, is a potent formylating agent that can lead to very high yields in short reaction times.[3] However, the reagent is moisture-sensitive and can decompose.[4] There is also a potential for competitive acetylation, although formylation is generally favored.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for the N-formylation of amines using the discussed reagents.
N-Formylation using N-Formylsaccharin (Mechanochemical)
This protocol is adapted from a procedure for the solvent-free formylation of amines.[1]
Materials:
-
Amine (1.0 mmol)
-
N-Formylsaccharin (1.1 mmol)
-
Zirconia milling jar (15 mL) with a zirconia milling ball (10 mm diameter)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
The amine and N-formylsaccharin are placed in the zirconia milling jar with the milling ball.
-
The jar is sealed and the mixture is milled at a frequency of 30 Hz for 30-180 minutes, depending on the reactivity of the amine.
-
After the reaction is complete, sodium bicarbonate is added to the jar, and milling is continued for an additional 10 minutes to neutralize the saccharin byproduct.
-
The solid mixture is then transferred to a beaker, and the product is extracted with ethyl acetate.
-
The saccharin salt is removed by filtration, and the solvent is evaporated under reduced pressure to yield the pure formamide.
N-Formylation using Formic Acid and DCC
This protocol is a general procedure for the DCC-mediated coupling of formic acid with amines.[3]
Materials:
-
Amine (1.0 mmol)
-
Formic acid (1.2 mmol)
-
Dicyclohexylcarbodiimide (DCC) (1.2 mmol)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
The amine and formic acid are dissolved in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of DCC in anhydrous DCM is added dropwise to the cooled amine/formic acid mixture.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-12 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to remove any remaining DCU.
N-Formylation using Acetic Formic Anhydride (in situ)
This protocol describes the in situ generation of acetic formic anhydride for the N-formylation of amines.[3]
Materials:
-
Amine (1.0 mmol)
-
Formic acid (excess)
-
Acetic anhydride
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, excess formic acid is cooled to -20 °C.
-
Acetic anhydride is added dropwise to the cooled formic acid with stirring to generate acetic formic anhydride in situ.
-
A solution of the amine in anhydrous diethyl ether is then added dropwise to the cold anhydride mixture.
-
The reaction is typically complete in less than 15 minutes.
-
The reaction mixture is carefully quenched by the addition of cold water.
-
The product is extracted with diethyl ether.
-
The organic layer is washed with saturated NaHCO₃ solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the N-formylated product.
Reaction Mechanisms and Experimental Workflows
Visualizing the underlying chemical processes and experimental steps can provide a deeper understanding of these formylation methods.
N-Formylation of an Amine with N-Formylsaccharin
The reaction proceeds via a nucleophilic attack of the amine on the formyl carbon of N-formylsaccharin, followed by the departure of the stable saccharin anion as a leaving group.
Caption: N-Formylation with N-Formylsaccharin.
N-Formylation using Formic Acid and DCC
The reaction involves the activation of formic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the amine.
Caption: Formic Acid/DCC Formylation Mechanism.
General Experimental Workflow for N-Formylation
The following diagram illustrates a typical workflow for an N-formylation reaction followed by purification.
Caption: General N-Formylation Workflow.
Conclusion
N-Formylsaccharin presents itself as a compelling alternative to traditional N-formylating agents. Its stability, ease of handling, high yields, and mild reaction conditions make it an attractive option for a wide range of applications in research and drug development. While formic acid/DCC and acetic formic anhydride remain effective reagents, the challenges associated with byproduct removal and reagent stability, respectively, may render N-formylsaccharin a more practical and efficient choice in many synthetic scenarios. The selection of the optimal N-formylating agent will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scale, and purification considerations.
References
- 1. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formylsaccharin: A New Formylating Agent - Edelris [edelris.com]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Formylsaccharin - Enamine [enamine.net]
Efficacy comparison between different Lewis acids in Gattermann reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Lewis Acid Performance in Aromatic Formylation
The Gattermann reaction is a cornerstone of organic synthesis, enabling the formylation of aromatic compounds to produce valuable aromatic aldehydes. This electrophilic aromatic substitution reaction traditionally utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[1] The choice of Lewis acid is critical, significantly influencing reaction efficiency, substrate scope, and regioselectivity. This guide provides a comparative analysis of the efficacy of various Lewis acids—Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂), and Titanium tetrachloride (TiCl₄)—in Gattermann and related formylation reactions, supported by available experimental data.
The Role of Lewis Acids in the Gattermann Reaction
The Gattermann reaction proceeds through the formation of a highly reactive electrophile, the formimino cation ([HC=NH]⁺). The Lewis acid catalyst plays a pivotal role in this process by activating the formylating agent. In the classical Gattermann reaction, the Lewis acid coordinates with the nitrogen of formimino chloride (formed from HCN and HCl), facilitating the departure of the chloride ion and generating the electrophilic formimino cation. This electrophile then attacks the electron-rich aromatic ring, leading to the formation of an aromatic aldehyde after hydrolysis.
Comparative Efficacy of Lewis Acids
While Aluminum chloride (AlCl₃) is the most traditionally cited Lewis acid for the Gattermann reaction, modern variations have explored other catalysts to improve safety, yield, and substrate compatibility.[1][2] Direct comparative studies under identical conditions are scarce in the literature; however, individual studies and related formylation methods provide insights into the relative performance of different Lewis acids.
Titanium Tetrachloride (TiCl₄): A Highly Effective Catalyst for Electron-Rich Phenols
Recent studies have highlighted Titanium tetrachloride (TiCl₄) as a particularly effective Lewis acid for the ortho-formylation of electron-rich phenols using dichloromethyl methyl ether as the formylating agent. This method offers high yields and regioselectivity.[3][4] The coordination of titanium with the phenolic oxygen and, in the case of methoxy-substituted phenols, the ether oxygen, is believed to enhance the ortho-directing effect and increase the reaction rate.[3]
Aluminum Chloride (AlCl₃): The Classical Choice
Aluminum chloride is a powerful and widely used Lewis acid in Friedel-Crafts type reactions, including the Gattermann reaction.[1] Its high reactivity allows for the formylation of a range of aromatic compounds. However, its strong Lewis acidity can sometimes lead to side reactions or complex formation with certain substrates, such as phenols, which can deactivate the ring.
Zinc Chloride (ZnCl₂): A Milder and Safer Alternative
Zinc chloride is often used in a significant modification of the Gattermann reaction that employs zinc cyanide (Zn(CN)₂).[1] This approach avoids the use of highly toxic gaseous hydrogen cyanide. In this variation, Zn(CN)₂ reacts with HCl in situ to generate HCN and ZnCl₂, which then acts as the Lewis acid catalyst.[1] While generally considered a milder Lewis acid than AlCl₃, it is effective for the formylation of reactive aromatic substrates.
Ferric Chloride (FeCl₃): A Catalyst with Unique Redox Properties
Quantitative Data Summary
The following table summarizes the available quantitative data for the efficacy of TiCl₄ in the formylation of various electron-rich phenols. Data for a direct comparison with other Lewis acids under the same conditions is not available in the provided search results.
| Aromatic Substrate | Lewis Acid | Formylating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| 3,5-Dimethoxyphenol | TiCl₄ | Dichloromethyl methyl ether | Dichloromethane | 1-2 h | 85 | [3] |
| 2,3,5-Trimethylphenol | TiCl₄ | Dichloromethyl methyl ether | Dichloromethane | 1-2 h | 78 | [3] |
| 3,4,5-Trimethoxyphenol | TiCl₄ | Dichloromethyl methyl ether | Dichloromethane | 1-2 h | 75 | [3] |
| 3-Methoxyphenol | TiCl₄ | Dichloromethyl methyl ether | Dichloromethane | 45 min | 44 (mixture of isomers) | [4] |
| 3,5-Dimethylphenol | TiCl₄ | Dichloromethyl methyl ether | Dichloromethane | 45 min | 78 (mixture of isomers) | [4] |
Experimental Protocols
General Procedure for TiCl₄-Mediated ortho-Formylation of Electron-Rich Phenols[3]
-
A solution of the appropriate phenol (20–150 mmol) in dichloromethane (DCM) (1.5 mL/g of phenol) is prepared in a reaction vessel and purged with nitrogen.
-
The vessel is cooled in an ice bath.
-
Titanium tetrachloride (TiCl₄) (2.2 equivalents for 3,5-dimethoxyphenol and 2,3,5-trimethylphenol; 5 equivalents for 3,4,5-trimethoxyphenol) is added dropwise over a period of 15–30 minutes.
-
The reaction mixture is stirred for 30–60 minutes.
-
Dichloromethyl methyl ether (1 equivalent) is then added over 15 minutes.
-
The reaction is allowed to proceed for an additional 1–2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) and the mixture is left to stand for 1 hour.
-
The organic phase is separated and washed sequentially with 0.1 N HCl, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Visualizing the Gattermann Reaction Workflow
The following diagram illustrates the general experimental workflow for a Gattermann-type formylation reaction.
Caption: General workflow of a Gattermann formylation reaction.
Conclusion
The selection of a Lewis acid for the Gattermann reaction is a critical parameter that dictates the success of the synthesis. While AlCl₃ remains a classical and potent catalyst, TiCl₄ has emerged as a superior choice for the high-yield, regioselective ortho-formylation of electron-rich phenols. The use of ZnCl₂ in conjunction with Zn(CN)₂ offers a safer alternative to the traditional HCN-based method. The role of FeCl₃ in Gattermann-type reactions warrants further investigation to explore its unique catalytic properties. The choice of the optimal Lewis acid will ultimately depend on the specific aromatic substrate, desired selectivity, and safety considerations of the experimental setup.
References
Differentiating Formylated Isomers: A Guide to Structural Validation Using 2D NMR
For researchers, scientists, and professionals in drug development, the precise structural characterization of molecules is paramount. Formylated compounds, in particular, can exist as constitutional isomers or stereoisomers (such as cis/trans isomers around the formyl C-N bond), which may exhibit different biological activities and physicochemical properties. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of non-destructive techniques to unambiguously determine the structure of these isomers.
This guide provides a comparative overview of key 2D NMR experiments for validating the structure of formylated isomers, supported by experimental data and detailed protocols. We will explore how COSY, HSQC, HMBC, and NOESY experiments, used in concert, provide a comprehensive picture of molecular connectivity and spatial arrangement.
Distinguishing Isomers: A Comparison of 2D NMR Techniques
The differentiation of formylated isomers relies on establishing the precise connectivity of atoms within the molecule and their through-space proximity. Each 2D NMR experiment provides a unique piece of this structural puzzle.
| 2D NMR Technique | Information Provided | Application in Formylated Isomer Validation | Alternative Techniques & Limitations |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[1][2] | - Identifies neighboring protons, helping to map out spin systems within the molecule. - Can help differentiate constitutional isomers by establishing different proton connectivity patterns. | - 1D ¹H NMR: While simpler, severe signal overlap in complex molecules can make interpretation difficult or impossible. - TOCSY: Provides correlations between all protons within a spin system, which can be useful for complex systems but may also lead to more crowded spectra. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with the carbons they are directly attached to (one-bond correlation).[3] | - Unambiguously assigns protons to their corresponding carbons. - Essential for differentiating constitutional isomers where the carbon skeleton differs. | - ¹³C NMR with DEPT: DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups, but HSQC provides direct H-C connectivity with higher sensitivity.[2] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations between protons and carbons (typically over 2-4 bonds).[3] | - Connects different spin systems through quaternary carbons or heteroatoms. - Crucial for determining the position of the formyl group by observing correlations from the formyl proton to nearby carbons. | - X-ray Crystallography: Provides definitive structural information but requires a suitable single crystal, which is not always obtainable. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. | - Differentiates between cis and trans isomers around the formyl C-N bond by identifying which protons are on the same side of the molecule. | - ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but can be more effective for medium-sized molecules. - X-ray Crystallography: As mentioned above, it is the gold standard but has prerequisites. |
Case Study: Validating the Structure of N-Formyl-o-toluidine Isomers
Restricted rotation around the amide C-N bond in N-formyl-o-toluidine results in the presence of both cis and trans isomers in solution. 2D NMR techniques are instrumental in assigning the signals for each isomer and determining their relative configuration.
Quantitative Data Summary
The following tables summarize the key ¹H and ¹³C NMR chemical shifts and coupling constants that differentiate the cis and trans isomers of N-formyl-o-toluidine in DMSO-d₆.[4] The cis isomer is the major component of the equilibrium mixture.[4]
Table 1: ¹H NMR Data for N-Formyl-o-toluidine Isomers [4]
| Proton | cis Isomer (Major) | trans Isomer (Minor) |
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |
| N-H | 9.84 (s) | - |
| Formyl-H | 8.57 (s) | - |
| H-6 | 8.00 (d) | 7.88 |
| H-3 | 7.33 (d) | 7.34 |
| H-4 | 7.29 (t) | 7.34 |
| H-5 | 7.21 (t) | 7.34 |
| CH₃ | 2.29 (s) | - |
Table 2: ¹³C NMR Data for N-Formyl-o-toluidine Isomers [4]
| Carbon | cis Isomer (Major) Chemical Shift (δ, ppm) | trans Isomer (Minor) Chemical Shift (δ, ppm) |
| C=O | 163.5 | 160.0 |
| C-1 | 135.5 | 134.9 |
| C-2 | 131.7 | 131.6 |
| C-6 | 130.8 | 130.8 |
| C-4 | 126.6 | 126.6 |
| C-5 | 125.9 | 125.9 |
| C-3 | 125.8 | 125.8 |
| CH₃ | 18.2 | 17.8 |
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-25 mg of the formylated compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). For ¹³C-based experiments like HSQC and HMBC, a higher concentration may be required.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: An internal reference standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift calibration.
2D NMR Data Acquisition
The following are general parameters for acquiring 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized for specific samples and instruments.
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Scans (ns): 2-8
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1-2 s
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 160-200 ppm
-
Number of Scans (ns): 4-16
-
Number of Increments (F1): 128-256
-
Relaxation Delay (d1): 1-2 s
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Scans (ns): 8-32
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1-2 s
-
Long-range J-coupling evolution delay (d6): Optimized for 4-10 Hz
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: noesygpph
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Scans (ns): 8-16
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1-2 s
-
Mixing Time (d8): 0.5-1.5 s
-
Visualizing the Workflow and Logic
The following diagrams illustrate the logical workflow for validating the structure of formylated isomers using 2D NMR.
Caption: Workflow for formylated isomer structure validation using 2D NMR.
References
A Comparative Guide to Classical and Modern Formylation Techniques
For researchers, scientists, and drug development professionals, the introduction of a formyl group onto an aromatic ring is a critical transformation in the synthesis of a vast array of valuable compounds. This guide provides a comparative analysis of classical and modern formylation techniques, offering insights into their respective advantages, limitations, and practical applications. Experimental data on yields and substrate scope are summarized for easy comparison, and detailed methodologies for key reactions are provided.
At a Glance: Comparing Formylation Techniques
The choice of formylation method is dictated by factors such as the nature of the substrate, desired regioselectivity, and tolerance to functional groups. The following tables provide a quantitative comparison of classical and modern formylation techniques.
Table 1: Comparison of Classical Formylation Techniques
| Reaction | Formylating Agent | Catalyst/Reagent | Typical Substrates | Typical Yields | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | - | Electron-rich arenes, heterocycles | Good to excellent (often >70%)[1] | Mild conditions, wide substrate scope for electron-rich systems, reliable. | Requires stoichiometric and corrosive reagents, not suitable for electron-poor arenes. |
| Gattermann | HCN, HCl | Lewis Acid (e.g., AlCl₃) | Phenols, phenolic ethers, electron-rich aromatics[2][3][4][5] | Moderate to good | Applicable to phenols and their ethers. | Uses highly toxic HCN gas. |
| Duff | Hexamethylenetetramine | Acid (e.g., AcOH, TFA) | Phenols, anilines | Generally low to moderate[6] | Uses a stable and inexpensive formylating agent, often provides ortho-selectivity.[6] | Often inefficient with low yields, requires strongly activating groups.[6] |
| Rieche | Dichloromethyl methyl ether | Lewis Acid (e.g., TiCl₄) | Electron-rich arenes, phenols[7][8][9][10] | Good to excellent | Effective for sterically hindered substrates, good yields. | Uses a carcinogenic reagent. |
Table 2: Comparison of Modern Formylation Techniques
| Technique | Catalyst System | Formyl Source | Typical Substrates | Typical Yields | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed | Pd catalyst (e.g., Pd(OAc)₂), ligand | CO/H₂, HCOOH, etc.[11][12] | Aryl halides, triflates | Good to excellent | High functional group tolerance, milder conditions than some classical methods. | Catalyst cost and sensitivity, requires pre-functionalized substrates. |
| Organocatalytic | Organic catalyst (e.g., N-heterocyclic carbene) | Various | Electron-rich arenes | Variable | Metal-free, environmentally benign. | Often limited to specific substrate classes. |
| Using Formaldehyde Derivatives | Various catalysts | Paraformaldehyde, etc. | Phenols, arenes | Good to excellent | Avoids highly toxic formylating agents. | May require specific catalysts and conditions. |
Classical Formylation Techniques: Detailed Protocols and Mechanisms
The following sections provide detailed experimental protocols and mechanistic diagrams for the key classical formylation reactions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a substituted amide (commonly dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[13] The reactive species, the Vilsmeier reagent (a chloroiminium ion), is a weak electrophile that attacks the electron-rich aromatic ring.[1]
Experimental Protocol:
To a solution of the aromatic substrate (1.0 eq) in DMF (10 vol) at 0 °C, phosphorus oxychloride (1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The mixture is then carefully poured into crushed ice and neutralized with a base (e.g., aqueous NaOH or NaHCO₃ solution). The product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is usually achieved by column chromatography or recrystallization.
Reaction Mechanism Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. The Gatterman Aromatic Formylation [designer-drug.com]
- 3. Gattermann Reaction [unacademy.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Rieche formylation - Wikipedia [en.wikipedia.org]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source [organic-chemistry.org]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Cross-Validation of Formylation Results: A Comparative Guide to Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the cross-validation of protein formylation, a critical post-translational modification (PTM) involved in various biological processes, including protein synthesis and degradation. By employing analytical standards, researchers can ensure the accuracy and reliability of their formylation analysis. This document outlines the performance of key analytical methods—Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—and provides detailed experimental protocols to support robust validation of formylation results.
Performance Comparison of Analytical Techniques
The choice of analytical technique for formylation analysis depends on the specific research question, desired sensitivity, and the nature of the sample. The following table summarizes the key performance characteristics of Mass Spectrometry, HPLC, and NMR for the quantitative analysis of formylated proteins and peptides.
| Feature | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized analytes for identification and quantification. | Separates molecules based on their physicochemical properties (e.g., hydrophobicity) and detects them using UV absorbance. | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. |
| Sensitivity | Very High (low ng/mL to pg/mL) | Moderate (µg/mL to high ng/mL) | Low (mM to high µM) |
| Limit of Detection (LOD) | As low as 0.02 ng/mL for specific formylated peptides has been reported[1]. | Typically in the range of 0.1 to 1 µg/mL for peptides[2]. | Generally in the µM range, but can be improved with isotopic labeling[1]. |
| Limit of Quantification (LOQ) | Can be in the low ng/mL range. | Reported as low as 0.31 µg/mL for certain peptides[2]. | Typically in the high µM to low mM range[3]. |
| Linearity Range | Wide dynamic range, often spanning several orders of magnitude. | Can be linear over a range of 0.625–80 µg/mL for specific peptides[2]. | Good linearity, but over a narrower concentration range compared to MS and HPLC. |
| Specificity | High, especially with tandem MS (MS/MS) for fragmentation analysis. | Moderate, co-elution of impurities can interfere with quantification. | High, provides detailed structural information for unambiguous identification. |
| Quantitative Accuracy | High, especially with the use of stable isotope-labeled internal standards. | Good, but can be affected by matrix effects and co-eluting species. | High, as the signal is directly proportional to the number of nuclei, making it inherently quantitative[4]. |
| Throughput | High, suitable for analyzing complex mixtures and large numbers of samples. | High, well-suited for routine analysis and quality control. | Low, longer acquisition times are required for each sample. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable formylation analysis. The following sections provide standardized protocols for Mass Spectrometry, HPLC, and NMR.
Mass Spectrometry (LC-MS/MS) Protocol for Formylated Peptide Analysis
This protocol outlines a bottom-up proteomics approach for the identification and quantification of formylated peptides.
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAM).
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Formylated Peptide Enrichment (Optional):
-
LC-MS/MS Analysis:
-
Separate the peptides using a reversed-phase liquid chromatography (RPLC) system. A typical gradient involves increasing concentrations of an organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., formic acid).
-
Introduce the eluted peptides into a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use a database search engine to identify peptides from the MS/MS spectra, including a variable modification for formylation (+28 Da) on methionine and lysine residues.
-
Quantify the abundance of formylated peptides by comparing their peak areas to those of synthetic formylated peptide standards with known concentrations.
-
HPLC-UV Protocol for Formylated Peptide Separation and Quantification
This protocol is suitable for the analysis of relatively abundant formylated peptides or for purified samples.
-
Sample Preparation:
-
HPLC System and Column:
-
Use a reversed-phase HPLC (RP-HPLC) system with a C18 column, which is effective for separating peptides based on hydrophobicity.
-
-
Chromatographic Conditions:
-
Employ a gradient elution with two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
A typical gradient might run from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
-
Detection:
-
Monitor the elution of peptides using a UV detector at a wavelength of 214 nm, which corresponds to the absorbance of the peptide bond[8].
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of a synthetic formylated peptide standard.
-
Determine the concentration of the formylated peptide in the unknown sample by comparing its peak area to the standard curve.
-
NMR Spectroscopy Protocol for Formylation Analysis
NMR provides detailed structural information and is inherently quantitative. This protocol is suitable for analyzing purified proteins or peptides at relatively high concentrations.
-
Sample Preparation:
-
Dissolve the lyophilized protein or peptide in a deuterated solvent (e.g., D₂O) to a final concentration in the high µM to mM range[3].
-
Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP) for chemical shift referencing and quantification.
-
Adjust the pH of the sample as needed.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and two-dimensional (2D) ¹H-¹³C or ¹H-¹⁵N correlation spectra (e.g., HSQC) on a high-field NMR spectrometer.
-
The formyl proton typically resonates in a distinct region of the ¹H NMR spectrum (around 8-9 ppm).
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software.
-
Identify the signals corresponding to the formyl group and the modified amino acid residue.
-
Quantify the extent of formylation by comparing the integral of the formyl proton signal to the integrals of other non-overlapping signals from the protein or to the internal standard. Isotopic labeling with ¹³C-formic acid can enhance sensitivity and resolution in 2D NMR[1].
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and analytical processes is crucial for a comprehensive understanding of formylation analysis.
Signaling Pathway: N-terminal Formylation in Bacterial Protein Synthesis and Degradation
In bacteria, N-terminal formylation of methionine is a key step in initiating protein synthesis. The formylated N-terminus can also act as a degradation signal (N-degron), targeting the protein for proteolysis, which serves as a quality control mechanism.
Experimental Workflow: Cross-Validation of Formylation Analysis
Cross-validation ensures that different analytical methods produce comparable results. This workflow illustrates the comparison of LC-MS/MS and HPLC-UV results using a synthetic formylated peptide as a standard.
References
- 1. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. nmr-bio.com [nmr-bio.com]
- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Green Chemistry Metrics of Formylation Protocols
For researchers, scientists, and drug development professionals, the selection of a chemical synthesis route is increasingly governed not only by yield and efficiency but also by its environmental impact. This guide provides a comparative analysis of the green chemistry metrics for various classical and modern formylation protocols, offering a quantitative basis for more sustainable choices in chemical synthesis.
Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of pharmaceuticals and fine chemicals. However, traditional formylation methods often rely on harsh reagents and generate significant waste. This guide benchmarks several common formylation protocols against key green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
Comparison of Green Chemistry Metrics
The following table summarizes the calculated or reported green chemistry metrics for selected formylation protocols. It is important to note that these values can vary depending on the specific substrate, reaction scale, and purification methods employed.
| Formylation Protocol | Substrate | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
| Classical Methods | ||||
| Vilsmeier-Haack Reaction | Indole | ~45% (calculated) | High (estimated >50) | High (estimated >51) |
| Duff Reaction (Mechanochemical) | Phenol | 51.7%[1] | 7.40[1] | 8.40 (calculated) |
| Gattermann-Koch Reaction | Toluene | ~65% (calculated) | High (estimated >20) | High (estimated >21) |
| Modern Methods | ||||
| Photocatalytic Formylation | Indole | High (qualitative) | Low (qualitative) | Low (qualitative) |
| Electrochemical Formylation | Indole | High (qualitative) | Low (qualitative) | Low (qualitative) |
Visualizing the Workflow for Green Metrics Evaluation
The following diagram illustrates a generalized workflow for assessing the green chemistry metrics of a formylation protocol.
Detailed Experimental Protocols
Vilsmeier-Haack Reaction of Indole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2]
Procedure: To a solution of indole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 10 equiv), phosphorus oxychloride (POCl3, 1.2 equiv) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. After completion, the reaction is quenched by pouring it into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The product, indole-3-carboxaldehyde, is typically isolated by filtration or extraction with an organic solvent, followed by purification.[3][4]
Duff Reaction of Phenol (Mechanochemical)
The Duff reaction traditionally involves the formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[5][6] A greener, mechanochemical approach has been developed.[1]
Procedure: Phenol (1.0 equiv), hexamethylenetetramine (HMTA, 1.5 equiv), and a solid acid catalyst (e.g., p-toluenesulfonic acid, 0.1 equiv) are combined in a milling vessel. The mixture is milled at a specified frequency for a set duration. The resulting solid is then treated with aqueous acid to hydrolyze the intermediate and liberate the product, salicylaldehyde. The product is isolated by extraction and purified.[7]
Gattermann-Koch Reaction of Toluene
The Gattermann-Koch reaction is a classic method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst.[8][9]
Procedure: A mixture of anhydrous aluminum chloride (AlCl3, 1.1 equiv) and copper(I) chloride (CuCl, 0.2 equiv) in an inert solvent such as dichloromethane is cooled to 0°C. A stream of dry hydrogen chloride gas is passed through the mixture, followed by the introduction of carbon monoxide gas under pressure. Toluene (1.0 equiv) is then added, and the reaction is stirred at a controlled temperature and pressure. Upon completion, the reaction is carefully quenched with ice water. The product, p-tolualdehyde, is isolated by extraction and purified by distillation.[10]
Photocatalytic Formylation of Indole
This modern approach utilizes visible light and a photocatalyst to drive the formylation reaction, often under milder conditions.[11][12]
Procedure: In a typical setup, indole (1.0 equiv), a formylating agent (e.g., a derivative of formaldehyde or methanol), and a photocatalyst (e.g., an organic dye or a semiconductor) are dissolved in a suitable solvent.[13] The reaction mixture is then irradiated with visible light (e.g., from an LED lamp) for a specified time. The product is isolated and purified using standard chromatographic techniques.[14]
Electrochemical Formylation of Indole
Electrochemical methods offer a reagent-free approach to formylation by using an electric current to drive the reaction.[15]
Procedure: Indole (1.0 equiv) and a formyl source, which can also be the solvent (e.g., DMF), are placed in an electrochemical cell equipped with suitable electrodes (e.g., platinum or carbon-based).[16][17] A supporting electrolyte is added to ensure conductivity. A constant current or potential is applied to the cell for the duration of the reaction. After the reaction is complete, the product is isolated from the electrolyte solution by extraction and purified.[15]
Conclusion
This guide provides a snapshot of the green chemistry metrics associated with various formylation protocols. While classical methods like the Vilsmeier-Haack and Gattermann-Koch reactions are effective, they generally exhibit poor atom economy and high E-factors, indicating significant waste generation. The mechanochemical Duff reaction presents a notable improvement among the classical methods. Modern photocatalytic and electrochemical approaches hold great promise for even greener formylation processes, although a lack of standardized reporting of quantitative green metrics currently hinders direct comparison. For researchers and professionals in drug development, considering these metrics is a crucial step towards designing more sustainable and environmentally responsible synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 9. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 10. How is benzene converted into benzaldehyde by the Gattermann-Koch reaction? Write equations. [infinitylearn.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photocatalytic N-formylation of amines via a reductive quenching cycle in the presence of air - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes [organic-chemistry.org]
- 16. Electrochemical formylation of aryl halides by using DMF as a formyl source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Electrochemical N-Formylation of Amines via Decarboxylation of Glyoxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Formylation: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of protein formylation is crucial for deciphering its role in cellular regulation and disease. Isotopic labeling, a powerful technique for tracing the fate of atoms in biological systems, has been instrumental in elucidating the pathways leading to this post-translational modification. This guide provides a comparative overview of two key proposed mechanisms of lysine formylation—formaldehyde adduction and oxidative DNA damage—supported by experimental data from isotopic labeling studies.
This guide will delve into the experimental methodologies, present quantitative data in a clear, comparative format, and visualize the intricate molecular pathways involved.
At a Glance: Comparing Formylation Mechanisms
| Feature | Formaldehyde-Mediated Formylation | Oxidative DNA Damage-Mediated Formylation |
| Formyl Group Source | Endogenous or exogenous formaldehyde | 5'-oxidation of deoxyribose in DNA |
| Key Intermediate | Schiff base | 3'-formylphosphate |
| Isotopic Labeling Tracer | [13C,2H2]-Formaldehyde | [5′-3H2]-Thymidine |
| Detection Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Scintillation Counting, HPLC, LC-MS/MS |
| Primary Evidence | Incorporation of 13C and 2H into N6-formyllysine | Transfer of tritium from labeled DNA to histones |
Mechanism 1: Formylation via Formaldehyde
Endogenous formaldehyde, a byproduct of cellular metabolism, is a significant source of N6-formyllysine on histone proteins. Isotopic labeling studies using formaldehyde enriched with heavy isotopes have provided direct evidence for this mechanism.
Experimental Workflow: [13C,2H2]-Formaldehyde Labeling
This experimental approach allows for the differentiation between formylation events arising from exogenously supplied (labeled) formaldehyde and those from endogenous (unlabeled) sources.
A Comparative Guide to Industrial Formylating Agents: Cost-Effectiveness and Performance
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group (–CHO) is a fundamental transformation in organic synthesis, crucial for the production of a vast array of pharmaceuticals, agrochemicals, and specialty chemicals. The choice of a formylating agent is a critical decision in process development, directly impacting the economic viability, environmental footprint, and overall efficiency of a manufacturing process. This guide provides an objective comparison of the most common industrial formylating agents, supported by quantitative data and detailed experimental protocols to aid in the selection of the most cost-effective and appropriate reagent for your specific application.
Executive Summary
This guide evaluates three primary industrial formylating agents: Formic Acid , Dimethylformamide (DMF) in the Vilsmeier-Haack reaction , and Carbon Monoxide in the Gattermann-Koch reaction . The cost-effectiveness of each agent is a multifactorial consideration, weighing not only the price of the reagent itself but also catalyst costs, reaction conditions, product yields, and safety and environmental compliance.
Generally, formic acid stands out as a cost-effective and environmentally benign option for the N-formylation of amines, often requiring no catalyst and proceeding under mild conditions. The Vilsmeier-Haack reaction , utilizing DMF and an activating agent like phosphorus oxychloride, is a versatile and high-yielding method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Gattermann-Koch reaction , employing carbon monoxide and strong acids, is a powerful tool for the direct formylation of arenes to produce aromatic aldehydes like benzaldehyde, though it involves hazardous materials and requires specialized equipment.
Cost-Effectiveness Comparison
The following table summarizes the key quantitative parameters for each formylating agent, providing a basis for a comparative cost analysis. Prices are indicative and can vary based on supplier, purity, and market fluctuations.
| Parameter | Formic Acid | DMF / POCl₃ (Vilsmeier-Haack) | Carbon Monoxide (Gattermann-Koch) |
| Formylating Agent Cost | ~$700 - $956 / ton[1][2] | DMF: ~$850 - $1100 / ton[3][4][5][6] | Carbon Monoxide: Commodity price, varies |
| Co-reagent / Catalyst Cost | Often catalyst-free; Iodine (~$16/kg) or solid acids can be used[7] | POCl₃: ~$1.10 - $2.20 / kg[8][9][10] | AlCl₃ (anhydrous): ~$350 - |
| Typical Substrates | Primary and secondary amines | Electron-rich aromatics and heterocycles | Arenes (e.g., benzene, toluene) |
| Typical Yields | 80-98% for N-formylation[12][13] | 66-81% for heterocycles; can be higher for activated aromatics[14] | ~70% for substituted benzaldehydes[15] |
| Reaction Conditions | Mild to moderate (reflux in toluene or neat at 70-80°C)[12][16] | Mild (0°C to room temperature) | High pressure, strong acid |
| Key Safety Hazards | Corrosive, flammable[1][17][18][19] | DMF: Reproductive toxicity, flammable; POCl₃: Highly toxic, corrosive, reacts violently with water[4][7][8][9][12][13][16][20][21][22] | CO: Highly toxic gas; HCl: Corrosive gas; AlCl₃: Reacts violently with water |
| Waste Disposal | Neutralization of acidic waste | Halogenated waste, organic solvents | Acidic, metal-containing waste |
Experimental Protocols
Detailed methodologies for representative formylation reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
N-Formylation of Benzylamine using Formic Acid
This procedure is a practical and convenient method for the N-formylation of amines that avoids the need for anhydrous conditions and often requires no purification of the product.
Materials:
-
Benzylamine
-
Aqueous 85% formic acid
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine benzylamine (1.0 g, 9.3 mmol) and toluene.
-
Add 1.2 equivalents of 85% formic acid to the mixture.
-
Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap.
-
The reaction is typically complete within 4-9 hours. Monitor the reaction progress by TLC.
-
Upon completion, the solvent can be removed under reduced pressure to yield the N-formylbenzylamine product, often in high purity (yields up to 98%).[12]
Vilsmeier-Haack Formylation of Indole
This reaction is a classic example of the formylation of an electron-rich heterocycle using a pre-formed or in-situ generated Vilsmeier reagent.[23]
Materials:
-
Indole
-
Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride) or DMF and POCl₃
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve the Vilsmeier reagent (1.09 g, 8.54 mmol, 2.0 eq.) in DMF (8.5 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Add indole (500 mg, 4.27 mmol) to the solution.
-
Remove the ice bath and stir the solution for 2.5 hours at room temperature.
-
Cool the reaction mixture back to 0°C and quench by the addition of a 1 M aqueous solution of sodium acetate.
-
Dilute the mixture with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-formylindole.[24]
Gattermann-Koch Formylation of Benzene
This reaction is an industrial method for the synthesis of benzaldehyde directly from benzene. It requires handling of toxic gases and high pressure.[25][26]
Materials:
-
Benzene
-
Carbon monoxide (CO)
-
Hydrogen chloride (HCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Copper(I) chloride (CuCl)
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with anhydrous aluminum chloride and a catalytic amount of copper(I) chloride in benzene as the solvent.
-
Introduce a mixture of carbon monoxide and hydrogen chloride gas into the reactor under high pressure.[25]
-
The reaction is typically carried out at a controlled temperature.
-
The reaction mixture is stirred under pressure until the reaction is complete.
-
After the reaction, the pressure is carefully released, and the mixture is quenched with water to hydrolyze the intermediate.
-
The organic layer containing benzaldehyde is separated, washed, and purified by distillation.
Visualization of Workflows and Decision Making
The selection of a formylating agent is a function of the substrate, desired product, and process constraints. The following diagrams illustrate the general workflows for each reaction and a decision-making process for choosing an appropriate agent.
References
- 1. redox.com [redox.com]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. indiamart.com [indiamart.com]
- 4. chemos.de [chemos.de]
- 5. imarcgroup.com [imarcgroup.com]
- 6. Buy Copper(I) chloride Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD - ECHEMI [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. opcw.org [opcw.org]
- 9. Mobile [my.chemius.net]
- 10. Copper(I) chloride, 1 kg, CAS No. 7758-89-6 | Copper Salts, Cu | Salts for Analysis (p.a.) | Salts | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 11. Cuprous Chloride - Copper(I) chloride Price, Manufacturers & Suppliers [exportersindia.com]
- 12. chemicals.upl-ltd.com [chemicals.upl-ltd.com]
- 13. thermofishersci.in [thermofishersci.in]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]
- 16. carlroth.com [carlroth.com]
- 17. chemos.de [chemos.de]
- 18. carlroth.com [carlroth.com]
- 19. agilent.com [agilent.com]
- 20. fishersci.com [fishersci.com]
- 21. spectrumchemical.com [spectrumchemical.com]
- 22. cdhfinechemical.com [cdhfinechemical.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. oxfordreference.com [oxfordreference.com]
- 26. testbook.com [testbook.com]
A Comparative Guide to Enzymatic and Chemical Formylation Methods for Site-Specific Protein Modification
For researchers, scientists, and drug development professionals, the precise introduction of a formyl group into a biomolecule is a powerful tool for site-specific modification, enabling the development of advanced therapeutics like antibody-drug conjugates (ADCs) and facilitating detailed structure-function studies. This guide provides an objective comparison of the two primary approaches to achieve this: enzymatic and chemical formylation, with a focus on selectivity, data-driven performance, and detailed experimental methodologies.
At a Glance: Enzymatic vs. Chemical Formylation
The choice between enzymatic and chemical formylation hinges on the desired level of selectivity and the context of the target molecule. Enzymatic methods offer unparalleled site-specificity, while chemical methods provide broader applicability but with a higher risk of off-target modifications.
| Feature | Enzymatic Formylation (e.g., FGE) | Chemical Formylation (e.g., Vilsmeier-Haack) |
| Selectivity | Extremely High: Recognizes a specific amino acid consensus sequence (e.g., CXPXR for FGE), leading to modification at a single, predetermined site.[1][2] | Moderate to Low: Targets electron-rich or highly nucleophilic amino acid residues (e.g., tryptophan, lysine).[3][4][5] Can result in multiple modifications and side reactions.[5] |
| Substrate Scope | Limited to proteins that can be genetically engineered to contain the recognition sequence. | Applicable to a broader range of molecules, including small organic compounds and proteins with susceptible residues. |
| Reaction Conditions | Mild, physiological conditions (e.g., neutral pH, room temperature), preserving protein structure and function.[6] | Often harsh conditions (e.g., strong acids, low temperatures), which can lead to protein denaturation and side reactions.[3] |
| Reagents | Requires a specific enzyme (e.g., Formylglycine-Generating Enzyme) and co-factors (e.g., copper, reducing agents).[1] | Utilizes reactive chemical reagents (e.g., DMF, POCl₃, formic acid).[7] |
| Yield | Can achieve high conversion rates (e.g., >90% for FGE under optimal conditions).[8] | Highly variable and substrate-dependent, often with the formation of byproducts that can complicate purification and reduce overall yield. |
| Key Advantage | Unprecedented site-specificity for homogenous product formation. | Broader substrate scope and no requirement for genetic engineering. |
| Key Disadvantage | Requires genetic modification of the target protein. | Lack of precise control over the modification site, leading to heterogeneous products. |
In-Depth Analysis: Performance and Selectivity
Enzymatic Formylation: The Precision of Formylglycine-Generating Enzyme (FGE)
The Formylglycine-Generating Enzyme (FGE) is a prime example of the power of enzymatic catalysis for site-specific protein modification. FGE catalyzes the oxidation of a cysteine residue to a formylglycine (fGly) residue, but only when that cysteine is part of a specific consensus sequence, most commonly LCTPSR.[2] This remarkable specificity allows for the introduction of a bioorthogonal aldehyde handle at a precise location within a protein.
Quantitative Data for FGE-mediated Formylation:
| Substrate | FGE Source | Conversion Rate (%) | Reference |
| Peptide with LCTPSR sequence | Endogenous FGE in cells | 7% | [8] |
| Peptide with LCTPSR sequence | Co-transfected with FGE | 42% | [8] |
| Aldehyde-tagged monoclonal antibody | In vitro with purified FGE | High (not quantified) | [1] |
These data highlight that while endogenous enzyme levels may result in partial conversion, the use of purified FGE or overexpression systems can lead to substantial yields of the desired site-specifically formylated protein. The selectivity is considered to be virtually 100% for the target sequence, with no off-target modifications reported in the literature under controlled conditions.
Chemical Formylation: The Vilsmeier-Haack Reaction and its Limitations
The Vilsmeier-Haack reaction is a classic chemical method for formylating electron-rich aromatic compounds.[7][9] In the context of proteins, this reaction could potentially target the indole side chain of tryptophan residues. However, the harsh reagents and lack of precise control pose significant challenges.
The Vilsmeier reagent, a chloroiminium ion, is a moderately strong electrophile that will react with the most nucleophilic sites on a protein.[4] Besides the intended tryptophan, other residues with nucleophilic side chains, such as lysine, serine, and threonine, are also susceptible to formylation, especially when using reagents like formic acid.[5] This lack of selectivity leads to a heterogeneous mixture of products with varying numbers of formyl groups at different locations, making it difficult to obtain a homogenous product for therapeutic or advanced research applications.
While quantitative data for the Vilsmeier-Haack reaction on a protein is scarce due to its limited application in this context, studies on the use of formic acid for protein solubilization have shown significant levels of N-formylation of lysine and O-formylation of serine and threonine as unwanted side reactions.[5][10]
Experimental Methodologies
Enzymatic Formylation using Formylglycine-Generating Enzyme (FGE)
This protocol describes the in vitro formylation of a protein containing the FGE recognition sequence.
Materials:
-
Purified protein containing the LCTPSR consensus sequence
-
Purified Formylglycine-Generating Enzyme (FGE)
-
Dithiothreitol (DTT)
-
Copper(II) sulfate (CuSO₄)
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing the target protein (e.g., 10 µM), FGE (e.g., 1 µM), and DTT (1 mM) in the reaction buffer.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 50 µM.
-
Incubate the reaction mixture at room temperature (approximately 25°C) for 1-4 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by reverse-phase HPLC to quantify the conversion of the starting material to the formylated product.[1]
-
Once the reaction is complete, the formylated protein can be purified from the reaction mixture using standard chromatography techniques.
Chemical Formylation via a Modified Vilsmeier-Haack Approach
This protocol is a general procedure for the formylation of an electron-rich aromatic compound and serves as a conceptual basis for potential protein modification. Direct application to proteins would require significant optimization to minimize denaturation and side reactions.
Materials:
-
Substrate (e.g., a tryptophan-containing peptide)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice bath
-
Aqueous sodium acetate solution
-
Dichloromethane (for extraction)
Procedure:
-
Dissolve the substrate in DMF and cool the solution in an ice bath.
-
Slowly add POCl₃ to the cooled solution with stirring. The Vilsmeier reagent will form in situ.
-
Allow the reaction mixture to stir at a low temperature (e.g., 0-5°C) for several hours. The optimal time and temperature will be highly substrate-dependent.
-
Quench the reaction by carefully adding the mixture to a cold aqueous sodium acetate solution.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product using column chromatography.
Caution: The Vilsmeier-Haack reaction involves corrosive and reactive chemicals. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizing the Mechanisms
Enzymatic Formylation: The Catalytic Cycle of FGE
Caption: Catalytic cycle of Formylglycine-Generating Enzyme (FGE).
Chemical Formylation: The Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction.
Conclusion
For applications demanding the highest degree of precision and product homogeneity, such as the development of next-generation biotherapeutics, enzymatic formylation using FGE is the unequivocally superior method. Its exquisite site-specificity ensures the production of a single, well-defined product, simplifying downstream processing and characterization.
Chemical formylation methods, while offering broader substrate applicability, are hampered by their lack of selectivity when applied to complex biomolecules like proteins. The propensity for off-target modifications leads to product heterogeneity, which is a significant drawback for therapeutic applications. However, for smaller molecules or in contexts where absolute site-specificity is not critical, chemical methods remain a viable option.
The continued development of both enzymatic and chemical modification techniques will undoubtedly expand the toolbox for protein engineers and drug developers, enabling the creation of novel biomolecules with enhanced properties and functions.
References
- 1. Reconstitution of Formylglycine-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Preventing N- and O-formylation of proteins when incubated in concentrated formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ethoxymethylformamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of ethoxymethylformamide, drawing upon established protocols for similar chemical compounds in the absence of a specific Safety Data Sheet.
General Safety and Handling Precautions
Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data for Structurally Similar Formamides
The following table summarizes key quantitative data from the Safety Data Sheets of related formamide compounds. This information is provided for context and to underscore the potential hazards associated with this class of chemicals. This data is not specific to this compound.
| Property | Formamide | N-Methylformamide | N-Vinylformamide |
| Melting Point | 2 - 3 °C | -3.8 °C | -16 °C[1] |
| Boiling Point | 210 °C | 197 - 199 °C | 87 °C @ 1.6 kPa[1] |
| Flash Point | No data available | 111 °C[2] | 106 °C[1] |
| Density | 1.134 g/cm³ @ 25 °C | 1.011 g/cm³ | 1.02 g/cm³[1] |
Note: The provided data highlights the variability in physical properties among different formamide derivatives.
Step-by-Step Disposal Procedure for this compound Waste
The following is a generalized, step-by-step procedure for the disposal of this compound waste, based on standard laboratory practices for hazardous chemicals.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification and Segregation:
-
Designate a specific, properly labeled, and chemically compatible waste container for this compound waste.
-
Do not mix this compound waste with other incompatible waste streams. For instance, separate organic solvent waste from aqueous waste.
-
-
Container Management:
-
The waste container must be in good condition, with a tightly sealing lid.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Keep the waste container closed at all times, except when adding waste.
-
-
Waste Collection:
-
Collect all waste, including any contaminated materials such as pipette tips, gloves, and absorbent pads, in the designated container.
-
For liquid waste, fill the container to no more than 80% of its capacity to allow for vapor expansion.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with institutional timelines, arrange for pickup by a certified hazardous waste disposal service.
-
Follow all institutional procedures for documenting and requesting waste disposal.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
This procedural guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize obtaining a substance-specific Safety Data Sheet and adhering to the established protocols of your institution and local regulatory bodies. By doing so, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Navigating the Safe Handling of Ethoxymethylformamide: A Guide for Laboratory Professionals
For Immediate Implementation: A Comprehensive Safety and Operational Plan
Hazard Assessment and Personal Protective Equipment (PPE)
Ethoxymethylformamide is presumed to share hazards with other formamides, which are recognized as reproductive toxins and skin/eye irritants.[1][2][3] Therefore, a conservative approach to PPE is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, minimum 0.11 mm thickness for incidental contact, and 0.2 mm for full contact.[4] | Protects against skin absorption, a known route of exposure for formamides.[3] |
| Eye and Face Protection | Safety goggles | Tightly fitting, splash-proof. | Protects eyes from splashes and vapors, which can cause irritation.[1] |
| Face shield | Required when there is a significant splash hazard. | Provides an additional layer of protection for the entire face.[1] | |
| Body Protection | Laboratory coat | Long-sleeved, fully buttoned. | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | Chemical fume hood | All work with this compound must be conducted in a certified chemical fume hood.[1][2][3] | Minimizes inhalation of potentially harmful vapors.[2] |
| Respirator | May be required for large spills or in situations where a fume hood is not available.[3] | Provides respiratory protection in high-exposure scenarios. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe management of this chemical within a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][4] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Handling and Use
All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2][3] Ensure that an eyewash station and safety shower are readily accessible.[1] Avoid direct contact with skin and eyes by wearing the appropriate PPE as detailed in the table above.
Waste Collection and Disposal
All waste contaminated with this compound, including empty containers, gloves, and absorbent materials, must be collected as hazardous waste.[1][4] Collect waste in a designated, sealed, and properly labeled container.[5] Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.[2]
Emergency Procedures
Spill Response
In the event of a small spill contained within the chemical fume hood, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material.[2][3] For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.[2][3]
First Aid
The following table provides immediate first aid measures in case of exposure to this compound, based on guidelines for similar formamides.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disclaimer: The information provided in this guide is based on the known hazards of chemically similar compounds due to the lack of a specific Safety Data Sheet (SDS) for this compound. It is essential to consult with your institution's environmental health and safety (EHS) department for specific guidance and to conduct a thorough risk assessment before handling this chemical. This guide is intended to supplement, not replace, formal safety training and institutional protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
